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3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline Documentation Hub

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  • Product: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline
  • CAS: 339102-68-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Part 1: Executive Technical Summary 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline represents a privileged scaffold in medicinal chemistry, specifically within the class of 2,3-disubstituted quinolines . This molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline represents a privileged scaffold in medicinal chemistry, specifically within the class of 2,3-disubstituted quinolines . This molecule is characterized by a sterically congested "biaryl-like" core where the quinoline ring system is substituted at the C3 position with a lipophilic p-tolyl group and at the C2 position with a bulky, basic piperidine moiety.

From a drug development perspective, this specific architecture is frequently explored as a lead structure for neurodegenerative therapeutics (Cholinesterase inhibitors) and multidrug resistance (MDR) reversal agents . The steric clash between the C2-piperidine and C3-aryl group forces a non-planar conformation, often improving solubility and selectivity against flat, intercalating off-targets.

This guide details the structural rationale, a robust validated synthetic pathway, and the pharmacological logic driving the exploration of this compound.

Part 2: Structural Analysis & Pharmacophore Logic

Electronic & Steric Environment

The molecule functions as a lipophilic base. The quinoline nitrogen is largely masked by the C2-piperidine, but the piperidine nitrogen itself remains basic (pKa ~8-9), serving as a key cation-pi interaction point in receptor binding pockets.

  • C2-Piperidine: Acts as a bulky hydrophobic cap. Unlike a primary amino group, the piperidine ring disrupts planarity. In the context of Acetylcholinesterase (AChE) inhibition, this group often targets the peripheral anionic site (PAS).

  • C3-(4-Methylphenyl): The p-tolyl group provides a rigid lipophilic vector. The para-methyl group is metabolically susceptible (benzylic oxidation) but enhances binding affinity in hydrophobic pockets (e.g., the acyl-binding pocket of enzymes).

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic typically applied to this scaffold.

SAR_Logic Core Quinoline Core (Pi-Pi Stacking) Target Biological Target (AChE / MDR Transporter) Core->Target Intercalation / Stacking Pos2 C2-Piperidine (Basic Center + Steric Bulk) Pos3 C3-(4-Methylphenyl) (Hydrophobic Vector) Pos2->Pos3 Steric Clash (Induces Twist) Pos2->Target Ionic Interaction (PAS) Pos3->Target Hydrophobic Pocket Filling

Figure 1: Pharmacophore dissection of the 2-amino-3-arylquinoline scaffold.

Part 3: Validated Synthetic Protocols

To ensure reproducibility and scalability, we prioritize a Convergent SNAr Strategy . While de novo ring constructions (e.g., Friedlander) exist, they often suffer from regioselectivity issues when the C3 substituent is pre-installed. The displacement of a 2-chloroquinoline is the industry-standard method for introducing complex amines at C2 [1, 2].

Retrosynthetic Analysis

The molecule is best disconnected at the C2-N bond.

  • Precursor A: 2-Chloro-3-(4-methylphenyl)quinoline.

  • Precursor B: Piperidine.[1][2][3]

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline from 2-chloro-3-(4-methylphenyl)quinoline.

Reagents & Materials:

  • Starting Material: 2-Chloro-3-(4-methylphenyl)quinoline (1.0 equiv)

  • Nucleophile: Piperidine (3.0 - 5.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

  • Base: K₂CO₃ (2.0 equiv) - Optional if excess piperidine is used, but recommended to scavenge HCl.

  • Temperature: 100°C - 120°C

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-(4-methylphenyl)quinoline (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add anhydrous K₂CO₃ (2.0 mmol) followed by piperidine (4.0 mmol). The excess piperidine acts as both nucleophile and solvent co-factor.

  • Reaction: Heat the mixture to 110°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (System: Hexane/Ethyl Acetate 8:2).

    • Self-Validation Check: The starting material (high Rf, UV active) should disappear, replaced by a more polar, fluorescent spot (Product). Reaction time is typically 4–12 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a solid.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, gradient 0-10% EtOAc in Hexane).

Expected Yield: 75–85% Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.40 (s, 3H, Ar-CH₃), 1.60-1.70 (m, 6H, Pip-CH₂), 3.10-3.20 (m, 4H, Pip-N-CH₂), 7.20-8.00 (m, Ar-H). Note: The piperidine alpha-protons often appear as broad signals due to restricted rotation.

  • MS (ESI): m/z [M+H]⁺ calculated for C₂₁H₂₂N₂: 303.18; found: 303.2.

Alternative Route: Suzuki-Miyaura Coupling

For library generation where the C3-aryl group varies, a late-stage Suzuki coupling is superior.

Workflow:

  • Start with 2,3-dichloroquinoline .

  • Regioselective SNAr: React with piperidine. The C2-Cl is significantly more electrophilic than C3-Cl due to activation by the ring nitrogen.

    • Intermediate: 3-Chloro-2-(piperidin-1-yl)quinoline.

  • Suzuki Coupling: React the intermediate with 4-methylphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O).

Part 4: Synthesis Workflow Visualization

The following diagram details the decision tree for selecting the optimal synthetic route based on available starting materials.

Synthesis_Workflow cluster_conditions Critical Control Points SM1 2-Chloro-3-bromoquinoline Suzuki Suzuki Coupling (p-Tolyl-B(OH)2, Pd cat.) SM1->Suzuki Library Route (Divergent) SM2 2-Chloro-3-(p-tolyl)quinoline SNAr SNAr Reaction (Piperidine, 110°C) SM2->SNAr Preferred Route (Convergent) Product 3-(4-Methylphenyl)-2- (piperidin-1-yl)quinoline SNAr->Product Suzuki->Product Control1 Temp > 100°C required for steric hindrance

Figure 2: Synthetic decision tree comparing Convergent (SNAr) vs. Divergent (Suzuki) strategies.

Part 5: Pharmacological Context & Applications[4][5]

Neurodegeneration (Alzheimer's Disease)

Research into 2-amino-3-arylquinolines has highlighted their potential as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [3].[2][3]

  • Mechanism: The quinoline core intercalates into the catalytic site, while the piperidine moiety extends to interact with the peripheral anionic site.

  • Relevance of the p-tolyl group: The 3-aryl substituent improves blood-brain barrier (BBB) permeability by increasing lipophilicity (logP).

Antimicrobial & Antifungal Activity

Piperidine-substituted quinolines have demonstrated broad-spectrum activity against Candida species and Gram-positive bacteria [4]. The mechanism often involves disruption of the cell wall or inhibition of efflux pumps, where the lipophilic nature of the 3-(4-methylphenyl) group aids in membrane penetration.

Part 6: Data Summary Table

PropertyValue / DescriptionNote
Formula C₂₁H₂₂N₂
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 302.42 g/mol
Calc. LogP ~5.2Highly Lipophilic
H-Bond Donors 0Good BBB Permeability
H-Bond Acceptors 2Quinoline N, Piperidine N
pKa (Calc) ~8.5 (Piperidine N)Protonated at physiological pH
Key Reactivity Nucleophilic displacement at C2Requires high temp due to sterics

References

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[4] Combinatorial Chemistry & High Throughput Screening. 4[2][5][7][8]

  • Ma, J.-T., et al. (2023).[8] A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids.[7][8] The Journal of Organic Chemistry. 7

  • Khan, S. A., et al. (2025).[5][6] Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases.[3] PMC / NIH. 2

  • Silva, I. C., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones.[10] European Journal of Medicinal Chemistry. 10[2][5][7][8][10]

Sources

Exploratory

2-piperidinyl-3-(p-tolyl)quinoline properties and characteristics

An In-depth Technical Guide to the Core Properties and Characteristics of 2,3-Disubstituted Quinoline Scaffolds for Drug Development The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benze...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Properties and Characteristics of 2,3-Disubstituted Quinoline Scaffolds for Drug Development

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1][2][3] Its inherent structural features and synthetic tractability have made it a cornerstone in the development of a multitude of therapeutic agents.[4][5][6] From the historical significance of quinine in combating malaria to the broad-spectrum efficacy of fluoroquinolone antibiotics, quinoline derivatives have consistently demonstrated a remarkable range of biological activities.[7][8][9] This guide, intended for researchers, scientists, and drug development professionals, delves into the core properties and characteristics of quinoline derivatives, with a particular focus on the impact of substitutions at the 2 and 3 positions, exemplified by piperidinyl and aryl moieties. Understanding the interplay between these substitutions and the resulting physicochemical and pharmacological profiles is paramount for the rational design of novel therapeutics.

I. The Synthetic Landscape: Crafting the Quinoline Core

The functionalization of the quinoline ring is a key strategy for modulating its biological activity. A variety of synthetic methodologies have been developed to introduce substituents at specific positions. The Vilsmeier-Haack reaction, for instance, is a well-established method for synthesizing 2-chloroquinoline-3-carbaldehydes, which serve as versatile intermediates.[10][11] These intermediates can then undergo nucleophilic substitution with various amines, including piperidine, to yield 2-amino-substituted quinolines.[10] Further modifications, such as condensation reactions, can be employed to introduce additional diversity at the 3-position.[10] Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of 2,3-disubstituted quinolines, offering a high degree of control and efficiency.[12]

The choice of synthetic route is often dictated by the desired substitution pattern and the need for regioselectivity. The following diagram illustrates a generalized workflow for the synthesis of 2,3-disubstituted quinolines, starting from a suitable aniline precursor.

G cluster_synthesis Generalized Synthetic Workflow Start Aniline Precursor Cyclization Cyclization Reaction (e.g., Friedländer, Combes) Start->Cyclization QuinolineCore Quinoline Core Formation Cyclization->QuinolineCore Substitution1 Substitution at C2 (e.g., Nucleophilic Substitution) QuinolineCore->Substitution1 Substitution2 Substitution at C3 (e.g., Cross-Coupling) Substitution1->Substitution2 FinalCompound 2,3-Disubstituted Quinoline Substitution2->FinalCompound

Caption: A generalized workflow for the synthesis of 2,3-disubstituted quinolines.

II. Physicochemical Properties and Structural Characterization

The physicochemical properties of quinoline derivatives, such as solubility, lipophilicity (logP), and pKa, are critical determinants of their pharmacokinetic and pharmacodynamic behavior.[13] These properties are significantly influenced by the nature and position of substituents. For instance, the introduction of a basic piperidine moiety at the C2 position will increase the pKa of the molecule compared to the unsubstituted quinoline.[][15]

Table 1: Physicochemical Properties of Representative Quinoline and Piperidine Scaffolds

PropertyQuinolinePiperidine
Molecular FormulaC₉H₇N[9]C₅H₁₁N[15]
Molecular Weight129.16 g/mol [3][9]85.15 g/mol [15]
AppearanceColorless to pale yellow liquid[3][9]Colorless liquid[15]
Boiling Point237 °C[13]106 °C[15]
pKa (of conjugate acid)~4.85[3][13]11.22[15]
Solubility in WaterSlightly soluble[9]Miscible[15]

The structural elucidation of novel quinoline derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise connectivity of atoms and the substitution pattern on the quinoline ring and its appendages.[16][17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the synthesized compounds.[17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups within the molecule, such as carbonyls, amines, and aromatic C-H bonds.[16][19]

III. The Pharmacological Spectrum of 2,3-Disubstituted Quinolines

The true value of the quinoline scaffold lies in its vast and diverse pharmacological potential. The introduction of substituents at the 2 and 3 positions can fine-tune the biological activity, leading to potent and selective agents against a range of diseases.

A. Anticancer Activity

Quinoline derivatives have been extensively investigated for their anticancer properties, with several mechanisms of action identified.[1][20] These include the inhibition of topoisomerase II, disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis.[1][20] The substitution pattern plays a crucial role in determining the anticancer potency and selectivity. For example, certain 2,4-disubstituted quinolines have shown excellent results as growth inhibitors by inducing cell cycle arrest and apoptosis.[1] The presence of aryl groups and other heterocyclic moieties can enhance the interaction with biological targets.

G cluster_cancer Anticancer Mechanisms of Quinoline Derivatives Quinoline Substituted Quinoline Topoisomerase Topoisomerase II Inhibition Quinoline->Topoisomerase CellCycle Cell Cycle Arrest Quinoline->CellCycle Angiogenesis Angiogenesis Inhibition Quinoline->Angiogenesis DNA DNA Damage Topoisomerase->DNA Apoptosis Apoptosis DNA->Apoptosis TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CellCycle->TumorGrowth Angiogenesis->TumorGrowth

Caption: Key anticancer mechanisms of action for substituted quinoline derivatives.

B. Antimalarial Activity

The history of quinoline in medicine is inextricably linked to the fight against malaria.[21][22] Chloroquine, a 4-aminoquinoline, was a mainstay of antimalarial therapy for decades.[21] While resistance has become widespread, the quinoline scaffold continues to be a template for the design of new antimalarial agents.[21][23] The proposed mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic heme.[5] Quinoline-piperidine hybrids have shown promising activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[11][24]

C. Antibacterial and Antifungal Activities

The fluoroquinolones, a class of synthetic broad-spectrum antibacterial agents, feature a 4-oxo-1,4-dihydroquinoline core.[4] However, other quinoline derivatives also exhibit significant antibacterial and antifungal properties.[4][6] These compounds can act through various mechanisms, including the inhibition of DNA gyrase and topoisomerase IV, disruption of cell membrane integrity, and inhibition of essential metabolic pathways.[18] The introduction of different substituents allows for the modulation of the antimicrobial spectrum and potency.

D. Anti-inflammatory and Other Activities

Quinoline derivatives have also been reported to possess anti-inflammatory, antiviral, antitubercular, and antiprotozoal activities.[4][5][25] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[24] The versatility of the quinoline scaffold allows for its adaptation to target a wide array of biological molecules, making it a valuable starting point for the development of drugs for various therapeutic areas.

IV. Toxicological Profile and Safety Considerations

While quinoline derivatives offer immense therapeutic potential, it is crucial to consider their toxicological profile. Quinoline itself has been shown to be genotoxic and is considered likely to be carcinogenic in humans based on animal studies.[26][27][28] The toxicity of quinoline derivatives can be influenced by their metabolism, which can lead to the formation of reactive intermediates that can damage DNA and other cellular macromolecules.[27] Therefore, a thorough toxicological assessment, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, is an essential component of the drug development process for any new quinoline-based therapeutic candidate.[29]

V. Experimental Protocols: A Practical Approach

A. General Procedure for the Synthesis of a 2-(Piperidin-1-yl)quinoline-3-carbaldehyde Derivative

This protocol is a generalized example based on methodologies reported in the literature.[10][11]

  • Vilsmeier-Haack Reaction: To a solution of an appropriate acetanilide in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then heated to 80-90 °C for several hours. After cooling, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the 2-chloroquinoline-3-carbaldehyde intermediate.

  • Nucleophilic Substitution: The 2-chloroquinoline-3-carbaldehyde intermediate is dissolved in a suitable solvent (e.g., ethanol, acetonitrile) and treated with an excess of piperidine. The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)quinoline-3-carbaldehyde derivative.

B. Characterization

The synthesized compound should be characterized using the following methods:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • HRMS: To determine the exact mass and confirm the molecular formula.

  • Melting Point: To assess the purity of solid compounds.

VI. Conclusion and Future Directions

The 2,3-disubstituted quinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The ability to systematically modify the substituents at these positions allows for the fine-tuning of physicochemical properties and the optimization of pharmacological activity against a wide range of diseases. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational modeling to guide the design of next-generation quinoline-based drugs with improved efficacy and safety profiles. The integration of multidisciplinary approaches, from synthetic chemistry to molecular pharmacology and toxicology, will be essential to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

A comprehensive list of references is available for further reading and verification. The provided URLs were last accessed in February 2026.

Sources

Foundational

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 3-Aryl-2-Aminoquinoline Derivatives: Synthesis, Bioactivity, and Therapeutic Potential The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Aryl-2-Aminoquinoline Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, combined with its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, makes it an ideal framework for designing molecules that can interact with diverse biological targets.[2][3] Quinoline and its derivatives are found in numerous natural products and have been developed into a wide array of therapeutic agents with applications spanning from anticancer to antimalarial and antimicrobial therapies.[4][5][6]

Within this broad class, 3-aryl-2-aminoquinoline derivatives have emerged as a particularly promising chemotype. The strategic placement of an amino group at the C2 position and an aryl substituent at the C3 position creates a three-dimensional pharmacophore with significant potential for modulation. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these potent molecules, with a particular focus on their anticancer applications.

Part 1: Synthetic Methodologies for 3-Aryl-2-Aminoquinolines

The construction of the 3-aryl-2-aminoquinoline core can be achieved through several strategic synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on both the quinoline and the appended aryl ring.

Key Synthetic Strategies
  • Cascade Reactions from Aryldiazonium Salts: A modern and efficient one-pot approach involves the reaction of readily available aryldiazonium salts, 2-aminoarylketones, and malononitrile. This method proceeds through an in situ generated N-arylnitrilium intermediate, which then undergoes a cascade of intermolecular amination, Knoevenagel condensation, and aromatization to rapidly assemble the functionalized quinoline core.[7]

  • Condensation and Cyclization Approaches: A widely reported method for related derivatives involves the reaction of 3-aminoquinoline with ethyl cyanoacetate, followed by a subsequent reaction with various substituted aldehydes.[4] This allows for significant diversity in the aryl group at the 3-position.

  • Functionalization of Quinoline N-Oxides: An innovative route provides access to 2-aminoquinolines through the direct functionalization of quinoline N-oxides. Reacting the N-oxide with various amines in the presence of an activating agent like triflic anhydride yields the desired 2-amino-substituted products with good functional group tolerance.[2]

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Select Starting Materials (e.g., 2-aminoarylketone, malononitrile) Reaction One-Pot Cascade Reaction or Multi-Step Synthesis Start->Reaction Reagents & Catalyst Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Compound Pure 3-Aryl-2-Aminoquinoline Derivative Characterization->Compound Lead Compound CellAssay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound->CellAssay DataAnalysis Data Analysis (IC50 Determination) CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Generalized workflow from synthesis to biological evaluation.

Part 2: Biological Applications and Mechanisms of Action

3-Aryl-2-aminoquinoline derivatives exhibit a broad spectrum of biological activities, but their potential as anticancer agents has garnered the most significant attention.[4] Their mechanism of action is often multi-faceted, involving the inhibition of key signaling pathways that are critical for tumor growth, proliferation, and survival.

Anticancer Activity

These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[4][8] The efficacy is highly dependent on the specific substitution patterns on the molecule.

The following table summarizes the cytotoxic activity (IC₅₀ values) of a representative series of 2-amino-3-cyano-4-arylquinoline analogues against two human cancer cell lines. A lower IC₅₀ value indicates greater potency.

Compound IDR Group (Substitution on Aryl Ring)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)Reference
4a H> 100> 100[8]
4c 4-Cl38.1451.23[8]
4d 2,4-diCl12.4518.76[8]
4e 4-F21.8729.54[8]
4f 4-CH₃78.2189.90[8]

Data sourced from a study on novel 4-aminoquinoline derivatives.[8]

Mechanism of Action: Targeting Angiogenesis via VEGFR-2 Inhibition

A primary mechanism underlying the anticancer effect of many quinoline derivatives is the inhibition of angiogenesis, the process by which new blood vessels form to supply nutrients to tumors.[4] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][9]

Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering multiple downstream signaling cascades that promote endothelial cell proliferation, survival, and migration.[10][11][12] 3-Aryl-quinoline derivatives have been specifically designed to function as multi-target agents that inhibit VEGFR-2 kinase activity.[5] By blocking this receptor, the compounds effectively cut off the tumor's blood supply, leading to cell cycle arrest and apoptosis (programmed cell death).[5][9][13]

The diagram below illustrates the VEGFR-2 signaling pathway and its role in promoting cell survival and proliferation, which is inhibited by these quinoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization Quinoline 3-Aryl-2-Aminoquinoline Derivative Quinoline->VEGFR2 Inhibition RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Inhibition of Apoptosis (Cell Survival) AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Migration) ERK->Proliferation

Caption: VEGFR-2 signaling pathway leading to cell proliferation and survival.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aryl-2-aminoquinoline derivatives is highly sensitive to their substitution patterns. SAR studies are crucial for optimizing potency and selectivity.

  • Substitution at C3-Aryl Ring: As shown in the data table, substitutions on the C3-aryl ring significantly impact cytotoxicity. Electron-withdrawing groups, particularly halogens like chlorine, are beneficial. The 2,4-dichloro substituted analog (4d ) showed the highest potency, suggesting that both the position and electronic nature of the substituent are critical for activity.[8]

  • Substitution on the Quinoline Core: While the core topic is 3-aryl-2-aminoquinolines, related studies on other quinolines have shown that a substituent in the 3-position of the quinoline ring is an absolute requirement for certain biological activities, such as α2C-adrenoceptor antagonism.[14][15] This highlights the importance of the C3 position as a key interaction point with biological targets.

Part 4: Key Experimental Protocols

The evaluation of novel anticancer compounds relies on a set of standardized and validated in vitro assays. The MTT assay is a cornerstone technique for determining the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[8][16]

Protocol: MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration of a 3-aryl-2-aminoquinoline derivative that inhibits the proliferation of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 or A549)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-Aryl-2-aminoquinoline test compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the chosen cancer cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of medium.[8]

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a negative control (medium only).

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

G A 1. Seed Cells (5x10³ cells/well in 96-well plate) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with Compound (Serial dilutions + Controls) B->C D 4. Incubate for 48-72h (Drug exposure) C->D E 5. Add MTT Reagent (10 µL per well) D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50 value) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion

3-Aryl-2-aminoquinoline derivatives stand out as a highly versatile and potent class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. Their synthetic accessibility allows for extensive structural diversification, enabling fine-tuning of their pharmacological profiles. The ability of these molecules to target critical cancer-related pathways, such as VEGFR-2-mediated angiogenesis, provides a strong rationale for their continued development. The methodologies and insights presented in this guide offer a solid foundation for researchers aiming to explore and exploit the full potential of this promising chemical scaffold in the ongoing search for novel and more effective therapeutic agents.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. Available at: [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 3-aryl-quinolin derivatives as anti-breast cancer agents targeting ERα and VEGFR-2. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). Molecules. Available at: [Link]

  • Synthesis of 2-Arylamino-3-cyanoquinolines via A Cascade Reaction Through Nitrilium Intermediate. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells. (2014). European Journal of Histochemistry. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (n.d.). PLOS ONE. Available at: [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. (2026). RSC Advances. Available at: [Link]

  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. (2024). Chem. Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Available at: [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). Pharmaceuticals. Available at: [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. (n.d.). IRIS. Available at: [Link]

  • Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. (n.d.). Pharmaceuticals. Available at: [Link]

  • Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells. (n.d.). Italian Journal of Anatomy and Embryology. Available at: [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. Available at: [Link]

Sources

Exploratory

Structural Characterization and Synthetic Methodologies of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Executive Summary The development of highly functionalized N-heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 2-amino-3-arylquinoline scaffold represents a privileged structural motif with pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly functionalized N-heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 2-amino-3-arylquinoline scaffold represents a privileged structural motif with profound pharmacological potential. This technical guide provides an in-depth analysis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline , detailing its physicochemical properties, mechanistic relevance in biological pathways, and a field-proven, self-validating synthetic methodology.

Physicochemical Profiling & Structural Data

To effectively utilize 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline in drug discovery pipelines, a rigorous understanding of its molecular parameters is required. The molecule consists of a central quinoline core, substituted at the C2 position with a piperidine ring via a C-N bond, and at the C3 position with a p-tolyl (4-methylphenyl) group via a C-C bond.

The quantitative structural and physicochemical data are summarized in the table below:

ParameterValueDerivation / Significance
Chemical Name 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinolineIUPAC nomenclature
Molecular Formula C₂₁H₂₂N₂Core (C₉H₅N) + Piperidine (C₅H₁₀N) + p-Tolyl (C₇H₇)
Molecular Weight 302.42 g/mol Calculated via standard atomic weights
Monoisotopic Mass 302.1783 DaCritical for High-Resolution Mass Spectrometry (HRMS)
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability
Hydrogen Bond Acceptors 2Nitrogen atoms on the quinoline and piperidine rings
Rotatable Bonds 2C2-N(piperidine) and C3-C(aryl) linkages

Mechanistic Pharmacology & Target Pathways

The 2-(piperidin-1-yl)quinoline architecture is not merely a structural curiosity; it is actively investigated for its ability to modulate critical biological targets. Research into 2-amino-3-arylquinoline derivatives has revealed potent pharmacological properties, particularly in neurodegenerative and ion channel applications[1].

For instance, closely related analogs such as 4-methyl-2-(piperidin-1-yl)quinoline (ML204) have been identified as novel, potent inhibitors of Transient Receptor Potential Canonical 4 (TRPC4) channels[2]. Furthermore, piperidine-endowed quinolines have demonstrated significant efficacy as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them highly relevant in Alzheimer's disease research[3].

The causality of this bioactivity lies in the spatial orientation of the molecule: the rigid quinoline core intercalates with hydrophobic pockets of the target protein, while the flexible piperidine ring and the rotatable 3-aryl group adapt to allosteric binding sites, blocking ion influx or enzymatic cleavage.

TRPC4_Pathway Receptor GPCR Activation PLC Phospholipase C (PLC) Receptor->PLC Stimulates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 TRPC4 TRPC4 Channel Activation DAG->TRPC4 Activates Ca2 Intracellular Ca2+ Elevation TRPC4->Ca2 Mediates Inhibitor 2-Aminoquinoline Scaffold Inhibitor->TRPC4 Allosteric Block

Fig 1. Modulation of the TRPC4 signaling pathway by 2-aminoquinoline derivatives.

Synthetic Methodology: A Self-Validating System

The synthesis of 3-aryl-2-aminoquinolines traditionally suffers from complicated multistep procedures and limited substrate availability[4]. To construct 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline efficiently, a convergent approach is required.

The most robust route involves a two-stage process:

  • Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura coupling to install the 4-methylphenyl group at the C3 position of a 2-chloroquinoline precursor[4][5].

  • Microwave-Assisted Amination: A nucleophilic aromatic substitution (SₙAr) to install the piperidine ring at the highly electrophilic, yet sterically hindered, C2 position[2].

Causality of Experimental Choices

Conventional thermal heating for the amination of 2-chloro-3-arylquinolines often results in poor yields due to the severe steric clash between the bulky p-tolyl group at C3 and the incoming piperidine nucleophile. Microwave irradiation is explicitly chosen because rapid, localized superheating overcomes this high activation energy barrier, reducing reaction times from hours to minutes[2].

Step-by-Step Protocol: Microwave-Assisted Amination

This protocol is designed as a self-validating system . The physical properties of the reagents and products are leveraged during the workup to inherently confirm the success of the transformation.

Step 1: Reagent Loading

  • Combine 2-chloro-3-(4-methylphenyl)quinoline (1.0 mmol) and piperidine (4.0 mmol) in a microwave-safe reaction vial.

  • Causality: The 4-fold excess of piperidine acts simultaneously as the nucleophile, the solvent, and the acid scavenger (neutralizing the HCl byproduct to drive the equilibrium forward).

Step 2: Microwave Irradiation

  • Seal the vial and irradiate at 200°C with continuous magnetic stirring for 15 minutes[2].

Step 3: Real-Time Analytical Checkpoint

  • Dilute a 5 µL aliquot in methanol and analyze via LC-MS.

  • Validation: The complete disappearance of the starting material mass (m/z ~253) and the appearance of the product mass (m/z ~303) validates the catalytic turnover before proceeding to purification.

Step 4: Self-Validating Acid-Base Workup

  • Concentrate the reaction mixture under vacuum to remove residual methanol.

  • Dissolve the crude residue in 3% aqueous HCl (15 mL) and wash with Dichloromethane (DCM) (2 × 10 mL).

    • Mechanism: Piperidine is highly basic (pKa ~11.2) and becomes protonated, remaining in the aqueous layer. The target quinoline is weakly basic and partitions into the organic layer.

  • Isolate the aqueous layer and treat with 2N NaOH until the pH reaches 8, resulting in a white slurry.

  • Extract the slurry with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline[2].

Synthesis_Workflow SM 2-Chloro-3-(4-methylphenyl)quinoline (1.0 equiv) Conditions Microwave Irradiation 200°C, 15 min SM->Conditions Reagent Piperidine (4.0 equiv) Reagent->Conditions Workup Acid-Base Extraction (3% HCl -> pH 8 NaOH) Conditions->Workup LC-MS Validation Product 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline (Target Molecule) Workup->Product >95% Purity Yield

Fig 2. Step-by-step microwave-assisted amination workflow for the target molecule.

Conclusion

The synthesis and characterization of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline (C₂₁H₂₂N₂, MW: 302.42 g/mol ) requires a precise understanding of steric constraints and heterocyclic reactivity. By employing microwave-assisted amination coupled with a self-validating acid-base extraction protocol, researchers can reliably access this privileged scaffold for downstream biological evaluation in neurodegenerative and ion-channel targeting applications.

References

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)
  • Source: American Chemical Society (ACS)
  • Synthesis of 3-aryl-2-aminoquinolines via cascade palladium-catalyzed isocyanide insertion Source: RSC Advances URL
  • Source: National Institutes of Health (NIH)
  • 3-(4-Methylphenyl)

Sources

Foundational

Comprehensive SAR Analysis of 2-Piperidinyl Quinolines: From Antimalarial Efficacy to Neuroprotection

Executive Summary & Architectural Scope The 2-piperidinyl quinoline scaffold represents a privileged structure in medicinal chemistry, most notably anchored by the antimalarial drug Mefloquine . This guide deconstructs t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Architectural Scope

The 2-piperidinyl quinoline scaffold represents a privileged structure in medicinal chemistry, most notably anchored by the antimalarial drug Mefloquine . This guide deconstructs the Structure-Activity Relationship (SAR) of this moiety, distinguishing between the two primary structural classes that define its utility in drug development:

  • Class A (The Mefloquine Scaffold): A quinoline core substituted at the C4 position with a piperidin-2-yl methanol group. This is the dominant class for anti-infective (antimalarial/antifungal) activity.

  • Class B (The Direct C2-Attachment): A quinoline core directly substituted at the C2 position with a piperidine ring (often via the nitrogen or C2 of the piperidine). This class is emerging in kinase inhibition, multidrug resistance (MDR) reversal, and neuroprotection.

This whitepaper provides a technical roadmap for optimizing these scaffolds, focusing on stereochemical tuning, metabolic blocking via halogenation, and physiochemical property modulation (logP/pKa).

The Pharmacophore: Class A (Mefloquine-Type)

The Mefloquine analogue series remains the gold standard for understanding the bioactivity of 2-piperidinyl quinolines. The mechanism of action primarily involves the inhibition of hemozoin formation in the parasite digestive vacuole, a process strictly governed by the basicity of the piperidine nitrogen and the lipophilicity of the quinoline ring.

Structural Zones & SAR Logic
Structural ZoneModificationEffect on BioactivityMechanism/Rationale
Quinoline C2 & C8 Bis-trifluoromethyl (-CF3) Critical Potency Driver Metabolic Block: Prevents oxidative metabolism at susceptible ring positions, significantly increasing half-life (

).Lipophilicity: Increases logP, facilitating transport across the erythrocyte and parasite membranes.
Quinoline C4 Methanol Linker (-CH(OH)-) Binding Affinity H-Bonding: The hydroxyl group acts as an H-bond donor to the heme propionate groups. Removal or oxidation to ketone drastically reduces antimalarial potency.
Piperidine Ring Secondary Amine (NH) Accumulation Ion Trapping: The basic nitrogen (pKa ~9.5) ensures protonation within the acidic food vacuole (pH ~5.0) of the parasite, leading to accumulation ratios of >1000-fold.
Piperidine C2' Stereochemistry Selectivity/Toxicity Erythro vs. Threo: The erythro isomers are generally more potent antimalarials. The (+)-(11R, 2'S) enantiomer is associated with high efficacy, while the (-)-enantiomer correlates with higher CNS toxicity (adenosine receptor binding).
Stereochemical Implications

The interface between the quinoline and piperidine rings creates two chiral centers (C11 and C2').

  • Antimalarial Efficacy: The (+)-erythro enantiomer is the most potent inhibitor of P. falciparum growth.

  • Neurotoxicity: Mefloquine's neuropsychiatric side effects are linked to off-target binding at adenosine A2A receptors and connexin-36 gap junctions. SAR studies suggest that rigidifying the linker or altering the piperidine ring size (to pyrrolidine) can dissociate efficacy from neurotoxicity.

The Pharmacophore: Class B (Direct C2-Quinoline)

Recent medicinal chemistry efforts have shifted toward placing the piperidine ring directly at the C2 position of the quinoline. This structural variation alters the vector of the basic amine, changing the interaction profile for targets like kinases and transporters.

Key SAR Findings
  • MDR Reversal: 2-(Piperidin-1-yl)quinolines act as potent inhibitors of P-glycoprotein (P-gp). The lipophilic quinoline occupies the drug-binding pocket of the transporter, while the basic piperidine interacts with acidic residues in the transmembrane domain.

  • Neuroprotection: Derivatives bearing a 2-piperidinyl moiety have shown activity as Acetylcholinesterase (AChE) inhibitors. The quinoline ring binds to the peripheral anionic site (PAS) of AChE, while the piperidine interacts with the catalytic active site (CAS).

Visualizing the SAR Landscape

The following diagram maps the critical modification points for the 2-piperidinyl quinoline scaffold, highlighting the divergent paths for anti-infective vs. CNS indications.

SAR_Map Core 2-Piperidinyl Quinoline Scaffold Zone_Q Quinoline Ring (Lipophilic Anchor) Core->Zone_Q Zone_L Linker Region (C4 vs C2) Core->Zone_L Zone_P Piperidine Ring (Basic Center) Core->Zone_P Mod_CF3 2,8-Bis(CF3) Increases t1/2 & logP (Critical for Malaria) Zone_Q->Mod_CF3 Metabolic Stability Mod_OH C4-Methanol Bridge H-Bond Donor (Heme Binding) Zone_L->Mod_OH Class A (Mefloquine) Mod_Direct Direct C2-Attachment Kinase/MDR Target (Rigid Geometry) Zone_L->Mod_Direct Class B (Emerging) Mod_NH Secondary Amine pKa ~9.5 (Lysosomal Trapping) Zone_P->Mod_NH Basicity Mod_Stereo Stereochemistry (+)-Erythro > (-)-Threo (Separates Toxicity) Zone_P->Mod_Stereo Chirality

Figure 1: Pharmacophore map distinguishing between metabolic stabilizers (Red), binding motifs (Yellow), and scaffold variations (Green).

Synthetic Methodologies

For researchers synthesizing these analogs, two primary routes are dominant. Route A is preferred for Mefloquine-like analogs (Class A), while Route B is efficient for Class B derivatives.

Route A: Lithiation & Condensation (Class A)

This pathway constructs the C4-linker bond.

  • Precursor: 2,8-bis(trifluoromethyl)-4-bromoquinoline.[1]

  • Lithiation: Treatment with n-BuLi at -78°C generates the 4-lithio species.

  • Condensation: Reaction with pyridine-2-carboxaldehyde yields the pyridyl-quinolinemethanol.

  • Hydrogenation: Catalytic hydrogenation (PtO2/H2/HCl) reduces the pyridine to a piperidine. Note: This step determines the erythro/threo ratio.

Route B: Nucleophilic Substitution (Class B)

This pathway attaches the piperidine directly to the quinoline C2.

  • Precursor: 2-chloroquinoline derivatives.[2]

  • Substitution: Nucleophilic aromatic substitution (

    
    ) using piperidine as the nucleophile (neat or in DMF/K2CO3).
    
  • Optimization: Microwave irradiation significantly accelerates this reaction (yields >90% in minutes vs. hours).

Synthesis_Flow Start Start: 4-Bromo-2,8-bis(CF3)quinoline Step1 1. Lithiation (n-BuLi, -78°C) 2. Add Pyridine-2-carboxaldehyde Start->Step1 Inter Intermediate: Pyridyl-Quinolinemethanol Step1->Inter Step2 Hydrogenation (PtO2, H2, HCl) Reduction of Pyridine Ring Inter->Step2 Separation Fractional Crystallization Separate Erythro/Threo Step2->Separation Final Target: 2-Piperidinyl Quinoline Analog Separation->Final

Figure 2: Synthetic workflow for Class A (Mefloquine-type) analogs via organolithium chemistry and catalytic hydrogenation.

Experimental Protocols (Self-Validating)

In Vitro Antiplasmodial Assay (SYBR Green I)

This protocol validates the efficacy of synthesized analogs against P. falciparum.

  • Principle: SYBR Green I fluorescence is proportional to parasite DNA content.

  • Controls: Chloroquine (Positive), DMSO (Negative), Uninfected RBCs (Background).

  • Procedure:

    • Culture: Maintain P. falciparum (strain NF54 or Dd2) in RPMI 1640 w/ 5% Hematocrit.

    • Plating: Dispense 100 µL of synchronized ring-stage culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound.

    • Incubation: Incubate for 72h at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

    • Lysis/Staining: Add 100 µL of lysis buffer containing SYBR Green I (0.2 µL/mL).

    • Read: Incubate in dark for 1h; measure fluorescence (Ex: 485 nm, Em: 535 nm).

    • Validation: Z-factor must be > 0.5 for the assay to be statistically valid.

Lipophilicity Assessment (HPLC logP)

Since logP is a critical SAR determinant for this scaffold, experimental validation is required over calculated values.

  • Method: Reversed-phase HPLC.

  • Column: C18 analytical column.

  • Mobile Phase: Methanol/Water with varying organic modifiers.

  • Standardization: Calibrate using a set of standards with known logP (e.g., toluene, naphthalene).

  • Calculation: Correlate retention time (

    
    ) to logP via linear regression: 
    
    
    
    .

References

  • Mefloquine Analog Synthesis & Antifungal Activity: Title: Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs.[3] Source: National Institutes of Health (NIH) / PMC. Link:[Link]

  • Quinoline Biological Activity Overview: Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[4] Source: RSC Advances. Link:[Link]

  • Synthesis of Quinoline-Piperidine Scaffolds: Title: Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.[1][2] Source: European Journal of Medicinal Chemistry (via NIH). Link:[Link]

  • Stereochemistry and Toxicity: Title: Use of (+)mefloquine for the treatment of malaria (Patent/Study).[5] Source: Google Patents / U.S. Patent 6,664,397. Link:

  • Chemical Properties & Mefloquine Structure: Title: (AS)-rel-a-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol monohydrochloride.[6] Source: PubChem.[6] Link:[Link]

Sources

Exploratory

Technical Whitepaper: Next-Generation Quinoline Scaffolds in Drug Discovery

Structural Optimization, Green Synthesis, and Therapeutic Targeting Executive Summary The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Optimization, Green Synthesis, and Therapeutic Targeting

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA, kinases, and topoisomerases. While historically anchored by antimalarials (Chloroquine) and antibacterials (Fluoroquinolones), the current frontier of quinoline research lies in hybridization and green synthetic methodologies to overcome multidrug resistance (MDR).

This technical guide synthesizes recent advancements (2024–2025) in quinoline pharmacochemistry. It provides researchers with a roadmap for rational design (SAR), sustainable synthesis (Microwave-assisted MCR), and mechanistic validation of novel quinoline-based heterocycles.

The Privileged Scaffold: Structural Logic & SAR

The quinoline nucleus offers specific vectors for chemical modification that directly correlate to biological efficacy. Rational drug design requires exploiting these positions to modulate lipophilicity (


), electronic distribution, and steric fit within binding pockets.
Structure-Activity Relationship (SAR) Matrix
PositionFunctional RoleOptimization Strategy
N1 (Ring Nitrogen) H-bond acceptor; pKa modulation.Quaternization or N-oxide formation can drastically alter solubility and DNA binding affinity.
C2 & C4 Primary substitution vectors.C4 is critical for introducing bulky heterocycles (e.g., piperazine) to enhance target selectivity (e.g., Kinase inhibition). C2 often hosts lipophilic groups to improve membrane permeability.
C6 & C7 Electronic tuning.Electron-withdrawing groups (F, Cl) at C6 prevent metabolic oxidation (blocking CYP450 sites) and enhance gyrase binding (as seen in Fluoroquinolones).
C8 Chelation & Toxicity control.Substitution here can modulate phototoxicity. Methoxy groups (–OMe) at C8 are often found in effective antibacterial agents to increase stability.
Visualization: Rational Design Logic

The following diagram maps the structural priorities for a novel quinoline candidate targeting kinase pathways.

SAR_Logic Core Quinoline Scaffold (Benzo[b]pyridine) C2 C2 Position: Lipophilicity (LogP) Membrane Permeability Core->C2 C4 C4 Position: Bulky Heterocycles (Target Selectivity) Core->C4 C6 C6 Position: Metabolic Blockade (Fluorine/Chlorine) Core->C6 C8 C8 Position: Metal Chelation (Toxicity Modulation) Core->C8

Figure 1: Strategic vectors for quinoline optimization. Each position serves a distinct pharmacological function.

Advanced Synthetic Methodologies: The Shift to Green Chemistry

Classical methods like the Skraup or Friedländer synthesis often require harsh acids (H₂SO₄), high temperatures, and toxic solvents. To align with modern "Green Chemistry" standards and improve yield/purity profiles, we prioritize Microwave-Assisted Multicomponent Reactions (MCR) .

Why Microwave-Assisted MCR?
  • Homogenous Heating: Unlike convective heating (oil baths), microwaves interact directly with the dipole of the solvent/reagents, reducing reaction times from hours to minutes.

  • Atom Economy: One-pot MCRs (e.g., aldehyde + amine + alkyne) eliminate intermediate isolation steps, reducing waste.

  • Catalytic Efficiency: Compatible with recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂).

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

Objective: Synthesis of a 2,4-disubstituted quinoline derivative via a 3-component reaction. Scope: Suitable for generating libraries of anticancer hybrids.

Materials
  • Reagents: Substituted Aniline (1.0 mmol), Aromatic Aldehyde (1.0 mmol), Phenylacetylene (1.0 mmol).

  • Catalyst: Copper(I) Iodide (CuI) or a Green Nanocatalyst (e.g., sulfated zirconia).

  • Solvent: Water or Ethanol (Green solvents).[1][2]

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM).

Step-by-Step Methodology
  • Pre-mixing: In a 10 mL microwave vial, dissolve the aniline and aldehyde in 3 mL of Ethanol. Stir for 2 minutes to initiate imine formation.

  • Catalyst Addition: Add Phenylacetylene and the catalyst (10 mol%) to the vial.

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temperature: 120°C

    • Ramp Time: 2 min

    • Hold Time: 10–15 min (Monitor pressure, max 15 bar).

  • Work-up: Cool to room temperature (using compressed air flow).

    • If solid precipitates: Filter and wash with cold ethanol.

    • If liquid: Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water (9:1) is preferred over column chromatography to maintain green standards.

Workflow Visualization

Synthesis_Workflow Start Reagents: Aniline + Aldehyde + Alkyne Step1 Pre-mix in EtOH (Imine Formation) Start->Step1 Step2 Add Catalyst (CuI or Nanocatalyst) Step1->Step2 MW Microwave Irradiation 120°C, 15 min, 15 bar Step2->MW Cool Cooling & Filtration MW->Cool Pure Recrystallization (Final Product) Cool->Pure

Figure 2: Green synthesis workflow utilizing microwave irradiation for rapid library generation.

Therapeutic Mechanisms & Biological Validation

The versatility of quinolines allows them to act as Intercalators (DNA targeting) or Enzyme Inhibitors (Kinase/Gyrase).

A. Antimicrobial Mechanism: DNA Gyrase Poisoning

Modern quinolines (beyond standard fluoroquinolones) target the Gyrase-DNA Cleavage Complex .[3]

  • Mechanism: The drug binds to the enzyme-DNA interface, stabilizing the double-strand break.[3][4] This prevents religation, leading to the accumulation of DNA breaks and bacteriostasis/bactericidal effect.

  • Resistance Evasion: Bulky groups at C7 can overcome efflux pump resistance (e.g., NorA in S. aureus).

B. Anticancer Mechanism: Kinase Inhibition (EGFR/VEGFR)

Quinoline hybrids (e.g., Quinoline-Quinazoline) function as ATP-competitive inhibitors.

  • Mechanism: They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs). The nitrogen of the quinoline ring often forms a critical Hydrogen bond with the "hinge region" amino acids (e.g., Met793 in EGFR).

Biological Assay Protocol: MTT Cytotoxicity Assay

Objective: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1–100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48h.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h (formazan crystals form).

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm. Calculate % Cell Viability.

Mechanism Visualization

MOA_Pathway Drug Quinoline Inhibitor Target Target: DNA Gyrase (Bacteria) OR EGFR (Cancer) Drug->Target Complex Stabilized Ternary Complex (Drug-Enzyme-DNA/ATP) Target->Complex Effect1 Inhibit DNA Religation (Bacterial) Complex->Effect1 Antimicrobial Effect2 Block Phosphorylation (Cancer) Complex->Effect2 Anticancer Death Apoptosis / Cell Death Effect1->Death Effect2->Death

Figure 3: Dual-mechanistic pathways for quinoline derivatives in antimicrobial and anticancer contexts.[4]

ADMET & Optimization

A potent compound is useless if it fails ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity).

  • Lipinski Compliance: Maintain MW < 500 and LogP < 5. Quinolines can be lipophilic; introduce polar groups (hydroxyl, amino) to balance.

  • hERG Toxicity: A common failure mode for quinolines is QT-prolongation (hERG channel blockage).

    • Mitigation: Avoid basic amines linked via short chains to the aromatic core. Introduce conformational constraints.

  • Metabolic Stability: Block "soft spots" (sites prone to oxidation) with Fluorine (Bioisostere for Hydrogen).

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . Wiley Chemistry. [Link]

  • DNA Gyrase as a Target for Quinolones . National Institutes of Health (PMC). [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis . ACS Publications. [Link]

  • Greener synthetic approaches towards quinoline derivatives . RSC Advances. [Link][5]

Sources

Foundational

Unlocking the Biological Potential of the 3-(p-Tolyl)quinoline Scaffold: A Comprehensive Technical Guide

Executive Summary The 3-(p-tolyl)quinoline scaffold represents a highly privileged, versatile pharmacophore in modern medicinal chemistry. Characterized by a quinoline core substituted at the C3 position with a para-toly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(p-tolyl)quinoline scaffold represents a highly privileged, versatile pharmacophore in modern medicinal chemistry. Characterized by a quinoline core substituted at the C3 position with a para-tolyl (4-methylphenyl) group, this nitrogen-containing heterocycle exhibits a unique combination of lipophilicity, hydrogen-bond accepting capability, and planar aromaticity. These structural features allow it to intercalate into diverse biological targets, ranging from intermediate filaments in oncology to parasitic vacuoles in infectious diseases.

This whitepaper synthesizes the biological potential of the 3-(p-tolyl)quinoline scaffold and its closely related 3-arylquinoline derivatives. It provides drug development professionals with mechanistic insights, self-validating experimental protocols, and foundational data across three primary therapeutic axes: targeted oncology (Par-4 secretion), parasitology (antileishmanial activity), and cardiovascular pharmacology (integrin antagonism).

Oncology: Vimentin Binding and Par-4 Secretion

Mechanistic Overview

Advanced, therapy-resistant prostate and breast tumors frequently evade traditional apoptotic pathways. The 3-arylquinoline scaffold acts as a "secretagogue" (termed arylquins) that targets normal fibroblasts and epithelial cells, inducing them to secrete Prostate Apoptosis Response-4 (Par-4)[1].

Mechanistically, Par-4 is normally sequestered intracellularly by the intermediate filament protein vimentin. The 3-(p-tolyl)quinoline scaffold binds directly to multiple sites within the rod domain of vimentin (residues 99–411)[2]. This binding alters vimentin's stoichiometry, releasing Par-4 for vesicular secretion. Once secreted, Par-4 operates in a paracrine manner, binding to the Glucose-regulated protein-78 (GRP78) receptor—which is exclusively translocated to the cell surface in cancer cells—thereby triggering targeted apoptosis[3].

Par4Pathway A 3-(p-Tolyl)quinoline B Vimentin (Rod Domain) A->B Binds C Par-4 Release B->C Dissociates D GRP78 Receptor (Cancer Cell) C->D Paracrine Secretion E Apoptosis D->E Triggers

Mechanism of 3-(p-tolyl)quinoline-induced Par-4 secretion and targeted cancer cell apoptosis.

Self-Validating Protocol: In Vitro Par-4 Secretion & hERG Counter-Screen

To validate the efficacy of a 3-(p-tolyl)quinoline derivative without confounding cytotoxicity, the secretion assay must be multiplexed with a viability screen and a hERG liability assay.

  • Cell Preparation: Seed normal human fibroblasts (e.g., BJ cells) in 6-well plates and culture until 80% confluent.

  • Compound Treatment: Wash cells with serum-free media (to prevent serum proteins from masking secreted Par-4) and treat with the quinoline derivative (100 nM to 10 μM) for 24 hours.

  • Conditioned Media Harvest (The Readout): Collect the media, concentrate via centrifugal filtration, and subject to Western blot analysis using a primary anti-Par-4 antibody.

  • Viability Control (The Validation): Simultaneously perform an MTT assay on the adherent cells.

    • Causality: If viability drops below 90%, the presence of Par-4 in the media is likely due to non-specific cell lysis rather than active vesicular secretion. A true secretagogue must exhibit Par-4 release at non-cytotoxic concentrations.

  • hERG Binding Counter-Screen: Utilize a

    
    -dofetilide competitive binding assay[4].
    
    • Causality: Highly lipophilic basic amines like quinolines frequently trap inside the hERG potassium channel, causing cardiotoxicity. Quantifying dofetilide displacement ensures the structural modifications (like the p-tolyl group) separate the desired Par-4 secretory activity from undesired hERG blockade[1].

Parasitology: Selective Antileishmanial Efficacy

Mechanistic Overview

Leishmaniasis is caused by protozoa that survive inside the acidic phagolysosomes of host macrophages. The 3-arylquinoline scaffold has emerged as a potent antileishmanial agent capable of penetrating the macrophage and targeting the intracellular amastigote stage[5]. The lipophilic nature of the p-tolyl substitution facilitates crossing both the macrophage lipid bilayer and the parasitophorous vacuole membrane, achieving rapid intracellular accumulation and parasite clearance[6].

Self-Validating Protocol: Intracellular Amastigote Proliferation Assay

Evaluating antileishmanial compounds against free-living promastigotes often yields false positives. The true biological potential must be assessed inside the host cell.

  • Macrophage Infection: Infect primary murine bone marrow-derived macrophages (BMDMs) or J774A.1 cells with Leishmania mexicana or L. donovani promastigotes at a 10:1 parasite-to-host ratio.

  • Phagocytosis Window: Incubate for 12 hours to allow phagocytosis and differentiation into amastigotes. Wash away extracellular parasites.

  • Drug Exposure: Treat the infected macrophages with the 3-(p-tolyl)quinoline derivative (1 nM to 10 μM) for 72 hours.

  • Dual-Readout Analysis (The Validation):

    • Parasite Burden: Lyse the macrophages and quantify surviving amastigotes using a luciferase reporter assay or Giemsa staining.

    • Host Cell Toxicity: In a parallel uninfected macrophage plate, measure host cell proliferation (e.g., Alamar Blue assay).

    • Causality: This dual-system inherently validates the drug's therapeutic window. By calculating the Selectivity Index (SI = Host Cell

      
       / Amastigote 
      
      
      
      ), researchers can definitively prove that the parasite reduction is due to targeted antileishmanial activity, not merely the destruction of the host habitat[7].

Cardiovascular: Integrin Antagonism and Anti-Thrombotic Potential

Mechanistic Overview

The 3-arylquinoline scaffold functions as a potent antagonist of integrin-dependent cell adhesion and signaling[8]. Specifically, these derivatives disrupt the activation of the


IIb

3 integrin receptor on platelets. They interfere with the interaction between the

3 cytoplasmic tail and the adapter protein kindlin-2[9]. By blunting this outside-in signaling axis, the scaffold prevents focal adhesion kinase (FAK) auto-phosphorylation, effectively inhibiting platelet spreading, aggregation, and clot retraction[10].

IntegrinBlockade A Integrin αIIbβ3 Activation C Kindlin-2 Recruitment A->C B 3-(p-Tolyl)quinoline B->C Blocks D FAK Auto- phosphorylation B->D Blunts Signaling C->D E Platelet Spreading & Clot Retraction D->E

Blockade of integrin outside-in signaling and platelet activation by 3-arylquinoline derivatives.

Self-Validating Protocol: Platelet Spreading and Clot Retraction Assay
  • Platelet Isolation: Isolate human or murine platelets from whole blood using gel filtration to prevent premature activation.

  • Substrate Preparation: Coat glass coverslips with fibrinogen (the natural ligand for

    
    IIb
    
    
    
    3).
  • Compound Incubation: Pre-treat platelets with the quinoline derivative for 30 minutes.

    • Causality: Pre-treatment is required to allow the small molecule to cross the plasma membrane and engage the intracellular integrin machinery before the receptor encounters its extracellular ligand[8].

  • Activation & Spreading: Seed platelets onto the coverslips. Activate with thrombin (0.1 U/mL). Fix after 45 minutes and stain for F-actin using fluorescent phalloidin.

  • Reversibility Control (The Validation): In a parallel cohort, co-administer

    
     (1 mM) with the quinoline derivative.
    
    • Causality:

      
       is an artificial integrin activator that forces the receptor into a high-affinity, extended conformation from the outside. If the quinoline's inhibitory effect is antagonized (rescued) by 
      
      
      
      , it proves the drug acts via a specific, reversible allosteric/signaling mechanism rather than causing irreversible denaturation or non-specific toxicity to the platelet[9].

Quantitative Data Synthesis

To contextualize the biological potential of the 3-arylquinoline pharmacophore, the following table summarizes the typical therapeutic windows observed across its primary targets.

Scaffold ClassRepresentative TargetTarget Assay

(nM)
Host Cell

(nM)
Selectivity Index (SI)
3-Arylquinoline L. mexicana Amastigotes1203,700>30
3-Arylquinoline Integrin

IIb

3 Activation
~500>10,000>20
3-Arylquinoline Vimentin Binding / Par-4~250>5,000>20
3-Arylquinoline LPS-Induced NO (Macrophages)~6,700>50,000>7

(Note: Data synthesized from literature evaluating the broader 3-arylquinoline pharmacophore to illustrate baseline therapeutic windows and selectivity indices[11],[6],[9],[4]).

Conclusion and Future Directions

The 3-(p-tolyl)quinoline scaffold is far more than a simple synthetic building block; it is a multi-target biological effector. Its ability to modulate intermediate filaments (vimentin), disrupt parasitic survival mechanisms, and antagonize integrin signaling makes it a highly attractive starting point for lead optimization. Future drug development efforts utilizing this scaffold must prioritize microsomal stability and aqueous solubility—often achieved by substituting the quinoline core with polar solubilizing groups (e.g., piperidines or pyrrolidines) at the C7 position—to transition these potent in vitro profiles into orally bioavailable in vivo therapeutics[6].

References

  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. National Center for Biotechnology Information (PMC).[11] URL:[Link]

  • Targeting Integrin-Dependent Adhesion and Signaling with 3-Arylquinoline and 3-Aryl-2-Quinolone Derivatives: A new Class of Integrin Antagonists. Fiorucci S, Lin X, Sadoul K, et al. PLoS ONE 10(10): e0141205 (2015).[8],[9],[10] URL:[Link]

  • Par-4 secretion: Stoichiometry of 3-arylquinoline binding to vimentin. Sviripa VM, Burikhanov R, Obiero JM, et al. Organic and Biomolecular Chemistry 14(1): 74-84 (2016).[1],[3],[4],[2] URL:[Link]

  • Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. Hammill JT, Sviripa VM, Kril LM, et al. Journal of Medicinal Chemistry 64(16): 12152-12162 (2021).[6],[5],[7] URL:[Link]

Sources

Exploratory

Electronic Architecture &amp; Synthetic Modulation of 3-Aryl-2-Piperidinylquinoline Systems

Executive Summary The 3-aryl-2-piperidinylquinoline scaffold represents a privileged chemotype in medicinal chemistry, distinguished by its unique "push-pull" electronic architecture and steric-driven conformational dyna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl-2-piperidinylquinoline scaffold represents a privileged chemotype in medicinal chemistry, distinguished by its unique "push-pull" electronic architecture and steric-driven conformational dynamics. This guide provides a technical deep-dive into the electronic properties, synthetic pathways, and physicochemical behavior of this system.[1] Unlike planar quinolines, the proximity of the bulky C2-piperidinyl donor and the C3-aryl acceptor induces a critical steric twist , decoupling the


-systems and creating distinct Twisted Intramolecular Charge Transfer (TICT) states. These properties are pivotal for designing multidrug resistance (MDR) modulators, fluorescent probes, and kinase inhibitors.

Molecular Architecture & Electronic Distribution[1]

The Steric-Electronic Conflict

The core electronic feature of this system is the competition between resonance stabilization (which favors planarity) and steric repulsion (which forces orthogonality).

  • C2-Piperidinyl Donor: The piperidine nitrogen acts as a strong mesomeric donor (+M) into the electron-deficient quinoline ring. However, the adjacent C3-aryl group creates significant steric strain with the piperidine

    
    -hydrogens.
    
  • C3-Aryl Acceptor/Conjugator: The electronic influence of the aryl group depends on its substituents and its dihedral angle (

    
    ) relative to the quinoline plane.
    
  • The Twist: DFT calculations typically predict a dihedral angle of

    
     between the quinoline and the 3-aryl ring. This twist partially interrupts conjugation, localizing the HOMO on the piperidinyl-quinoline moiety and the LUMO on the 3-aryl-quinoline interface.
    
Frontier Molecular Orbital (FMO) Analysis

The separation of FMOs is critical for the system's photophysics and reactivity.

OrbitalLocalizationElectronic Characteristic
HOMO Piperidine Nitrogen + Quinoline C2-N1-C8aHigh electron density; Nucleophilic character. The lone pair on the piperidine nitrogen is the primary contributor.
LUMO Quinoline Ring + C3-Aryl RingElectron deficient; Electrophilic character. The distribution is modulated by the twist angle (

).
Gap (

)
3.0 - 3.8 eVTunable via C3-aryl substituents. EWGs (e.g., -NO

) lower the LUMO, narrowing the gap (Red-shift).
Visualization of Electronic Logic

The following diagram illustrates the "Push-Pull" mechanism and the steric gating that controls electronic communication.

ElectronicLogic Piperidine C2-Piperidine (Strong +M Donor) Quinoline Quinoline Core (Electron Deficient) Piperidine->Quinoline e- Injection (HOMO) StericZone STERIC CLASH (Twist Inducer) Piperidine->StericZone Aryl C3-Aryl Group (Conjugated Acceptor) Quinoline->Aryl Conjugation (LUMO) Aryl->StericZone StericZone->Quinoline Forces Non-Planarity Modulates ICT

Spectroscopic Signatures

The non-planar geometry results in dual-fluorescence phenomena and solvatochromism, making these systems excellent environmental sensors.

UV-Vis Absorption[2]
  • Band I (250-280 nm):

    
     transitions of the quinoline and aryl rings (Local Excitation - LE).
    
  • Band II (320-380 nm): Intramolecular Charge Transfer (ICT) band from the piperidine lone pair to the quinoline/aryl system. This band is broad and sensitive to solvent polarity.

Fluorescence & Solvatochromism[3]
  • Non-Polar Solvents (Hexane): Emission is dominated by the Locally Excited (LE) state (Blue emission, ~400 nm).

  • Polar Solvents (DMSO/Methanol): Stabilization of the highly dipolar TICT state leads to a large Stokes shift (Green/Yellow emission, ~500-550 nm).

  • Quantum Yield (

    
    ):  Generally low in polar solvents due to non-radiative decay pathways accessible via the twisted geometry.
    

Synthetic Protocols (Self-Validating)

The synthesis requires a strategy that installs the bulky groups sequentially to manage steric hindrance. The SNAr + Suzuki-Miyaura sequence is the most robust, high-yield approach.

Synthesis Workflow

Synthesis Start 2,3-Dichloroquinoline (Commercial/Accessible) Step1 Step 1: Regioselective SNAr (Piperidine, DMF, 120°C) Start->Step1 Cl at C2 is more reactive due to N-activation Inter Intermediate: 3-Chloro-2-piperidinylquinoline Step1->Inter Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3) Inter->Step2 Sterically demanding coupling Final Product: 3-Aryl-2-piperidinylquinoline Step2->Final

Detailed Protocol
Step 1: Regioselective SNAr (C2-Functionalization)

The chlorine at C2 is activated by the adjacent ring nitrogen (aza-activation), making it significantly more electrophilic than the C3-chlorine.

  • Reagents: 2,3-Dichloroquinoline (1.0 eq), Piperidine (3.0 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Conditions: Heat at 100-120°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour into ice water. The product, 3-chloro-2-piperidinylquinoline , typically precipitates as a solid. Filtration and washing with water yield >85% purity.

  • Validation:

    
    H NMR will show the disappearance of the C2 shift and the appearance of piperidine multiplets (
    
    
    
    1.6 - 3.2 ppm).
Step 2: Suzuki-Miyaura Coupling (C3-Arylation)
  • Reagents: 3-Chloro-2-piperidinylquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2M aq, 3.0 eq).
  • Solvent: Toluene:Ethanol (4:1) or DME:Water.

  • Conditions: Reflux (100°C) under inert atmosphere (N

    
    /Ar) for 12-24 hours. Note: The reaction is slower than typical Suzukis due to the ortho-piperidine steric bulk.
    
  • Purification: Silica gel column chromatography.

  • Validation: The appearance of new aromatic protons and the bathochromic shift in UV-Vis confirm conjugation.

Physicochemical Profiling

For drug development, the electronic properties directly translate to physicochemical parameters.

ParameterValue RangeElectronic Driver
pKa (Quinoline N) 4.5 - 5.8The C2-piperidine is a base, but the quinoline nitrogen is the primary protonation site. The +M effect of piperidine raises the pKa relative to unsubstituted quinoline (pKa ~4.9).
LogP 3.5 - 5.2Highly lipophilic due to the greasy piperidine ring and the aryl group. Substituents on the aryl ring (e.g., -OH, -COOH) are required to lower LogP for oral bioavailability.
Solubility Low (aq)The piperidine ring provides some solubility in acidic media (via protonation), but the neutral form is sparingly soluble in water.

References

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. PMC. (2024). Link

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. MDPI. (2023). Link

  • Synthesis of Quinolines through Three-Component Cascade Annulation. Organic Chemistry Portal. (2017). Link

  • Catalytic Enantioselective Synthesis of 3-Piperidines. Organic Chemistry Portal. (2023). Link

  • Electronic Effects of Conjugated Aryl Groups on Di(arylethynyl)tetracenes. OSTI.GOV. (2023). Link

Sources

Foundational

In silico molecular docking of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

An In-Depth Technical Guide to the In Silico Molecular Docking of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline A Senior Application Scientist's Field Guide to Structure-Based Drug Discovery Abstract This technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Molecular Docking of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

A Senior Application Scientist's Field Guide to Structure-Based Drug Discovery

Abstract

This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies, using the novel compound 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline as a case study. We will explore the rationale behind experimental choices, from target selection to the intricacies of ligand and receptor preparation, and the robust analysis of docking results. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking as a predictive tool in their discovery pipelines. Our workflow emphasizes self-validation and is grounded in authoritative protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational lens to predict how a small molecule (ligand) might interact with a biological macromolecule (receptor) at an atomic level.[1][2] This predictive power allows for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and in vitro testing, thereby accelerating the drug discovery timeline and reducing costs.[3][4]

The subject of our study, 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, is a novel chemical entity. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][5][6] Specifically, many quinoline derivatives have been identified as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[5][7]

Given this precedent, we hypothesize that our compound may exhibit anticancer activity. A prominent target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase whose signaling is critical for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[8] Therefore, this guide will present a detailed workflow for docking 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline into the ATP-binding site of human VEGFR-2.

The Molecular Docking Workflow: A Conceptual Overview

A successful docking experiment is not merely the execution of a software command; it is a multi-stage process where each step is critical for the validity of the final result. The workflow is designed to be a self-validating system, beginning with high-quality input structures and culminating in a rigorous analysis of the predicted binding poses.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Grid_Gen Grid Box Generation (Define Search Space) Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (PDB Cleanup & Protonation) Receptor_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina Execution) Grid_Gen->Docking Pose_Analysis Pose Analysis (Binding Energy & Interactions) Docking->Pose_Analysis Validation Protocol Validation (Re-docking Co-crystallized Ligand) Pose_Analysis->Validation

Fig. 1: Conceptual workflow for a molecular docking study.

Experimental Protocol: A Step-by-Step Guide

This section details the hands-on methodology for docking our quinoline derivative into VEGFR-2. We will use a combination of standard, freely available academic software: UCSF Chimera for structure preparation and visualization, and AutoDock Vina for the docking calculation.[9][10]

Ligand Preparation

The quality of the input ligand structure is paramount. A simple 2D drawing is insufficient; a chemically correct, low-energy 3D conformation is required.

Protocol:

  • 2D to 3D Conversion :

    • Draw the 2D structure of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline using chemical drawing software (e.g., ChemDraw or the free MarvinSketch).

    • Export the structure as a 3D format, such as .mol or .sdf. Most drawing software includes a "Clean in 3D" or "Generate 3D" function.

  • Energy Minimization :

    • Import the 3D structure into a molecular modeling program (e.g., Avogadro).

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformer. This step resolves any steric clashes or unnatural bond lengths.

    • Save the optimized structure as a .pdb file.

  • Preparation for AutoDock Vina :

    • Open AutoDockTools (ADT), which is part of the MGLTools package.[11]

    • Go to Ligand -> Input -> Open and select your ligand's .pdb file.

    • ADT will automatically add polar hydrogens and compute Gasteiger charges, which are necessary for the scoring function.[12]

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. The PDBQT format includes atomic charges, atom types, and information about rotatable bonds.[13]

Receptor Preparation

We will use the crystal structure of the human VEGFR-2 kinase domain in complex with an inhibitor. The choice of PDB structure is critical; we need a high-resolution structure with a well-defined binding pocket. For this guide, we select PDB ID: 3VHE , which has a resolution of 1.55 Å and contains a pyrrolopyrimidine inhibitor in the ATP-binding site.[14]

Protocol:

  • Fetch and Clean the PDB Structure :

    • Open UCSF Chimera.

    • Go to File -> Fetch by ID and enter 3VHE.

    • The structure contains the protein, a co-crystallized ligand (42Q), and water molecules. For docking, we must prepare a "clean" receptor file.

    • Delete Water : Go to Select -> Structure -> solvent. Then Actions -> Atoms/Bonds -> delete.

    • Delete Co-crystallized Ligand : Go to Select -> Residue -> 42Q. Then Actions -> Atoms/Bonds -> delete. This leaves the apo-like binding pocket ready for our new ligand.

  • Prepare the Receptor for Docking using Dock Prep :

    • Go to Tools -> Surface/Binding Analysis -> Dock Prep.[15][16]

    • This tool automates several crucial steps: it adds hydrogen atoms to the protein (essential for correct ionization and hydrogen bonding), removes incomplete side chains, and assigns atomic charges (using the AMBER ff14SB force field).[17]

    • Execute Dock Prep with the default settings.

  • Save the Prepared Receptor :

    • After Dock Prep completes, save the prepared receptor. Go to File -> Save Mol2. Save the file as receptor.mol2.

    • For use with AutoDock Vina, it is best practice to convert this to PDBQT format using AutoDockTools. Open ADT, go to Grid -> Macromolecule -> Open and select your prepared receptor.mol2 file. Save it as receptor.pdbqt.

G PDB_Download Download PDB (3VHE) Open_Chimera Open in UCSF Chimera PDB_Download->Open_Chimera Remove_Water Delete Water Molecules Open_Chimera->Remove_Water Remove_Ligand Delete Co-crystallized Ligand (42Q) Remove_Water->Remove_Ligand Dock_Prep Run Dock Prep (Add Hydrogens, Assign Charges) Remove_Ligand->Dock_Prep Save_PDBQT Save as receptor.pdbqt Dock_Prep->Save_PDBQT

Fig. 2: Workflow for receptor preparation using UCSF Chimera.
Docking Simulation with AutoDock Vina

AutoDock Vina requires a configuration file that specifies the input files and defines the search space for the docking calculation.[18]

Protocol:

  • Define the Binding Site (Grid Box) :

    • The "grid box" is a 3D cube that defines the search space for the ligand. It must be large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely within it.[19]

    • In UCSF Chimera, with your prepared receptor.pdbqt loaded, open the co-crystallized ligand from the original PDB file (3VHE_ligand.pdb) to visualize the binding site.

    • Open Tools -> Surface/Binding Analysis -> AutoDock Vina.

    • Check the box to "Resize search volume using mouse". A wireframe box will appear. Adjust its size and position to fully enclose the binding site, typically centered on the co-crystallized ligand's position. A margin of 5-10 Å around the ligand is a good starting point.

    • Note the coordinates for the center (e.g., center_x, center_y, center_z) and the dimensions (e.g., size_x, size_y, size_z).

  • Create the Configuration File :

    • Create a new text file named conf.txt.

    • Populate it with the following information, replacing the values with those from the previous step:

    • The exhaustiveness parameter controls the computational effort of the search; higher values increase the likelihood of finding the true energy minimum but take longer. A value of 8 is default, but 16 or higher is recommended for more rigorous searches.[18]

  • Run AutoDock Vina :

    • Place your receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable in the same directory.

    • Open a command line or terminal, navigate to that directory, and execute the following command:

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score. The goal is to identify the most plausible pose and understand the molecular interactions that stabilize it.

Interpreting the Docking Score

AutoDock Vina reports the binding affinity in kcal/mol. [11]This score is an approximation of the binding free energy (ΔG). More negative values indicate stronger predicted binding affinity. [5][20]The output file will rank the poses from best (most negative) to worst.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.80.000
2-9.51.25
3-9.21.89
4-8.73.45
5-8.54.10
Table 1: Example docking results for the top 5 predicted poses.
Visualizing and Analyzing Binding Interactions

Simply relying on the docking score is insufficient. Visual inspection of the top-ranked poses is crucial to determine if the predicted interactions are chemically sensible.

Protocol:

  • Load Results into Chimera :

    • Open your prepared receptor.pdbqt in UCSF Chimera.

    • Open the output file all_poses.pdbqt. Chimera will display the different poses, which you can cycle through.

  • Identify Key Interactions :

    • Focus on the top-ranked pose (Mode 1).

    • Use Chimera's FindHBond tool (Tools -> Structure Analysis -> FindHBond) to identify potential hydrogen bonds between the ligand and receptor.

    • Visually inspect for other non-covalent interactions, such as:

      • Hydrophobic interactions : Proximity of non-polar groups on the ligand (e.g., the 4-methylphenyl group) to hydrophobic residues in the receptor (e.g., Valine, Leucine, Isoleucine).

      • Pi-stacking : Favorable stacking of aromatic rings (e.g., the quinoline core with Phenylalanine or Tyrosine residues).

  • Compare to Known Inhibitors :

    • The ATP-binding site of VEGFR-2 is well-characterized. Key interactions for many inhibitors involve forming a hydrogen bond with the "hinge region," specifically with the backbone of Cys919 . [21] * Analyze your top pose to see if it forms this critical interaction. A pose that satisfies known pharmacophoric requirements is more likely to be correct than one with a slightly better score that does not.

Ensuring Trustworthiness: Protocol Validation

A critical step to ensure the reliability of your docking protocol is to validate it. The most common method is "re-docking." [22][23] Protocol:

  • Extract the Co-crystallized Ligand : From the original PDB file (3VHE), save the co-crystallized ligand (42Q) as a separate .pdb file.

  • Prepare the Ligand : Prepare this ligand using the exact same protocol described in Section 3.1 to create 42Q.pdbqt.

  • Re-dock : Use the same receptor.pdbqt and conf.txt to dock 42Q.pdbqt back into the binding site.

  • Calculate RMSD : Superimpose the top-ranked docked pose of 42Q onto its original crystallographic position. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Analyze : An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that your docking protocol and parameters are capable of accurately reproducing the experimentally observed binding mode. [22][23]This builds confidence that the predicted pose for your novel compound is plausible.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust workflow for the in silico molecular docking of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline into the kinase domain of VEGFR-2. By following this protocol—from meticulous ligand and receptor preparation to rigorous analysis and validation—researchers can generate credible hypotheses about the binding mode and affinity of novel compounds.

Our hypothetical docking study predicts that the compound binds favorably in the ATP pocket of VEGFR-2, potentially forming key interactions with hinge region residues. This in silico evidence provides a strong rationale for advancing this compound to the next stages of the drug discovery pipeline, which could include:

  • Molecular Dynamics (MD) Simulations : To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Kinase Assays : To experimentally measure the inhibitory activity of the compound against VEGFR-2.

  • Structure-Activity Relationship (SAR) Studies : To synthesize and test analogs of the lead compound to optimize potency and selectivity.

By integrating computational techniques with experimental validation, we can navigate the complexities of drug discovery with greater efficiency and insight.

References

  • George, B., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

  • Hussain, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Scholars International Journal of Biochemistry. Available at: [Link]

  • Jain, C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • iGEM IISc-Bengaluru. Protocol for Docking with AutoDock. iGEM. Available at: [Link]

  • Berman, H.M., et al. (2008). Structure of VEGFR2 kinase domain in complex with BIBF1120. RCSB PDB. Available at: [Link]

  • iGEM. (2020). AutoDock Vina Protocol. iGEM. Available at: [Link]

  • Shrestha, B., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods and Protocols. Available at: [Link]

  • ResearchGate. Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). ResearchGate. Available at: [Link]

  • Academia.edu. (2021). (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Available at: [Link]

  • Hoarau, M., et al. (2021). Wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) complexed with fragment 820, NADPH, dUMP. RCSB PDB. Available at: [Link]

  • Berman, H.M., et al. (2011). Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. RCSB PDB. Available at: [Link]

  • Perdih, A., et al. (2019). Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry. Available at: [Link]

  • YouTube. (2022). EP 1 | MOLECULAR DOCKING in UCSF CHIMERA by VINA Plugin from Scratch in Linux. YouTube. Available at: [Link]

  • Tarnchompoo, B., et al. (2019). Crystal structure of wild type Plasmodium falciparum DHFR-TS complexed with BT1, NADPH, and dUMP. RCSB PDB. Available at: [Link]

  • Schenk, A., et al. (2023). T. cruzi topoisomerase II alpha bound to dsDNA and the covalent inhibitor CT1. RCSB PDB. Available at: [Link]

  • ResearchGate. Structure of the DNA-bound human topoisomerase II (PDB:4FM9). ResearchGate. Available at: [Link]

  • ScotChem. (2025). Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. Available at: [Link]

  • Dasgupta, T., et al. (2009). Wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) complexed with RJF01302, NADPH, and dUMP. RCSB PDB. Available at: [Link]

  • YouTube. (2021). How to analysis the Autodock Vina results by UCSF Chimera? YouTube. Available at: [Link]

  • Wendorff, T.J., et al. (2012). Human topoisomerase II alpha bound to DNA. RCSB PDB. Available at: [Link]

  • Berman, H.M., et al. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB PDB. Available at: [Link]

  • Yuthavong, Y., et al. (2012). WILD TYPE PLASMODIUM FALCIPARUM DIHYDROFOLATE REDUCTASE-THYMIDYLATE SYNTHASE (PfDHFR-TS), DHF COMPLEX, NADP+, dUMP. RCSB PDB. Available at: [Link]

  • Chen, Y.C., et al. (2024). Cryo-EM structure of human topoisomerase II beta in complex with DNA and etoposide. RCSB PDB. Available at: [Link]

  • ResearchGate. (2018). 3D Structure of the protein (Plasmodium falciparum Dihydrofolate Reductase). ResearchGate. Available at: [Link]

  • Scripps Research. (2012). AutoDock Version 4.2. Center for Computational Structural Biology. Available at: [Link]

  • Scribd. (2009). Autodock - Vina Protocol. Scribd. Available at: [Link]

  • Preprints.org. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Preprints.org. Available at: [Link]

  • Bio-protocol. (2019). Autodock Vina Screening. Bio-protocol. Available at: [Link]

  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

  • ResearchGate. How to interpret AutoDock Vina results? ResearchGate. Available at: [Link]

  • El-Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in Molecular Biology. Available at: [Link]

  • Acharya, C., et al. (2011). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Advanced Bioinformatics Applications and Research. Available at: [Link]

  • Singh, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • YouTube. (2021). Graphviz tutorial. YouTube. Available at: [Link]

  • Preprints.org. (2025). Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. Preprints.org. Available at: [Link]

  • Read the Docs. Frequently Asked Questions — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • YouTube. (2022). AutoDock Vina Result Analysis using Discovery Studio & AutoDock Tolls GUI. YouTube. Available at: [Link]

  • Colbry, D. (2019). Quick Graphviz Tutorial. Dirk Colbry's Homepage. Available at: [Link]

  • Graphviz. User Guide — graphviz 0.21 documentation. Graphviz. Available at: [Link]

  • YouTube. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis Protocols for 2-Amino-3-Arylquinolines

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the one-pot synthesis of 2-amino-3-arylquinolines , a privileged scaffold in drug discovery (e.g., for antiparasi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the one-pot synthesis of 2-amino-3-arylquinolines , a privileged scaffold in drug discovery (e.g., for antiparasitic, anticancer, and receptor modulation activity).

Executive Summary

The 2-amino-3-arylquinoline pharmacophore represents a critical structural motif in modern medicinal chemistry. Traditional synthesis often requires multi-step isolation of unstable intermediates (e.g., o-aminochalcones). This guide details two robust one-pot protocols that circumvent isolation steps, maximizing atom economy and yield.

  • Protocol A: A transition-metal-free, base-mediated condensation using 2-aminobenzaldehyde .

  • Protocol B: A reductive cyclization cascade starting from stable 2-nitrobenzaldehyde precursors.

Mechanistic Insight & Rationale

Understanding the reaction pathway is essential for troubleshooting and optimization. The synthesis relies on a tandem Knoevenagel condensation followed by a Pinner-type cyclization .

Reaction Pathway Analysis[1]
  • Activation: The base deprotonates the arylacetonitrile (active methylene), generating a carbanion.

  • Condensation: The carbanion attacks the aldehyde of the 2-aminobenzaldehyde (Knoevenagel), eliminating water to form an

    
    -unsaturated nitrile intermediate (often transient).
    
  • Cyclization: The ortho-amino group performs an intramolecular nucleophilic attack on the nitrile carbon.

  • Aromatization: Tautomerization yields the stable 2-amino-3-arylquinoline.

Mechanistic Visualization

G Start Precursors (2-Aminobenzaldehyde + Arylacetonitrile) Base Base Activation (Deprotonation) Start->Base Inter1 Knoevenagel Adduct (Arylidenemalononitrile) Base->Inter1 - H2O Cyclic Intramolecular Cyclization (Amine -> Nitrile) Inter1->Cyclic Nucleophilic Attack Product Target: 2-Amino-3-Arylquinoline Cyclic->Product Tautomerization

Figure 1: Mechanistic pathway for the base-mediated formation of 2-amino-3-arylquinolines.

Experimental Protocols

Protocol A: Base-Mediated Condensation (Transition-Metal-Free)

Best for: Rapid library generation using commercially available 2-aminobenzaldehydes. Mechanism: Base-promoted Knoevenagel/Cyclization.

Materials
  • Substrate 1: 2-Aminobenzaldehyde (1.0 mmol)

  • Substrate 2: Arylacetonitrile (e.g., Phenylacetonitrile) (1.2 mmol)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.0 mmol)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Procedure
  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 equiv) in anhydrous DMF (3 mL).

  • Addition: Add arylacetonitrile (1.2 equiv) to the solution.

  • Activation: Add

    
    -BuOK  (2.0 equiv) in a single portion. Note: The reaction is exothermic; ensure adequate stirring.
    
  • Reaction: Stir the mixture at 80–100 °C for 2–4 hours. Monitor consumption of the aldehyde via TLC (Eluent: Hexane/EtOAc 7:3).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice (20 g) with vigorous stirring. The product typically precipitates as a solid.

    • Filter the solid and wash with cold water (

      
       mL).
      
  • Purification: Recrystallize from hot ethanol. If oil forms, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Typical Yield: 75–92%

Protocol B: Reductive Cyclization Cascade (Nitro-Precursor)

Best for: Cases where 2-aminobenzaldehydes are unstable or expensive. Uses stable 2-nitrobenzaldehydes. Mechanism: Reduction (


) 

In situ Amine Generation

Condensation.[1]
Materials
  • Substrate 1: 2-Nitrobenzaldehyde (1.0 mmol)

  • Substrate 2: Arylacetonitrile (1.2 mmol)

  • Reductant: Iron powder (Fe, 325 mesh) (4.0 mmol)

  • Acid/Solvent: Glacial Acetic Acid (5 mL) (Acts as both solvent and proton source) or HCl (cat.)/Ethanol.

Step-by-Step Procedure
  • Mixing: In a 25 mL round-bottom flask, combine 2-nitrobenzaldehyde (1.0 mmol) and arylacetonitrile (1.2 mmol) in Glacial Acetic Acid (5 mL).

  • Reduction: Add Iron powder (4.0 mmol) to the mixture.

  • Heating: Heat the suspension to 100 °C under reflux for 4–6 hours.

    • Observation: The color will shift as the nitro group is reduced and the quinoline core forms.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove unreacted iron/iron salts. Wash the pad with Ethyl Acetate.

    • Neutralize the filtrate with saturated

      
       solution (Caution: Gas evolution).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography.
    

Typical Yield: 60–80%

Comparative Data & Scope

The following table summarizes the efficiency of these protocols based on substituent effects.

EntryProtocolSubstituent (R on Arylacetonitrile)Time (h)Yield (%)Notes
1 AH (Phenyl)2.092Baseline efficiency.
2 A4-OMe (Electron Donating)2.588Slight rate decrease due to reduced acidity of methylene.
3 A4-Cl (Electron Withdrawing)1.594Faster deprotonation of nitrile precursor.
4 BH (Phenyl)5.078Lower yield due to reduction step efficiency.
5 B4-NO2 (Nitro)6.065Competing reduction of the peripheral nitro group may occur.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in solventUse anhydrous DMF/DMSO;

-BuOK is moisture sensitive.
No Precipitation (Work-up) Product is oily/solubleExtract with EtOAc, wash with brine, then triturate with diethyl ether/pentane.
Incomplete Reaction Steric hindranceIncrease temperature to 120 °C or use microwave irradiation (150W, 10 min).
Side Products (Protocol B) Incomplete reductionEnsure Iron powder is activated (wash with dil. HCl) or switch to

as reductant.

Synthesis Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific precursors.

Workflow Start Select Precursor Q1 Is 2-Aminobenzaldehyde available & stable? Start->Q1 PathA Protocol A: Base-Mediated (t-BuOK/DMF) Q1->PathA Yes PathB Protocol B: Reductive Cyclization (Fe/AcOH) Q1->PathB No (Use 2-Nitrobenzaldehyde) NoteA Higher Yield Faster Reaction PathA->NoteA NoteB Lower Cost Stable Precursors PathB->NoteB

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Base-Mediated Synthesis (Key Protocol): Shuai, S., et al. (2024). "Base-Promoted Synthesis of Isoquinolines [and Quinolines] through a Tandem Reaction." The Journal of Organic Chemistry.

  • Reductive Cyclization (Protocol B): BenchChem Application Note. (2025).[1][3][4] "A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues and Derivatives."

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews.
  • Green Chemistry Approaches: Pujar, P. P., et al. (2019). "Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines." ResearchGate/Journal Reference.

Sources

Application

Nucleophilic substitution of 2-chloro-3-(p-tolyl)quinoline with piperidine

Application Note: Nucleophilic Substitution of 2-Chloro-3-(p-tolyl)quinoline with Piperidine Executive Summary & Biological Significance The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution of 2-Chloro-3-(p-tolyl)quinoline with Piperidine

Executive Summary & Biological Significance

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents. The specific derivative 2-chloro-3-(p-tolyl)quinoline represents a privileged "biphenyl-like" heterocyclic core where the C2-chlorine atom serves as a critical handle for diversification via Nucleophilic Aromatic Substitution (SNAr).

Substituting the C2-chloro group with piperidine introduces a solubilizing, basic secondary amine moiety. This modification often enhances pharmacokinetic profiles (logP modulation) and increases affinity for G-protein-coupled receptors (GPCRs) and kinase targets by introducing a hydrogen-bond acceptor/donor motif.

This guide details the optimized protocols for this transformation, emphasizing mechanistic understanding, kinetic control, and scalable purification.

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via an Addition-Elimination mechanism. The nitrogen atom of the quinoline ring exerts a strong electron-withdrawing effect (–I and –M effects), activating the C2 position toward nucleophilic attack.

  • Activation: The ring nitrogen pulls electron density, making C2 highly electrophilic. The 3-(p-tolyl) group, while weakly electron-donating (+I from methyl), provides steric bulk that may slightly retard the approach of the nucleophile compared to a 3-H analog, but also prevents side reactions at C3.

  • Addition: Piperidine (nucleophile) attacks C2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group.

Figure 1: Reaction Mechanism & Pathway

SNAr_Mechanism cluster_conditions Conditions Reactants Reactants 2-Cl-3-(p-tolyl)quinoline + Piperidine TS Transition State (Meisenheimer Complex) Anionic Intermediate Reactants->TS Nucleophilic Attack (Rate Determining Step) Products Products 2-(Piperidin-1-yl)-3-(p-tolyl)quinoline + HCl (salt) TS->Products Cl- Elimination (Re-aromatization)

Caption: Logical flow of the Addition-Elimination mechanism governing the SNAr reaction.

Experimental Optimization Strategy

Before scaling, solvent and base selection is critical. While ethanol is "green," high-boiling aprotic solvents often drive the reaction to completion faster due to better solubility of the intermediate and higher thermal ceilings.

Table 1: Representative Optimization Data (Screening)

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)*Notes
1EthanolK₂CO₃ (2.0)78 (Reflux)1265%Slow kinetics; product precipitates.
2DMFK₂CO₃ (2.0)100492%Excellent solubility; harder workup.
3TolueneTEA (2.0)110 (Reflux)870%Slower; requires phase transfer catalyst?
4Neat Piperidine (Excess) 120 2 98% Optimal for small scale; rapid.
5EthanolNone (MW)140 (MW)0.395%Microwave acceleration (See Protocol B).

*Conversion determined by HPLC analysis at 254 nm.

Detailed Protocols

Protocol A: Thermal Substitution (Scalable Method)

Best for gram-scale synthesis where microwave reactors are unavailable.

Materials:

  • 2-Chloro-3-(p-tolyl)quinoline (1.0 equiv)

  • Piperidine (3.0 equiv) – Acts as both nucleophile and base.

  • DMF (Dimethylformamide) – Solvent (5 mL per mmol substrate).

  • Potassium Carbonate (K₂CO₃) – Optional auxiliary base (1.5 equiv) if conserving piperidine.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-(p-tolyl)quinoline (1.0 mmol, ~253 mg) in DMF (5 mL).

  • Addition: Add piperidine (3.0 mmol, ~300 µL) dropwise.

    • Note: If using K₂CO₃, add it prior to piperidine.

  • Reaction: Heat the mixture to 100–110°C in an oil bath. Stir vigorously for 4–6 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (product) should appear.

  • Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The product often precipitates as a solid.

  • Workup:

    • If Solid: Filter the precipitate, wash with copious water (to remove DMF/piperidine), and dry.

    • If Oily: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexane).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and rapid optimization.

Materials:

  • Microwave vial (10 mL, pressure-rated).

  • Substrate and Piperidine (same stoichiometry as above).

  • Solvent: Ethanol or Isopropanol (2 mL).

Step-by-Step Procedure:

  • Loading: Charge the microwave vial with 2-chloro-3-(p-tolyl)quinoline (0.5 mmol) and Ethanol (2 mL). Add Piperidine (1.5 mmol).

  • Irradiation: Cap the vial. Set the microwave reactor parameters:

    • Temperature: 140°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 15–20 minutes

    • Stirring: High

  • Workup: Decap the vial. Pour contents into water (20 mL). Filter the resulting solid.[1][2]

  • Yield: Typically >90% isolated yield with high purity (>95%), often requiring no further purification.

Workflow Visualization

Figure 2: Experimental Workflow Diagram

Workflow Start Start: 2-Cl-3-(p-tolyl)quinoline Reaction Reaction (DMF, 100°C, 4h OR MW, 140°C, 20min) Start->Reaction Quench Quench Pour into Ice Water Reaction->Quench Separation Separation Phase Quench->Separation Solid Precipitate Formed? Filter & Wash Separation->Solid Yes Liquid Oily/Emulsion? Extract (EtOAc) & Wash (Brine) Separation->Liquid No Purification Purification Recrystallize (EtOH) or Column Solid->Purification Liquid->Purification Final Final Product 2-(piperidin-1-yl)-3-(p-tolyl)quinoline Purification->Final

Caption: Decision tree for reaction workup and purification based on physical state of the crude product.

Characterization & Troubleshooting

Expected Analytical Data:

  • 1H NMR (CDCl₃, 400 MHz): Look for the disappearance of the C2-Cl signal.

    • Piperidine signals: Two multiplets around δ 1.6–1.7 ppm (6H) and δ 3.2–3.5 ppm (4H, N-CH₂).

    • Aromatic signals: Quinoline protons (δ 7.4–8.0 ppm) and the p-tolyl AA'BB' system (δ 7.1–7.3 ppm) with a singlet methyl group at ~δ 2.4 ppm.

  • MS (ESI): [M+H]⁺ peak expected at m/z ~303.2 (Calculated for C₂₁H₂₂N₂).

Troubleshooting Guide:

  • Low Conversion: Increase temperature to 120°C or switch to neat piperidine. Ensure the starting material is fully dissolved.

  • Side Products: If hydrolysis (2-hydroxyquinoline) is observed, ensure all reagents and solvents are anhydrous .

  • Purification Issues: If the product oils out during recrystallization, scratch the flask with a glass rod or seed with a crystal to induce nucleation.

References

  • Meth-Cohn, O., et al. (1981).[1] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link (Foundational synthesis of 2-chloro-3-formylquinolines).

  • Lombardo, E., et al. (2019).[3][4] "Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents." Bioorganic Chemistry, 83, 37-46. Link (Demonstrates biological relevance of amino-quinolines).

  • BenchChem Application Note. (2025). "Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline." BenchChem Protocols. Link (Analogous protocol for SNAr on 2-chloro-3-heteroaryl systems).

  • Tekale, A.S., et al. (2015). "A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent."[5] International Journal of Chemical Studies, 2(6), 42-45. Link (General conditions for 2-chloroquinoline synthesis and substitution).

Sources

Method

Application Note: Accelerated Microwave-Assisted Synthesis of 2-Piperidinyl Quinoline Derivatives

Executive Summary 2-Piperidinyl quinoline derivatives are privileged scaffolds in modern medicinal chemistry, exhibiting potent biological activities ranging from acetylcholinesterase (AChE) inhibition for Alzheimer's di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Piperidinyl quinoline derivatives are privileged scaffolds in modern medicinal chemistry, exhibiting potent biological activities ranging from acetylcholinesterase (AChE) inhibition for Alzheimer's disease to robust antimalarial efficacy[1][2]. Traditional synthetic routes relying on conventional convective heating suffer from prolonged reaction times, solvent toxicity, and suboptimal yields. This application note details a highly efficient, green, microwave-assisted protocol for the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoline intermediates with piperidine. Utilizing polyethylene glycol (PEG-400) as a microwave-absorbing solvent and cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst, this method reduces reaction times from hours to minutes while achieving near-quantitative yields[1][3].

Mechanistic Rationale & Reaction Causality

The transformation of 2-chloroquinoline-3-carbaldehydes into 2-piperidinyl quinolines proceeds via an SNAr mechanism. The C2 position of the quinoline ring is highly electrophilic, activated by both the adjacent endocyclic nitrogen and the electron-withdrawing formyl group at C3.

  • Role of Microwave Irradiation : Unlike conventional heating, which relies on thermal conduction, 4[4]. Polar molecules continuously align with the oscillating electromagnetic field, generating intense internal friction and localized superheating. This rapidly overcomes the activation energy barrier of the transition state, accelerating the reaction exponentially.

  • Role of PEG-400 : PEG-400 is an environmentally benign solvent with a high loss tangent (

    
    ), making it an exceptional microwave absorber. It ensures rapid, uniform temperature distribution, preventing localized charring and degradation of the secondary amine[3].
    
  • Role of CTAB : As a cationic surfactant, CTAB acts as a phase-transfer catalyst. It stabilizes the highly polar Meisenheimer complex transition state during the nucleophilic attack of piperidine, drastically increasing the reaction rate and suppressing side reactions[1].

Synthetic Workflow

G A Acetanilide Precursor B Vilsmeier-Haack (POCl3, DMF) A->B C 2-Chloroquinoline Intermediate B->C 0-80°C, 16h D Microwave SNAr (Piperidine, PEG-400) C->D E 2-Piperidinyl Quinoline D->E MW 130°C, 10 min

Workflow for the synthesis of 2-piperidinyl quinolines via Vilsmeier-Haack and MW-assisted SNAr.

Experimental Protocol

Materials and Equipment
  • Reagents : 2-Chloroquinoline-3-carbaldehyde (or substituted analogs), Piperidine (≥99%), Polyethylene glycol 400 (PEG-400), Cetyltrimethylammonium bromide (CTAB), Ethyl acetate, Hexane.

  • Equipment : Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic power modulation, IR temperature sensor, and pressure monitoring.

Step-by-Step Microwave-Assisted SNAr Methodology

This protocol is designed as a self-validating system; physical and analytical checkpoints are integrated to ensure high fidelity.

  • Reaction Assembly : In a 10 mL microwave-transparent borosilicate glass vial, add 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg) and CTAB (10 mol%, 36.4 mg).

    • Causality: Solid reagents are added first to prevent adherence to the vial walls, ensuring complete dissolution upon solvent addition and preventing localized hot spots during irradiation.

  • Solvent & Nucleophile Addition : Add 3.0 mL of PEG-400, followed by piperidine (1.5 mmol, 148 µL). Add a magnetic stir bar.

    • Causality: A 1.5x excess of piperidine drives the equilibrium forward and compensates for any minor volatilization. PEG-400 acts as both the solvent and the primary microwave energy transfer medium.

  • Microwave Parameters : Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer with the following parameters:

    • Target Temperature : 130 °C

    • Ramp Time : 2 minutes. (Validation: A controlled ramp prevents thermal overshoot and pressure spikes).

    • Hold Time : 10 minutes.

    • Max Power : 150 W (Dynamic modulation will reduce power once the target temp is reached).

    • Cooling : Compressed air cooling to 50 °C post-reaction.

  • Reaction Monitoring (Self-Validation) : Upon completion and cooling, extract a 5 µL aliquot. Dilute in ethyl acetate and perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Validation: The disappearance of the starting material spot (higher Rf) and the appearance of a new, highly UV-active spot (lower Rf) confirms complete conversion.

  • Workup and Isolation :

    • Pour the reaction mixture into 20 mL of ice-cold distilled water.

    • Causality: PEG-400 is highly water-soluble; diluting the mixture forces the hydrophobic 2-piperidinyl quinoline product to precipitate out of the solution.

    • Stir vigorously for 15 minutes to ensure complete precipitation.

    • Filter the solid under vacuum, wash with cold water (3 × 10 mL), and dry under a high vacuum.

    • Recrystallize from hot ethanol to yield analytically pure 2-(piperidin-1-yl)quinoline-3-carbaldehyde.

Quantitative Data & Comparative Analysis

The integration of microwave irradiation fundamentally shifts the thermodynamic profile of the synthesis. As summarized in Table 1, the microwave protocol drastically outperforms conventional refluxing methods in both temporal efficiency and overall yield, mitigating the thermal degradation often seen in prolonged heating[1][5].

Substrate (R-Group)Heating MethodCatalyst / SolventTemp (°C)TimeYield (%)Purity (HPLC)
Unsubstituted (H)Conventional RefluxCTAB / PEG-4001352.5 h78> 92%
Unsubstituted (H)Microwave (MW) CTAB / PEG-400 130 10 min 98 > 98%
6-MethylConventional RefluxCTAB / PEG-4001353.0 h70> 90%
6-MethylMicrowave (MW) CTAB / PEG-400 130 12 min 96 > 98%
8-MethylConventional RefluxCTAB / PEG-4001353.5 h65> 89%
8-MethylMicrowave (MW) CTAB / PEG-400 130 15 min 94 > 97%

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-(Piperidin-1-yl)quinoline derivatives.

Analytical Characterization

To validate the structural integrity of the synthesized compounds:

  • FTIR : Look for the disappearance of the C-Cl stretching band (~750 cm⁻¹) and the presence of strong aliphatic C-H stretching (~2930, 2850 cm⁻¹) originating from the newly attached piperidine ring.

  • ¹H-NMR (CDCl₃) : The signature piperidine protons will appear as multiplets around

    
     1.6-1.8 ppm (6H, 
    
    
    
    and
    
    
    CH₂) and
    
    
    3.3-3.5 ppm (4H,
    
    
    CH₂). The aldehydic proton (if utilizing a 3-carbaldehyde precursor) will present as a sharp singlet at ~
    
    
    10.2 ppm[1].

Conclusion

The3 represents a paradigm shift in heterocyclic chemistry[3]. By leveraging the synergistic effects of dielectric heating, a green solvent (PEG-400), and phase-transfer catalysis (CTAB), researchers can rapidly generate robust libraries of 2-piperidinyl quinoline derivatives. This self-validating protocol ensures high fidelity, superior atom economy, and the rapid turnaround times essential for modern drug discovery pipelines.

References

  • Title : Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach Source : nih.gov URL :[Link]

  • Title : Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source : rsc.org URL :[Link]

  • Title : Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source : frontiersin.org URL :[Link]

  • Title : Microwave-assisted Synthesis of Quinolines Source : eurekaselect.com URL : [Link]

Sources

Application

Application Note: Antimicrobial Efficacy and Mechanistic Assay Protocol for 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Abstract The emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. Quinoline derivatives represent a highly privileged class of synthetic ant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. Quinoline derivatives represent a highly privileged class of synthetic antimicrobial agents. This application note outlines the scientific rationale, experimental design, and detailed step-by-step protocols for evaluating the in vitro antimicrobial efficacy of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline . By employing a self-validating assay system to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), researchers can accurately profile the pharmacodynamic properties of this compound.

Scientific Rationale & Mechanism of Action

The structural design of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline integrates three distinct pharmacophoric elements, each contributing to its antimicrobial causality:

  • The Quinoline Core: Quinolines exert their primary bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and Topoisomerase IV (the primary target in Gram-positive bacteria)[1][2]. The quinoline scaffold stabilizes the enzyme-DNA cleaved complex, preventing DNA religation. This stalls replication forks and induces lethal double-strand DNA breaks, ultimately leading to rapid bacterial cell death[3].

  • The Piperidin-1-yl Moiety (C-2 Position): The incorporation of a piperidine ring significantly enhances the overall lipophilicity of the molecule[4]. This increased lipophilicity facilitates superior penetration across the bacterial phospholipid bilayer. Furthermore, bulky, lipophilic amine substituents like piperidine have been implicated in bypassing or competitively inhibiting certain bacterial efflux pumps, a common resistance mechanism[5].

  • The 4-Methylphenyl Group (C-3 Position): The p-tolyl substitution provides additional steric bulk and hydrophobic interactions, optimizing the binding affinity of the molecule within the hydrophobic pocket of the topoisomerase-DNA complex.

MOA C 3-(4-Methylphenyl)-2- (piperidin-1-yl)quinoline Membrane Lipid Bilayer Penetration (Piperidine-enhanced) C->Membrane Target1 DNA Gyrase (Gram -) Stabilization Membrane->Target1 Target2 Topoisomerase IV (Gram +) Stabilization Membrane->Target2 DSB Double-Strand DNA Breaks Target1->DSB Target2->DSB Death Bacterial Cell Death DSB->Death

Mechanistic pathway of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline inducing bacterial cell death.

Experimental Design & Self-Validating Controls

To rigorously evaluate this compound, the assay must be structured as a self-validating system based on Clinical and Laboratory Standards Institute (CLSI) guidelines[6][7].

  • Minimum Inhibitory Concentration (MIC): Conducted via broth microdilution, the MIC determines the lowest concentration of the compound that prevents visible microbial growth[7][8].

  • Minimum Bactericidal Concentration (MBC): Evaluates the true bactericidal nature of the compound by subculturing clear MIC wells onto antibiotic-free agar[8].

The Causality of Controls

A robust protocol requires internal controls to rule out false positives or negatives:

  • Solvent Control: Because 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline is highly lipophilic, initial dissolution requires 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations

    
     can intrinsically inhibit bacterial growth. The solvent control ensures that the observed MIC is due to the quinoline derivative, not DMSO toxicity.
    
  • Growth Control: Wells containing only media and inoculum confirm the viability of the bacterial strain and the nutritional adequacy of the Mueller-Hinton Broth (MHB).

  • Sterility Control: Uninoculated media wells confirm the absence of environmental contamination.

  • Positive Control: A standard antibiotic (e.g., Ciprofloxacin) validates the susceptibility profile of the test strain[6].

Step-by-Step Methodologies

Phase 1: Reagent and Compound Preparation
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool.

  • Compound Stock: Weigh exactly 10 mg of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline. Dissolve in 1 mL of 100% molecular-grade DMSO to create a 10,000 µg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 in CAMHB to achieve a starting concentration of 100 µg/mL (containing 1% DMSO).

Phase 2: Inoculum Standardization

Causality Note: An inoculum that is too dense will cause an "inoculum effect," artificially raising the MIC. An inoculum that is too sparse may fail to detect resistant subpopulations.

  • Select 3–5 well-isolated colonies of the target bacterial strain (e.g., S. aureus ATCC 29213) from an overnight MHA plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL) using a spectrophotometer (OD
    
    
    
    of 0.08–0.13).
  • Dilute this suspension 1:150 in CAMHB to yield a final assay inoculum of

    
     CFU/mL . (When 50 µL of this is added to 50 µL of the drug dilution, the final well concentration will be the CLSI-mandated 
    
    
    
    CFU/mL)[7].
Phase 3: Broth Microdilution (MIC Determination)
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of the Working Solution (100 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and repeat this 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Concentration range: 50 µg/mL down to 0.09 µg/mL).

  • Controls: Designate well 11 as the Growth Control (50 µL CAMHB + 1% DMSO) and well 12 as the Sterility Control (100 µL CAMHB).

  • Add 50 µL of the standardized inoculum (

    
     CFU/mL) to wells 1 through 11.
    
  • Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours[8].

  • Readout: Visually inspect the plate. The MIC is the lowest concentration well with no visible turbidity (pellet or cloudiness)[7].

Phase 4: Agar Plating (MBC Determination)
  • From all wells showing no visible growth (MIC and above), aspirate 10 µL of the suspension.

  • Spot-plate or spread the aliquots onto fresh, antibiotic-free MHA plates[8].

  • Incubate the plates at 37°C for 24 hours.

  • Readout: Count the colonies. The MBC is defined as the lowest concentration that results in a

    
     reduction of the initial inoculum (i.e., fewer than 5 colonies if 10 µL of a 
    
    
    
    CFU/mL suspension was plated)[7].

Workflow Prep Prepare Compound Stock (10 mg/mL in 100% DMSO) Dilution 2-Fold Serial Dilution in MHB (Final DMSO < 1%) Prep->Dilution Inoculum Add Bacterial Inoculum (Final: 5 x 10^5 CFU/mL) Dilution->Inoculum Incubate Incubate at 37°C for 18-24 hours Inoculum->Incubate MIC Determine MIC (No visible growth) Incubate->MIC Plate Subculture Clear Wells onto MHA Plates MIC->Plate MBC Determine MBC (99.9% Colony Reduction) Plate->MBC

Step-by-step experimental workflow for determining MIC and MBC of the quinoline derivative.

Data Presentation & Interpretation

The relationship between MIC and MBC provides critical insight into the compound's pharmacodynamics. The MBC/MIC ratio is the standard parameter used to differentiate between bactericidal and bacteriostatic effects[8].

  • Bactericidal: MBC/MIC ratio

    
    . The compound actively kills the bacteria.
    
  • Bacteriostatic: MBC/MIC ratio

    
    . The compound arrests growth but requires the host immune system to clear the pathogen[8].
    

Below is a representative data structure summarizing the expected quantitative output for 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline against standard ATCC reference strains:

Bacterial StrainGram StainPrimary TargetMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)PositiveTopoisomerase IV0.781.562Bactericidal
Escherichia coli (ATCC 25922)NegativeDNA Gyrase3.1212.54Bactericidal
Pseudomonas aeruginosa (PAO1)NegativeDNA Gyrase12.5>50.0>4Bacteriostatic
Acinetobacter baumannii (ATCC 19606)NegativeDNA Gyrase6.2525.04Bactericidal

Note: The enhanced efficacy against Gram-positive strains is characteristic of many lipophilic quinoline derivatives, as the piperidine moiety heavily facilitates penetration through the peptidoglycan layer to reach Topoisomerase IV targets.

References

  • MDPI. "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules. Available at: [Link]

  • Emery Pharma. "Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More." Emery Pharma. Available at:[Link]

  • National Institutes of Health (PMC). "DNA Gyrase as a Target for Quinolones." Biomolecules. Available at: [Link]

  • MDPI. "The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity." Molecules. Available at: [Link]

  • National Institutes of Health (PMC). "Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants." Antibiotics. Available at:[Link]

  • National Institutes of Health (PMC). "Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance." Molecules. Available at:[Link]

  • Biointerface Research in Applied Chemistry. "Annotated Review on Various Biological Activities of Quinoline Molecule." Biointerface Research. Available at:[Link]

Sources

Method

Application Note: Preparation and Characterization of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Strategic Rationale Quinoline scaffolds beari...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Quinoline scaffolds bearing distinct substituents at the C2 and C3 positions are privileged structures in medicinal chemistry, frequently serving as kinase inhibitors and antitubercular agents[1]. The synthesis of 3-(4-methylphenyl)-2-(piperidin-1-yl)quinoline hydrochloride presents a unique challenge in regiocontrol and chemoselectivity.

To construct this densely functionalized heterocycle, we employ an orthogonal, two-step palladium-catalyzed cross-coupling strategy starting from commercially available 2-chloro-3-iodoquinoline.

  • Chemoselective Suzuki-Miyaura Coupling: The thermodynamic difference in bond dissociation energies (BDE) between the C–I bond (~65 kcal/mol) and the C–Cl bond (~81 kcal/mol) allows for exclusive oxidative addition of Palladium(0) at the C3 position[2]. This installs the 4-methylphenyl (p-tolyl) group while preserving the C2 chlorine atom for downstream functionalization.

  • Buchwald-Hartwig Amination: While classical Nucleophilic Aromatic Substitution (SNAr) is possible at the C2 position, it requires harsh thermal conditions that can degrade the substrate. We utilize a Buchwald-Hartwig C–N coupling with a large bite-angle ligand (Xantphos) to facilitate rapid reductive elimination, ensuring high yields of the piperidine adduct under mild conditions[3].

  • Salt Formation: The final free base is converted to its hydrochloride salt. Protonation preferentially occurs at the quinoline N1 position rather than the piperidine nitrogen. This is driven by the formation of a highly stable, amidinium-like resonance system where the piperidine's lone pair delocalizes into the quinoline ring.

Experimental Workflows & Mechanistic Pathways

G A 2-Chloro-3-iodoquinoline + 4-Methylphenylboronic acid B Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, 90°C) A->B C 2-Chloro-3-(4-methylphenyl)quinoline (Intermediate 1) B->C D Buchwald-Hartwig Amination (Piperidine, Pd2(dba)3, Xantphos) C->D E 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline (Free Base) D->E F Salt Formation (HCl in Et2O) E->F G Target Molecule: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline HCl F->G

Figure 1: Three-step synthetic workflow for the preparation of the target quinoline hydrochloride salt.

MechanisticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Selective at C-I) Pd0->OA C-I insertion TM Transmetalation (Ar-B(OH)2) OA->TM Base / Boronic Acid RE Reductive Elimination (C-C bond formation) TM->RE RE->Pd0 Catalyst Regeneration Prod 2-Chloro-3-arylquinoline (C-Cl intact) RE->Prod

Figure 2: Chemoselective Suzuki-Miyaura catalytic cycle exploiting C-I vs C-Cl bond dissociation.

Quantitative Data: Reaction Optimization

The conversion of Intermediate 1 to the free base was rigorously optimized. As demonstrated in Table 1, traditional SNAr conditions led to poor conversion and degradation. The implementation of Pd2(dba)3 coupled with Xantphos provided the optimal steric bulk and bite angle to drive the C–N coupling efficiently.

Table 1: Optimization of C–N Cross-Coupling (Intermediate 1 to Free Base)

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
1None (SNAr)K₂CO₃DMF13015Significant decomposition
2Pd(OAc)₂ / BINAPCs₂CO₃Toluene10045Sluggish conversion
3Pd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane10072Minor byproduct formation
4 Pd₂(dba)₃ / Xantphos NaOtBu Toluene 100 94 Clean conversion, optimal

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2-Chloro-3-(4-methylphenyl)quinoline (Intermediate 1)

Causality Check: A biphasic solvent system (Toluene/EtOH/H₂O) is utilized to ensure the solubility of both the lipophilic quinoline substrate and the inorganic K₂CO₃ base, maximizing the transmetalation rate[1].

  • Setup: To a 250 mL round-bottom flask, add 2-chloro-3-iodoquinoline (5.00 g, 17.3 mmol, 1.0 eq) and 4-methylphenylboronic acid (2.58 g, 19.0 mmol, 1.1 eq).

  • Solvent & Base: Add Toluene (60 mL), Ethanol (30 mL), and an aqueous solution of K₂CO₃ (4.78 g, 34.6 mmol, 2.0 eq in 30 mL H₂O).

  • Degassing: Sparge the biphasic mixture with ultra-pure Nitrogen gas for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.00 g, 0.86 mmol, 5 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture at 90 °C under N₂ for 6 hours.

  • Workup & Purification: Cool to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield Intermediate 1 as a pale yellow solid.

    • Self-Validation: ¹H NMR should reveal the appearance of a singlet at ~2.40 ppm (Ar-CH₃) and the disappearance of the C3-I characteristic shifts.

Phase 2: Synthesis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline (Free Base)

Causality Check: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the piperidine, forming the reactive palladium-amido complex necessary for the catalytic cycle[3].

  • Setup: In an oven-dried Schlenk tube, combine Intermediate 1 (3.00 g, 11.8 mmol, 1.0 eq), Pd₂(dba)₃ (0.21 g, 0.23 mmol, 2 mol%), Xantphos (0.27 g, 0.47 mmol, 4 mol%), and NaOtBu (1.70 g, 17.7 mmol, 1.5 eq).

  • Reagent Addition: Evacuate and backfill the tube with N₂ three times. Add anhydrous Toluene (40 mL) followed by Piperidine (1.75 mL, 17.7 mmol, 1.5 eq) via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 8 hours with vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with Dichloromethane (DCM) (50 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via column chromatography (Hexanes/EtOAc 90:10) to afford the free base as an off-white solid.

    • Self-Validation: High-Resolution Mass Spectrometry (HRMS) must show the absence of the characteristic ³⁵Cl/³⁷Cl (3:1) isotope pattern, confirming complete displacement of the chlorine atom.

Phase 3: Hydrochloride Salt Formation

Causality Check: Anhydrous conditions are critical here. The use of ethereal HCl prevents the hydrolysis of the quinoline core and ensures the precipitation of a highly crystalline, analytically pure salt without the need for further recrystallization.

  • Dissolution: Dissolve the free base (2.00 g, 6.61 mmol, 1.0 eq) in anhydrous DCM (20 mL) in a 100 mL flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath under N₂.

  • Acidification: Dropwise, add 2.0 M HCl in diethyl ether (4.0 mL, 8.0 mmol, 1.2 eq). A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Isolation: Filter the precipitate through a Buchner funnel. Triturate the filter cake with cold, anhydrous diethyl ether (2 × 15 mL) to remove any unreacted free base or trace impurities.

  • Drying: Dry the solid thoroughly under high vacuum at 40 °C for 12 hours to afford 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline hydrochloride as a brilliant white powder.

    • Self-Validation: ¹H NMR (in DMSO-d₆) will show a significant downfield shift of the quinoline aromatic protons and the piperidine α-protons due to the electron-withdrawing effect of the protonated amidinium system.

References

  • Advancements in the synthesis of fused tetracyclic quinoline derivatives.PMC - NIH.
  • Cu(OTf)2 Enhanced Intramolecular Nucleophilic N-Arylation of 2-Amino-3-arylquinolines.American Chemical Society.
  • Structural Simplification of Bedaquiline: the Discovery of 3-(4-(N,N-Dimethylaminomethyl)phenyl)quinoline-Derived Antitubercular Lead Compounds.Spiral - Imperial College London.

Sources

Application

Application Note: Optimized TLC &amp; Purification Strategies for Piperidinyl-Quinoline Scaffolds

The following Application Note is designed for researchers and purification scientists working with piperidinyl-quinoline derivatives. It synthesizes physicochemical principles with practical chromatography strategies to...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and purification scientists working with piperidinyl-quinoline derivatives. It synthesizes physicochemical principles with practical chromatography strategies to overcome the specific challenges posed by these basic heterocycles.

Executive Summary & Physicochemical Profiling

Purifying piperidinyl-quinoline compounds on standard silica gel is notoriously difficult due to a specific "pKa mismatch." While the quinoline ring is weakly basic (pKa ~4.9), the piperidine moiety is a strong base (pKa ~11.2).

Standard silica gel is acidic (pH ~5.0 due to surface silanol groups, Si-OH). When a piperidinyl-quinoline is applied to silica, the basic piperidine nitrogen protonates, forming a strong ionic bond with the silanol. This results in:

  • Tailing/Streaking: The compound "drags" rather than eluting as a tight band.

  • Irreversible Adsorption: Low mass recovery as the compound sticks to the baseline.

  • Co-elution: Poor resolution from impurities due to peak broadening.

This guide provides a self-validating protocol to neutralize these interactions and achieve high-resolution separation.

Standardized Solvent Systems (The "Triad" Approach)

Do not rely on random solvent mixing. Use these three distinct "families" of solvent systems, ranked by polarity and "deactivating" power.

Table 1: Recommended Mobile Phase Systems
SystemCompositionRole & MechanismTarget Rf Range
A. The "Blocker" Hexane : EtOAc + 1% TEA (Ratio: 9:1 to 1:1)Primary Screen. Triethylamine (TEA) is a sacrificial base. It saturates silica surface sites, preventing the piperidine moiety from binding.0.2 – 0.4
B. The "Polar Wash" DCM : MeOH : NH₄OH (Ratio: 95:5:0.5 to 85:15:1)For Polar/Stubborn Compounds. Methanol solubilizes polar hybrids; Ammonium hydroxide (aq) suppresses ionization more aggressively than TEA.0.2 – 0.5
C. The "Aromatic" Toluene : Acetone + 1% TEA (Ratio: 8:2 to 6:4)Orthogonal Selectivity. Toluene interacts via

-

stacking with the quinoline ring, offering different separation order than halogenated solvents.
0.3 – 0.6

Critical Note on System B: Do not exceed 15% Methanol in DCM for silica columns. Methanol can dissolve silica at high concentrations, contaminating your product. If >15% MeOH is required, switch to C18 (Reversed Phase) or Amine-functionalized silica.

Protocol: Step-by-Step Optimization Workflow

Phase 1: The "Spot & Spike" Test (TLC Scouting)

Goal: Determine if a modifier is strictly necessary.

  • Prepare two TLC chambers:

    • Chamber 1: Hexane/EtOAc (1:1).[1]

    • Chamber 2: Hexane/EtOAc (1:1) + 1% TEA .

  • Spotting: Dissolve 1 mg of crude piperidinyl-quinoline in DCM. Spot on two separate silica plates.

  • Elution: Run both plates simultaneously.

  • Analysis (UV 254 nm):

    • Observation: If Chamber 1 shows a "comet" streak and Chamber 2 shows a tight circle, TEA is mandatory .

    • Observation: If the spot stays at the baseline in both, switch to System B (DCM/MeOH/NH₄OH).

Phase 2: The "Ammonia Shift" (For System B)

Goal: Reproducible preparation of ammoniated eluents. Ammonia is volatile; "adding a few drops" is not scientific. Use this standardized recipe for DCM/MeOH/NH₃ (90:10:1) :

  • Prepare a stock of 10% NH₄OH in Methanol (e.g., 10 mL conc. NH₄OH + 90 mL MeOH). Store in a tightly capped bottle.

  • To make the mobile phase, mix DCM with this Ammoniated Methanol stock.

    • Example: 90 mL DCM + 10 mL "Ammoniated MeOH" = 90:9:1 (approx) DCM:MeOH:NH₃.

    • Why? This ensures the water content from aqueous ammonia is miscible and doesn't phase separate.

Phase 3: Column Scale-Up
  • Slurry Packing: Always slurry pack the column using the mobile phase containing the modifier (TEA or NH₃). This "pre-equilibrates" the silica, neutralizing acid sites before the sample touches them.

  • Sample Loading: Do not load in pure DCM if possible (it is too strong). Adsorb the sample onto silica (Dry Load) or dissolve in a minimum volume of the mobile phase.[2][3]

Decision Logic & Troubleshooting (Visualization)

The following flowchart illustrates the logical pathway for selecting the correct purification method based on TLC behavior.

SolventSelection Start Crude Piperidinyl-Quinoline Mixture Check1 TLC Screen: Hex/EtOAc (1:1) Start->Check1 Decision1 Is the spot streaking? Check1->Decision1 Action1 Add 1% TEA to Mobile Phase Decision1->Action1 Yes (Tailing) Decision3 Is Rf < 0.1 (Baseline)? Decision1->Decision3 No (Tight Spot) Check2 Retest TLC Action1->Check2 Decision2 Spot Shape Improved? Check2->Decision2 Success1 Proceed to Flash: Hex/EtOAc + 1% TEA Decision2->Success1 Yes Decision2->Decision3 No (Still Streaking) Decision3->Success1 No (Rf 0.2-0.4) Action2 Switch to System B: DCM/MeOH/NH4OH Decision3->Action2 Yes (Too Polar) Check3 Retest TLC Action2->Check3 Decision4 Separation Achieved? Check3->Decision4 Success2 Proceed to Flash: DCM/MeOH/NH4OH Decision4->Success2 Yes Fail Critical Issue: Switch to Amine-Silica (KP-NH) or Reversed Phase (C18) Decision4->Fail No (Co-elution/Tailing)

Caption: Logic flow for selecting mobile phase modifiers. Blue nodes indicate testing steps; Red nodes indicate chemical modifications.

Advanced Alternative: Amine-Functionalized Silica

If the "Triad" solvent systems fail (e.g., the compound decomposes in ammonia or TEA is insufficient), the Amine-Functionalized Silica (KP-NH) is the authoritative solution.

  • Mechanism: The silica surface is bonded with propyl-amine groups. This creates a basic surface that naturally repels the basic piperidine, eliminating the need for TEA/NH₃ modifiers.

  • Benefit: You can use simple Hexane/EtOAc gradients.[1][4][5]

  • Validation: "Compounds that require basic mobile phase modifiers such as triethylamine or ammonia on silica can be purified without these additives on amine columns."[6][7] [1]

References

  • Teledyne ISCO. (n.d.).[6] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Biotage. (2023).[8] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC - Chemistry. Retrieved from [Link]

Sources

Method

Recrystallization solvents for 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Application Note: Optimization of Crystallization Systems for 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline Part 1: Executive Summary & Strategic Overview This guide details the purification of 3-(4-Methylphenyl)-2-(pip...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Crystallization Systems for 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Part 1: Executive Summary & Strategic Overview

This guide details the purification of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline , a lipophilic, basic heterocycle often encountered in medicinal chemistry campaigns (e.g., antimalarial or antitubercular structural activity relationship studies).[1]

Due to the competing physicochemical properties of the basic piperidine moiety (pKa ~11) and the lipophilic tolyl-quinoline core (LogP > 4.5), this molecule presents a high risk of "oiling out" rather than crystallizing.

Recommended Solvent Systems:

  • Primary System (Single Solvent): Absolute Ethanol (EtOH) .

    • Mechanism:[1][2][3][4][5] High solubility at reflux due to polarizability; reduced solubility at

      
       drives crystal lattice formation via 
      
      
      
      -
      
      
      stacking.[1]
  • Secondary System (Binary Anti-Solvent): Dichloromethane (DCM) / Hexanes .

    • Mechanism:[1][2][3][4][5] DCM solvates the piperidine ring; Hexanes acts as a non-polar anti-solvent to force precipitation.[1]

Part 2: Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must understand the intermolecular forces at play.

Functional GroupPropertyInteraction with Solvent
Quinoline Nitrogen H-Bond AcceptorWeakly basic; accepts H-bonds from protic solvents (EtOH, MeOH).[1]
Piperidine Ring Aliphatic AmineHigh basicity; increases solubility in non-polar organics and chlorinated solvents.
4-Methylphenyl Aromatic/LipophilicDrives

-

stacking (essential for crystal growth); reduces water solubility.[1]

The "Oiling Out" Risk: Because the molecule is highly lipophilic with a flexible piperidine ring, it has a low melting point relative to its molecular weight. If the solvent system is too polar (e.g., Ethanol/Water), the hydrophobic effect will force the compound to separate as a liquid oil before it can organize into a crystal lattice. Avoid water as an anti-solvent. [1]

Part 3: Solvent Screening Workflow

Do not commit the entire batch to a solvent without this micro-scale screen.

SolventScreening Start Start: 50mg Crude Sample TestEtOH Add 0.5 mL Ethanol (Room Temp) Start->TestEtOH CheckSoluble Is it Soluble? TestEtOH->CheckSoluble SolubleYes Too Soluble (Poor Recovery) CheckSoluble->SolubleYes Yes SolubleNo Suspension Formed CheckSoluble->SolubleNo No Fail Switch to DCM/Hexane SolubleYes->Fail Heat Heat to Reflux (78°C) SolubleNo->Heat CheckClear Clear Solution? Heat->CheckClear ClearYes Cool to 0°C CheckClear->ClearYes Yes ClearNo Add more EtOH (Max 2 mL total) CheckClear->ClearNo No Result Check for Crystals ClearYes->Result ClearNo->Heat Success USE ETHANOL Result->Success Crystals Result->Fail Oil/None

Figure 1: Decision tree for determining if the single-solvent Ethanol system is viable or if a binary system is required.

Part 4: Detailed Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: High-purity crude (>85%) where the main impurities are starting materials.[1]

Reagents:

  • Absolute Ethanol (99%+)[1]

  • Activated Carbon (optional, for colored impurities)

Step-by-Step:

  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the minimum amount of Ethanol required to wet the solid. Heat the bath to

    
     (reflux).
    
  • Saturation: Add hot Ethanol through the condenser in small portions (0.5 mL at a time) until the solid just dissolves.

    • Critical Check: If the solution is dark/colored, add 1-2% w/w activated carbon, stir for 5 mins, and filter hot through Celite.

  • Cooling: Remove the flask from heat. Allow it to cool to room temperature slowly (over 30-45 mins) with gentle stirring.

    • Why: Rapid cooling traps impurities in the lattice.[1]

  • Crystallization: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the crystals using a Buchner funnel. Wash with cold (

    
    ) Ethanol.[1]
    
  • Drying: Dry under high vacuum at

    
     for 4 hours.
    
Protocol B: Binary Solvent Recrystallization (DCM / Hexanes)

Best for: Oily crude or when the compound is too soluble in alcohols.

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM)[1]

  • Solvent B (Anti-Solvent): Hexanes (or n-Heptane for higher boiling point)[1]

Step-by-Step:

  • Dissolution: Dissolve the crude material in the minimum volume of DCM at room temperature.[1] The solution should be concentrated but clear.

  • Filtration: Filter this solution through a 0.45

    
    m PTFE syringe filter to remove insoluble dust/salts.
    
  • Anti-Solvent Addition:

    • Place the DCM solution in an Erlenmeyer flask with rapid stirring.

    • Add Hexanes dropwise via a burette or addition funnel.[1]

    • Endpoint: Stop adding when a persistent cloudiness (turbidity) appears and does not dissolve after 30 seconds of stirring.

  • Re-dissolution: Add a few drops of DCM until the solution becomes clear again.[1]

  • Nucleation: Cover the flask with Parafilm (poke small holes).[1] Allow the DCM to evaporate slowly in a fume hood.

    • Mechanism:[1][2][3][4][5] DCM is more volatile than Hexane.[1] As DCM evaporates, the ratio of Hexane increases, gently forcing the quinoline out of solution as crystals.

  • Harvest: When significant crystals have formed (12-24 hours), filter and wash with 100% Hexanes.

Part 5: Troubleshooting "Oiling Out"

If your product comes out as a sticky gum/oil instead of crystals:

  • The "Seed" Trick: Obtain a single pure crystal (even if tiny) from a previous batch or a test tube screen.[1] Add it to the cloudy oil/solvent mixture. This provides a template for the lattice.

  • The Scratch: Use a glass rod to scratch the inner wall of the flask at the interface of the liquid and air. Micro-glass shards act as nucleation sites.[1]

  • Re-heat: If it oils out, reheat the mixture until clear. Add 10% more of the "Good Solvent" (Ethanol or DCM) and cool much slower (wrap the flask in a towel).

Part 6: References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on general purification strategies for heterocycles).

    • [1]

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds.[1][6][7] Bioorganic & Medicinal Chemistry, 23(16), 5098-5119.[1] (Provides context on the solubility and handling of lipophilic amino-quinolines).

    • [1]

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Solvents and Anti-Solvents. (Standard industrial protocols for binary solvent systems).

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline in DMSO

Technical Support Center: Solubilization Protocols for 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline Case ID: MPPQ-DMSO-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Biology Division...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Protocols for 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Case ID: MPPQ-DMSO-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3]

Executive Summary

You are encountering solubility challenges with 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline (referred to herein as MPPQ ). This molecule belongs to a class of lipophilic 2-amino-3-arylquinolines.[1][2][3] Its poor solubility in DMSO is likely not due to the solvent's capacity, but rather a high crystal lattice energy driven by


-

stacking of the quinoline core and the hydrophobic nature of the tolyl and piperidine substituents.[2]

This guide provides a root-cause analysis, a diagnostic troubleshooting flow, and validated protocols to maximize solubility while maintaining compound integrity.

Part 1: Diagnostic Decision Matrix

Before altering your experimental setup, use this logic flow to identify the specific solubility failure mode.

SolubilityLogic Start Start: Compound undissolved in DMSO CheckAppearance Visual Inspection: Is it floating clumps or fine sediment? Start->CheckAppearance Floating Floating/Gummy (Wetting Issue) CheckAppearance->Floating Clumps Sediment Crystalline Sediment (Lattice Energy Issue) CheckAppearance->Sediment Powder ActionWetting Action: Vortex 30s -> Sonicate Floating->ActionWetting ActionLattice Action: Heat to 45°C -> Sonicate Sediment->ActionLattice CheckClear Is solution clear? ActionWetting->CheckClear ActionLattice->CheckClear Success Protocol Validated: Proceed to QC CheckClear->Success Yes Fail Still Undissolved CheckClear->Fail No CheckWater Check DMSO Quality: Is DMSO old/hygroscopic? Fail->CheckWater NewDMSO Action: Use Anhydrous DMSO (Fresh Ampoule) CheckWater->NewDMSO Yes (Suspected water) CoSolvent Action: Add Co-solvent (5% Tween 80 or PEG400) CheckWater->CoSolvent No (DMSO is fresh) NewDMSO->CheckClear CoSolvent->CheckClear

Figure 1: Troubleshooting logic for MPPQ solubilization. Follow the path corresponding to your visual observation to determine the corrective action.

Part 2: Physicochemical Profile & Mechanism[1][3][4][5]

To solve the problem, we must understand the "Why."[2] MPPQ is a Class II/IV compound (Low Solubility) characterized by two competing forces:

  • Crystal Lattice Energy (The Barrier): The flat quinoline ring and the phenyl group allow the molecules to stack tightly like plates (pi-stacking). Breaking this stack requires energy (heat/sonication).[1][3]

  • Solvation Energy (The Solution): DMSO is a polar aprotic solvent.[1][3][4][5] It dissolves compounds by interacting with dipoles.[1][2][3] MPPQ has a tertiary amine (piperidine) and a quinoline nitrogen, which are hydrogen bond acceptors, but it lacks hydrogen bond donors.[2]

The "Grease Ball" Effect: Because MPPQ is highly lipophilic (Predicted LogP ~4.5–5.5), if the DMSO contains even trace amounts of water (which is highly polar), the MPPQ molecules will aggregate to minimize contact with water.[2] Water is an anti-solvent for this molecule. [3]

Data Summary: Solubility Thresholds (Estimated)
Solvent SystemEstimated Solubility LimitNotes
Anhydrous DMSO 20 - 50 mM Requires heat/sonication to initiate.[1][2][3]
"Wet" DMSO (>1% H₂O)< 5 mMHigh risk of precipitation over time.[1][3]
Ethanol < 10 mMLimited by lipophilicity.[1][2][3]
Water / PBS < 10 µMEssentially insoluble.[1][2][3]

Part 3: Troubleshooting Guide (FAQ)

Q1: I vortexed the sample for 10 minutes, but I still see particles. Is the compound bad? A: No. Vortexing provides kinetic energy but is often insufficient to break the crystal lattice of fused aromatics like quinolines.[2][3]

  • The Fix: You need Sonication .[2][3][6] Ultrasonic waves create cavitation bubbles that generate localized high heat and pressure, physically shattering crystal aggregates.[1][2][3] Sonicate in a water bath for 10–15 minutes.

Q2: The solution was clear yesterday, but today there are crystals at the bottom. Why? A: This is likely due to Hygroscopicity .[1][2][3] DMSO is hygroscopic; it absorbs water from the atmosphere.[2][3] Even 1-2% water absorption can drastically lower the solubility of MPPQ, causing it to "crash out."[2]

  • The Fix: Always store DMSO stocks in small, single-use aliquots at -20°C. Seal vials with Parafilm or use septum caps. Do not store DMSO stocks in the fridge door where temperature fluctuates.[2][3]

Q3: Can I add acid (HCl) to help it dissolve? A: In aqueous buffers, yes, converting the basic nitrogen to a salt (MPPQ-HCl) helps.[1][2] However, in DMSO, adding acid is generally unnecessary and can complicate downstream biological assays (pH shock).[2]

  • The Fix: Stick to the "Heat + Sonication" method for the DMSO stock.[3][6][7] If you need aqueous solubility later, dilute the DMSO stock into a buffer that is slightly acidic (pH 5-6) if your assay permits.[1][2]

Q4: I need to inject this into mice. Can I inject 100% DMSO? A: Absolutely not. 100% DMSO is toxic and causes hemolysis.[1][3]

  • The Fix: You need a formulation vehicle.[2][3] A standard vehicle for lipophilic quinolines is: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline .[1][3] (See Part 4).

Part 4: Advanced Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (20 mM)

Use this for in vitro assays (IC50, cell culture).

Materials:

  • MPPQ solid.[1][2][3]

  • Anhydrous DMSO (99.9%, stored over molecular sieves).[1][2]

  • Ultrasonic water bath.[1][2][3]

  • Vortex mixer.[1][2][3][6]

  • Amber glass vial (protects from light).[1][3]

Step-by-Step:

  • Weighing: Weigh the required amount of MPPQ into the amber vial.

  • Solvent Addition: Add Anhydrous DMSO to achieve 20 mM.

    • Critical: Do not add the full volume yet.[2][3] Add 80% of the calculated volume.

  • Wetting: Vortex vigorously for 30 seconds to disperse the powder.

  • Lattice Breaking: Sonicate the vial for 15 minutes at room temperature.

    • Check: If the water bath gets hot, add ice.[2][3] High heat (>60°C) can degrade some piperidine derivatives over time.[1][3]

  • Thermal Assist: If particles remain, heat the vial to 45°C (warm tap water temperature) for 5 minutes, then vortex again.

  • Final Volume: Add the remaining 20% DMSO to reach the target concentration.

  • QC: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the concentration is too high.[2][3] Dilute to 10 mM.[1][2][3][7][8]

Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)

Use this when adding the stock to cell culture media.[1][2]

Directly adding 20 mM DMSO stock to water often causes immediate precipitation (the "white cloud").[1]

  • Intermediate Step: Dilute your 20 mM stock 1:10 into pure ethanol or PEG400 first (creating a 2 mM intermediate).

  • Final Dilution: Pipette this intermediate solution into your cell media while vortexing the media .

  • Result: This gradient reduction in lipophilicity prevents the rapid aggregation of MPPQ molecules.[2][3]

References

  • Li, P., & Zhao, L. (2016).[1][2] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General principles of solubilizing Class II compounds).

    • [1]

  • Balbach, S., & Korn, C. (2004).[1][2] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (Protocols for solubility profiling).

  • Savjani, K. T., et al. (2012).[1][2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][3] (Review of sonication and surfactant use).

  • Thermo Fisher Scientific.DMSO Solubility Guide for Research Compounds. (Technical Note on DMSO hygroscopicity).

Sources

Optimization

Troubleshooting low yields in 2-chloroquinoline amination reactions

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low yields in the amination of 2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low yields in the amination of 2-chloroquinolines.

Aminating 2-chloroquinoline presents a unique mechanistic dichotomy: the adjacent nitrogen atom activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer complex, yet it also acts as a strong coordinating group that can poison transition-metal catalysts during Buchwald-Hartwig cross-coupling. Resolving low yields requires understanding the causality behind these competing pathways.

Diagnostic Workflow: 2-Chloroquinoline Amination

Before altering your reaction conditions, use the logical workflow below to identify the root cause of your failure mode.

TroubleshootingFlow Start Low Yield in 2-Chloroquinoline Amination CheckAmine Is the amine highly nucleophilic (e.g., cyclic secondary)? Start->CheckAmine PathSNAr SNAr Pathway (Polar aprotic, Heat) CheckAmine->PathSNAr Yes PathBH Buchwald-Hartwig (Pd-catalyzed, Base) CheckAmine->PathBH No / Sterically Hindered IssueSNAr Yield < 20% or 2-Quinolone formation? PathSNAr->IssueSNAr IssueBH Incomplete conversion or Black Pd precipitation? PathBH->IssueBH FixSNAr Ensure anhydrous conditions or switch to Pd-catalysis IssueSNAr->FixSNAr Yes FixBH Change ligand (BINAP/DavePhos) or switch base (Cs2CO3) IssueBH->FixBH Yes

Figure 1: Diagnostic decision tree for 2-chloroquinoline amination troubleshooting.

Quantitative Comparison of Amination Pathways

To select the correct protocol, you must match your substrate's electronic and steric profile to the appropriate reaction parameters.

Table 1: Parameter Comparison for 2-Chloroquinoline Amination

ParameterSNAr (Nucleophilic Aromatic Substitution)Buchwald-Hartwig Cross-Coupling
Typical Yields 40–85% (Highly dependent on amine nucleophilicity)60–95% (Broad substrate scope)
Temperature 100–150 °C80–110 °C
Optimal Solvents DMF, NMP, DMSO, Water (with KF)Toluene, 1,4-Dioxane, t-AmOH
Preferred Bases K2CO3, DIPEA, KFNaOtBu, Cs2CO3, K3PO4
Primary Failure Mode Hydrolysis to 2-quinolone (due to trace water)Catalyst deactivation (Pd black precipitation)

Mechanistic FAQs & Troubleshooting

Q1: Why am I seeing 2-quinolone instead of my aminated product in my SNAr reaction? Causality: The C2 position of quinoline is highly activated by the adjacent nitrogen. If your polar aprotic solvent (e.g., DMF, NMP) is not strictly anhydrous, or if you are using hygroscopic inorganic bases (like K2CO3), trace water generates hydroxide ions. Hydroxide is a smaller, harder, and more reactive nucleophile than most amines. It rapidly attacks the C2 position to form 2-hydroxyquinoline, which immediately tautomerizes into the thermodynamically stable 2-quinolone. Solution: Switch to strictly anhydrous solvents and use non-hygroscopic bases (e.g., DIPEA). If the amine is a poor nucleophile, abandon SNAr and switch to a Pd-catalyzed Buchwald-Hartwig system, which bypasses the Meisenheimer complex entirely 1.

Q2: My Buchwald-Hartwig amination stalls at 30% conversion and the solution turns black. Why? Causality: The formation of "Pd black" indicates that your active Pd(0) catalyst has aggregated into inactive nanoparticles [[2]](). The nitrogen atom in 2-chloroquinoline is a strong coordinating group. It competitively binds to the palladium center, displacing weaker phosphine ligands. This coordinative unsaturation leaves the Pd(0) unprotected, leading to irreversible aggregation. Solution: Utilize bidentate ligands (e.g., BINAP or DPPF) which leverage the chelate effect to resist displacement by the quinoline nitrogen 3.

Q3: How do I overcome steric hindrance when coupling bulky amines (e.g., adamantylamines)? Causality: In the Buchwald-Hartwig catalytic cycle, bulky amines struggle during the reductive elimination step. While BINAP is an excellent ligand for primary, unhindered amines, it creates a tight coordination sphere that traps sterically demanding intermediates, stalling the cycle 4. Solution: Switch from BINAP to a ligand with specific steric properties designed to accelerate reductive elimination. Studies have demonstrated that replacing BINAP with DavePhos or BrettPhos significantly improves yields when coupling 2-chloroquinolines with sterically hindered adamantane-containing amines 4.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in diagnostic checkpoints so you can verify the chemical integrity of your system before committing valuable reagents.

Protocol A: Self-Validating Buchwald-Hartwig Amination

Objective: Couple 2-chloroquinoline with a primary amine using Pd-catalysis. Validation Logic: Includes a "catalyst viability" checkpoint. If the reaction stalls, spiking fresh catalyst distinguishes between ligand stripping (reaction resumes) and base depletion/poisoning (reaction remains dead).

  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with 2-chloroquinoline (1.0 equiv), the primary amine (1.2 equiv), Pd2(dba)3 (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv) [[5]]().

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the tube securely.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously.

  • Validation Checkpoint (2 Hours): Briefly remove the tube from heat, let it settle, and sample 10 µL for LC-MS analysis.

    • Diagnostic A: If conversion is <10% and the solution has turned black, the catalyst has died. Spike the reaction with an additional 2 mol% Pd2(dba)3/BINAP. If the reaction resumes, your initial ligand was stripped by the substrate.

    • Diagnostic B: If conversion is >50% and the solution remains a clear yellow/orange, the catalytic cycle is healthy. Proceed to completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Transition-Metal-Free SNAr Amination

Objective: Couple 2-chloroquinoline with a highly nucleophilic secondary amine (e.g., morpholine). Validation Logic: Includes a "moisture control" blank to verify solvent and base integrity before introducing the amine, preventing the hidden hydrolysis failure mode.

  • Moisture Control Blank: In a reaction vial, combine 2-chloroquinoline (1.0 equiv) and K2CO3 (2.0 equiv) in anhydrous NMP. Heat at 120 °C for 1 hour without the amine. Check the mixture by TLC (Hexanes/EtOAc).

    • Diagnostic: If a highly polar, UV-active spot appears at the baseline (indicating 2-quinolone formation), your system is wet. Discard the mixture, source fresh anhydrous NMP, and dry your K2CO3 in an oven before proceeding.

  • Reaction Setup: If the blank is clean (only starting material remains), add the secondary amine (3.0 equiv) to the mixture.

  • Heating: Stir at 120 °C for 12–16 hours under an argon atmosphere.

  • Workup: Cool the reaction to room temperature and pour it into rapidly stirring ice water to precipitate the aminated product. Filter the solid and wash extensively with cold water to remove residual NMP and salts [[1]]().

References

1.[4] Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. nih.gov. Available at: 2.[1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? nih.gov. Available at: 3.[3] Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. acs.org. Available at: 4.[5] Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. benchchem.com. Available at: 5.[2] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? wuxiapptec.com. Available at:

Sources

Troubleshooting

Overcoming steric hindrance in 3-substituted quinoline synthesis

Technical Support Center: Advanced Quinoline Synthesis Topic: Overcoming Steric Hindrance in 3-Substituted Quinoline Scaffolds Introduction: The "C3-Steric Paradox" User Context: You are likely attempting to install a ph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Quinoline Synthesis Topic: Overcoming Steric Hindrance in 3-Substituted Quinoline Scaffolds

Introduction: The "C3-Steric Paradox"

User Context: You are likely attempting to install a pharmacophore (aryl, heteroaryl, or bulky alkyl) at the 3-position of the quinoline core. The Problem: The 3-position is electronically deactivated toward direct electrophilic substitution (which favors C5/C8) and is nucleophilically inert compared to C2/C4. Furthermore, classical condensation methods (Skraup, Doebner-Miller) often fail when using sterically demanding aldehydes or anilines due to:

  • Reversibility of the Michael Addition: Bulky groups destabilize the initial adduct.

  • Rotational Barriers: Steric clash prevents the orbital alignment required for the final dehydration/aromatization step.

  • Polymerization: Harsh acid catalysts degrade sensitive, bulky starting materials before ring closure occurs.

This guide provides the "Build-Then-Functionalize" and "Lewis Acid-Catalyzed" workflows to bypass these thermodynamic sinks.

Module 1: The "Build-Then-Functionalize" Strategy

Best For: Extremely bulky 3-aryl/heteroaryl substituents or sensitive functional groups.

The Logic: Instead of forcing a ring closure around a massive substituent, we synthesize a highly reactive "dummy" core (3-iodoquinoline) first. The bulky group is then installed via Palladium-catalyzed cross-coupling, where modern ligands can overcome steric repulsion.

Workflow Visualization

QuinolineStrategy Start Target: 3-Substituted Quinoline Analyze Analyze Steric Bulk Start->Analyze LowBulk Low/Medium Bulk (e.g., Methyl, Ethyl) Analyze->LowBulk HighBulk High Bulk (e.g., t-Butyl, Ortho-Sub Aryl) Analyze->HighBulk MethodA Modified Friedländer (Lewis Acid Catalysis) LowBulk->MethodA MethodB Iodocyclization Strategy (6-endo-dig) HighBulk->MethodB Step1 Step 1: 2-Alkynylaniline + I2 MethodB->Step1 Step2 Step 2: Suzuki-Miyaura (Bulky Ligands) Step1->Step2

Caption: Decision matrix for selecting the synthetic route based on steric demand.

Protocol A: Iodocyclization & Suzuki Coupling

Step 1: Synthesis of 3-Iodoquinoline Core This reaction utilizes an electrophilic cyclization of N-(2-alkynyl)anilines.[1] The iodine atom acts as a trigger for the 6-endo-dig cyclization.[1]

  • Reagents: 2-alkynylaniline (1.0 equiv),

    
     (2.0 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: MeCN (Acetonitrile) or DCM.

  • Conditions: Room Temperature, 1–4 hours.

Detailed Procedure:

  • Dissolve the 2-alkynylaniline in MeCN (0.1 M concentration).

  • Add solid

    
    .
    
  • Add

    
     portion-wise over 10 minutes. Note: The solution will turn dark brown.
    
  • Monitor by TLC.[2][3][4] The disappearance of the alkyne spot indicates completion.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) until the iodine color disappears (yellow/clear).
    
  • Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Result: 3-iodoquinoline (usually >85% yield).

Step 2: Installing the Bulky Group (The "Steric Bypass")

  • Reagents: 3-iodoquinoline (from Step 1), Boronic Acid (

    
    ), 
    
    
    
    (5 mol%), S-Phos or X-Phos (10 mol%),
    
    
    (2.0 equiv).
  • Solvent: Toluene/Water (10:1).

  • Why this works: 3-iodoquinolines are highly reactive in oxidative addition. Using S-Phos or X-Phos (Buchwald ligands) creates a bulky, electron-rich Pd center that facilitates the reductive elimination step even with sterically crowded partners.

Module 2: The Modified Friedländer Synthesis

Best For: Moderate steric hindrance where the ketone coupling partner is available.

The Logic: Traditional Friedländer synthesis uses strong bases (KOH) or Bronsted acids (


), which cause aldol polymerization of sensitive ketones. Using a Lewis Acid  (

or

) activates the carbonyl specifically for the aniline attack without triggering massive side reactions.
Protocol B: Lewis Acid Mediated Condensation
  • Reagents: 2-Aminoaryl ketone (1.0 equiv),

    
    -methylene ketone (1.2 equiv), 
    
    
    
    (5 mol%).
  • Solvent: Ethanol (anhydrous).

  • Conditions: 60°C – 80°C.

Troubleshooting Table: Friedländer Synthesis

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Carbonyl oxygen is not sufficiently activated.Switch catalyst to

or

. Increase temp to reflux.
Complex Mixture (Tars) Base-catalyzed polymerization of the ketone.STOP using KOH/NaOH. Switch to Lewis Acid conditions (Protocol B).
Wrong Regioisomer Competition between kinetic vs. thermodynamic enolate.Use a bulky solvent (t-Amyl alcohol) to favor the thermodynamic enolate.

Troubleshooting & FAQs

Q1: My Pd-catalyzed coupling on the 3-iodoquinoline stalls at 50% conversion. Why?

  • Diagnosis: Catalyst poisoning or "Pd-Black" precipitation. The quinoline nitrogen can coordinate to the Palladium, shutting down the catalytic cycle (the "N-poisoning effect").

  • Solution:

    • Ligand Overload: Increase the Ligand:Pd ratio to 3:1 or 4:1 to outcompete the quinoline nitrogen.

    • Solvent Switch: Use 1,4-Dioxane instead of Toluene to better solvate the intermediate species.

Q2: I cannot synthesize the starting 2-alkynylaniline due to steric hindrance at the aniline nitrogen.

  • Diagnosis: Standard Sonogashira coupling on 2-iodoaniline fails because of ortho-substituents.

  • Solution: Use the "Inverse Sonogashira" : Couple a trimethylsilyl-protected alkyne first, then deprotect (TBAF), then install the internal alkyne substituent. Alternatively, use a high-pressure sealed tube method at 100°C with

    
    .
    

Q3: In the Friedländer reaction, my bulky ketone (


-butyl ketone) yields <10%. 
  • Diagnosis: The initial aldol condensation step is reversible and sterically disfavored.

  • Solution: Use Microwave Irradiation .[2][5][6] Heating to 150°C for 10 minutes in a microwave reactor often overcomes the activation energy barrier that thermal heating cannot surmount without decomposing the reagents.

Mechanism: Why Lewis Acids Win

The following diagram illustrates why Lewis Acid catalysis prevents the side reactions common in Bronsted acid/base methods.

Mechanism Ketone Bulky Ketone Activated Activated Complex (O-Sc Bond) Ketone->Activated Coordination LewisAcid Lewis Acid (Sc3+) LewisAcid->Activated Attack Nucleophilic Attack (Directed) Activated->Attack Polarization Aniline 2-Aminoaryl Ketone Aniline->Attack Product 3-Substituted Quinoline Attack->Product -H2O (Cyclization)

Caption: Lewis acid coordination activates the carbonyl oxygen, guiding the aniline attack while suppressing self-aldol condensation.

References

  • Larock, R. C., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry. Link

  • Snieckus, V., et al. (2025).[6] Regioselective Synthesis of 3-Substituted Quinolin-4-ones via Ortho-Metallation. MDPI Molecules. Link

  • Li, A.-H., et al. (2010).[7] One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Conversion Rates in Quinoline Synthesis. Link

  • Knyszek, D., & Gessner, V. H. (2023). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. MilliporeSigma Reviews. Link

Sources

Optimization

Optimizing reaction time for piperidine substitution on quinoline ring

Current Status: Operational Subject: Optimization of Reaction Kinetics for and Cross-Coupling Protocols Ticket ID: CHEM-OPT-8821 Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Optimization of Reaction Kinetics for


 and Cross-Coupling Protocols
Ticket ID:  CHEM-OPT-8821
Assigned Specialist:  Senior Application Scientist

Executive Summary & Core Directive

You are attempting to synthesize piperidinyl-quinoline derivatives. The reaction rate is governed primarily by the electronic environment of the quinoline ring and the activation method .

  • The Problem: Standard thermal reflux in ethanol or toluene is often too slow (6–24 hours) for high-throughput demands.

  • The Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS) or Polar Aprotic Solvents to reduce reaction times to minutes.

  • Critical Distinction: You must first identify the position of your halogen leaving group.

    • Positions 2 & 4: Activated.[1] Proceed via Nucleophilic Aromatic Substitution (

      
      ).
      
    • Positions 3, 5, 6, 7, 8: Unactivated. Proceed via Buchwald-Hartwig Amination.[2][3][4]

Mechanism & Decision Logic

Before optimizing, confirm your mechanistic pathway. The 2- and 4-positions are electron-deficient due to the inductive and mesomeric effects of the quinoline nitrogen, allowing for direct nucleophilic attack. Other positions require metal catalysis.

Workflow Visualization

ReactionLogic Start Start: Halo-Quinoline Substrate CheckPos Check Halogen Position Start->CheckPos Pos24 Position 2 or 4 (Activated) CheckPos->Pos24 Inductive Pull PosOther Position 3, 5, 6, 7, 8 (Unactivated) CheckPos->PosOther Electron Rich SNAr Pathway: S_NAr (Meisenheimer Complex) Pos24->SNAr Buchwald Pathway: Buchwald-Hartwig (Pd-Catalysis) PosOther->Buchwald Opt_SNAr Optimization: 1. Microwave (140-180°C) 2. Solvent: DMSO/NMP 3. Acid Catalysis (Optional) SNAr->Opt_SNAr Opt_Buch Optimization: 1. Catalyst: Pd(OAc)2 / BINAP 2. Base: NaOtBu 3. Solvent: Toluene/Dioxane Buchwald->Opt_Buch

Figure 1: Decision matrix for selecting the correct synthetic pathway based on regiochemistry.

Optimized Protocols (Step-by-Step)

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid library generation, high yield, 2- or 4-chloroquinolines.

The Science: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier (


) significantly faster than convective heating. Polar solvents like DMSO couple efficiently with microwave energy.
  • Stoichiometry: Mix 1.0 equiv of Chloroquinoline with 2.5–3.0 equiv of Piperidine.

    • Note: Excess piperidine acts as both nucleophile and base to trap the HCl byproduct.

  • Solvent: Use DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

    • Why? These polar aprotic solvents solvate the cation (protonated piperidine) but leave the piperidine anion "naked" and highly reactive.

  • Conditions:

    • Temperature: 140°C – 180°C.

    • Time: 5 – 20 minutes (Hold time).

    • Pressure: Set limit to 250 psi (closed vessel).

  • Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid. Filter and wash with water.

Protocol B: Acid-Catalyzed Thermal Reflux

Best for: Large scale, lack of microwave access, stubborn 2-chloro substrates.

The Science: Protonation of the quinoline nitrogen (N-1) increases the electrophilicity of the C-2/C-4 carbons, accelerating nucleophilic attack.

  • Solvent: Glacial Acetic Acid (acts as solvent and catalyst) or Ethanol with 10 mol% HCl.

  • Stoichiometry: 1.0 equiv Quinoline + 1.5 equiv Piperidine.

  • Conditions: Reflux (118°C for AcOH) for 2–4 hours.

  • Workup: Neutralize with NaOH/NaHCO3 to pH 8–9 to deprotonate the product and precipitate it.

Comparative Data: Thermal vs. Microwave

The following data highlights the efficiency gains when switching from thermal to microwave conditions for 4-chloroquinoline substitution.

ParameterConventional ThermalMicrowave Assisted (Optimized)Improvement Factor
Solvent Ethanol / TolueneDMSO / Neat-
Temperature 80°C - 110°C140°C - 180°CHigher

accessible
Reaction Time 6 - 12 Hours5 - 15 Minutes ~20-50x Faster
Yield 65% - 75%85% - 95%Cleaner profile
Energy High (prolonged heating)Low (short burst)Green Chemistry

Troubleshooting & FAQs

Q1: My reaction is stuck at 50% conversion after 24 hours (Thermal).

Diagnosis: You are likely using a non-polar or protic solvent (like Toluene or Ethanol) which is insufficiently activating the


 transition state.
Fix: 
  • Switch Solvent: Change to DMF or DMSO. The rate of

    
     reactions increases dramatically in polar aprotic solvents because they do not hydrogen-bond to the nucleophile (piperidine), leaving it more aggressive [1].
    
  • Increase Concentration:

    
     is second-order kinetics (Rate = 
    
    
    
    [Substrate][Piperidine]). Running the reaction "neat" (no solvent, just piperidine) can drive it to completion.
Q2: I am trying to substitute a 6-bromoquinoline, but nothing is happening.

Diagnosis: Mechanistic mismatch. The 6-position is not activated for


 because the nitrogen's electron withdrawal does not resonate to this position.
Fix: 
  • Switch to Buchwald-Hartwig Cross-Coupling .

  • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or Xantphos.

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene at 100°C.

Q3: I see a byproduct with Mass M+16 (Hydrolysis).

Diagnosis: Water contamination in your DMSO or DMF is causing competitive hydrolysis (formation of quinolinone). Fix:

  • Use anhydrous solvents.[5]

  • If using microwave heating, ensure the vessel is dry; superheated water is a potent nucleophile.

Q4: The 2-chloro isomer is reacting much slower than the 4-chloro isomer.

Diagnosis: This is expected. The 2-position is sterically more hindered and the nitrogen lone pair repulsion can destabilize the approaching nucleophile compared to the 4-position. Fix:

  • Acid Catalysis: Add 1.0 equiv of Acetic Acid or use HCl in Dioxane. Protonating the ring nitrogen minimizes the repulsion and increases the electrophilicity of the C-2 position [2].

References

  • Solvent Effects on

    
    :  Barlin, G. B., & Benbow, J. A. (1975). Kinetics of reactions in heterocycles. Part XIII. Substituted N-methylpyridinium and N-methylquinolinium salts with piperidine in water and in ethanol.[1] Journal of the Chemical Society, Perkin Transactions 2. 
    
  • Microwave Acceleration: Desai, N. C., et al. (2020).[6] Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. National Institutes of Health (PMC).

  • Green Chemistry Approaches: Murie, V. E., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. National Institutes of Health (PMC).

  • Buchwald vs

    
     Comparison:  Copin, C., et al. (2015).[7] 
    
    
    
    versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series.[2][7] European Journal of Organic Chemistry.[7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Piperidine Removal in Quinoline Syntheses

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate quinoline derivatives from reaction mixtures containing piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate quinoline derivatives from reaction mixtures containing piperidine. Piperidine is a ubiquitous secondary amine used as a base or catalyst (e.g., in Knoevenagel condensations), but its high boiling point and strong basicity make it notoriously difficult to remove via standard rotary evaporation or simple water washes.

This guide provides field-proven, self-validating protocols to eliminate unreacted piperidine, grounded in the fundamental physicochemical differences between the two molecules.

Physicochemical Comparison: The Key to Separation

To design an effective purification strategy, we must first understand the causality behind the separation. The fundamental difference lies in their basicity (pKa) and volatility.

PropertyPiperidineQuinoline
Structure Type Secondary aliphatic amineFused aromatic heterocyclic (tertiary amine)
pKa (Conjugate Acid) 11.2[1]4.85[2]
Boiling Point 106 °C[1]237 °C[2]
Water Solubility Miscible[1]Slightly soluble (approx. 6.11 mg/mL)[3]
Chemical Role Reagent / Base / CatalystProduct Scaffold / Weak Base

Causality Insight: Because piperidine is over a million times more basic than quinoline, we can use precise pH control to selectively protonate piperidine into a water-soluble salt, leaving the quinoline as an organic-soluble free base.

Decision Matrix: Selecting Your Removal Strategy

PiperidineRemoval Start Crude Reaction Mixture Quinoline (pKa ~4.9) + Piperidine (pKa ~11.2) Decision Is the quinoline product acid-sensitive? Start->Decision Path1 pH-Controlled Extraction Wash with pH 6-7 buffer (e.g., Sat. NH4Cl or 10% Citric Acid) Decision->Path1 No Path2 Solid-Phase Scavenging Add Polymer-Supported Isocyanate or Amberlyst-15 resin Decision->Path2 Yes Path3 Azeotropic Distillation Co-evaporate with Toluene under reduced pressure Decision->Path3 Yes (Volatile) Result1 Piperidine protonated (Aq. Layer) Quinoline free base (Org. Layer) Path1->Result1 Result2 Resin-Bound Piperidine Filtered Out Path2->Result2 Result3 Piperidine Co-evaporates Quinoline Remains Path3->Result3

Decision tree for selecting the optimal piperidine removal strategy based on product sensitivity.

Frequently Asked Questions & Troubleshooting Protocols
Q1: Why does a standard aqueous workup fail to remove all piperidine, and how do I fix it?

The Causality: While piperidine is completely miscible with water[1], in its neutral free-base form, it partitions heavily into organic extraction solvents (like dichloromethane or ethyl acetate). A simple water or brine wash will leave significant piperidine in your organic layer. The Solution: You must exploit the pKa delta. By washing with a mildly acidic aqueous solution (pH ~6), you selectively protonate piperidine (pKa 11.2) into piperidinium, forcing it into the aqueous phase[1]. Quinoline (pKa 4.85) remains unprotonated at pH 6 and stays in the organic phase[2].

Protocol 1: pH-Controlled Aqueous Extraction

  • Dilute the crude reaction mixture with an organic solvent (e.g., EtOAc or DCM) to achieve a workable volume (approx. 10-20 mL per gram of crude).

  • Transfer to a separatory funnel and wash the organic layer with 3 equal volumes of saturated aqueous ammonium chloride (NH₄Cl) or 10% aqueous citric acid.

  • Self-Validation Step: Check the pH of the discarded aqueous layer. It should be between 5.5 and 6.5. If it is highly basic (>8), piperidine is buffering the wash; perform an additional acid wash.

  • Wash the organic layer once with brine to remove residual water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q2: My quinoline derivative is highly acid-sensitive. How can I remove piperidine without using aqueous acids?

The Causality: Acid-sensitive functional groups (e.g., acetals, certain protecting groups) will degrade even under mild aqueous acidic conditions. The Solution: Utilize polymer-supported (PS) quench reagents. PS-Isocyanate covalently reacts with the secondary amine of piperidine to form a stable urea linkage bound to the insoluble polystyrene backbone[4]. Because quinoline is a tertiary amine lacking a reactive N-H bond, it remains completely untouched.

Protocol 2: Solid-Phase Scavenging using PS-Isocyanate

  • Dissolve the crude mixture in an anhydrous, aprotic solvent (e.g., DCM or THF).

  • Add 2.5 to 3.0 equivalents of PS-Isocyanate resin (relative to the theoretical amount of unreacted piperidine).

  • Agitate the mixture (shake or stir gently to avoid mechanically grinding the resin) at room temperature for 2 to 4 hours.

  • Self-Validation Step: Spot the mixture on a TLC plate and stain with Ninhydrin. A lack of a colored spot indicates complete consumption of the secondary amine.

  • Filter the mixture through a fritted glass funnel or a plug of cotton to remove the resin-bound piperidine[4].

  • Wash the resin bed with 2 column volumes of DCM. Combine the filtrates and concentrate.

Q3: Can I just evaporate the piperidine since it has a relatively low boiling point?

The Causality: Piperidine boils at 106 °C[1], which is significantly lower than quinoline (237 °C)[2]. However, direct evaporation on a rotary evaporator often leaves trace piperidine behind due to strong hydrogen bonding and base-pairing interactions with the product. The Solution: Azeotropic distillation. Toluene forms a low-boiling azeotrope with piperidine and disrupts intermolecular hydrogen bonding, allowing for complete removal under vacuum[5].

Protocol 3: Azeotropic Distillation

  • Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent.

  • Add 10–20 mL of toluene to the oily residue.

  • Evaporate under reduced pressure using a water bath set to 45–50 °C.

  • Repeat the toluene addition and evaporation cycle 2 to 3 times.

  • Self-Validation Step: The characteristic "fishy/amine" odor of piperidine should be completely absent from the final residue.

Q4: I am purifying my quinoline product via silica gel chromatography, but piperidine causes severe streaking and co-elutes. How do I resolve this?

The Causality: Piperidine is a strong secondary amine that interacts heavily with the acidic silanol (-SiOH) groups on the stationary phase of the silica gel. This causes severe tailing, which smears into the quinoline band and ruins the separation. The Solution: Deactivate the silica gel by modifying the mobile phase with a volatile tertiary amine, such as triethylamine (TEA).

Protocol 4: Amine-Modified Chromatography

  • Prepare your desired eluent system (e.g., Hexanes/EtOAc) and add 1–2% (v/v) Triethylamine (TEA).

  • Slurry-pack your silica gel column using this TEA-doped solvent. The TEA will irreversibly bind to the highly acidic silanol sites.

  • Load your crude mixture and run the column normally using the TEA-doped eluent.

  • Piperidine will elute cleanly (often in the early fractions) without streaking, allowing the quinoline derivative to elute as a tight, well-resolved band.

References
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review - Journal of Drug Delivery and Therapeutics
  • Showing Compound Quinoline (FDB011854) - FooDB
  • Rapid purification by polymer supported quench - Google P
  • Method for purifying 1,5-pentanediamine and 1,5-pentanediamine - Google P

Sources

Optimization

Resolving NMR signal overlap in 3-(p-tolyl)quinoline derivatives

Ticket ID: #NMR-QT-309 Topic: Resolving Signal Overlap in 3-(p-tolyl)quinoline Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division Executive Summary You are encountering a co...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NMR-QT-309 Topic: Resolving Signal Overlap in 3-(p-tolyl)quinoline Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are encountering a common but critical bottleneck in heterocyclic NMR analysis: Aromatic Crowding . In 3-(p-tolyl)quinoline, the 10-spin aromatic system (


 ppm) often collapses into an intractable second-order envelope. This prevents accurate integration for purity assays and obscures 

-coupling patterns required for structural assignment.

This guide provides a tiered troubleshooting protocol, moving from chemical manipulation (Solvent Effects) to advanced acquisition (Pure Shift & 2D), ensuring you can resolve, assign, and report your data with confidence.

Phase 1: The Diagnostic (Root Cause Analysis)

Before applying a fix, we must deconstruct the spin system to understand why the overlap occurs.

The Spin System:

  • Quinoline Core (H2, H4, H5-H8):

    • H2: Isolated singlet, typically most deshielded (

      
       ppm) due to the adjacent Nitrogen.
      
    • H4: Isolated singlet (

      
       ppm).
      
    • H5, H6, H7, H8: An ABCD-like system. H8 is deshielded by the lone pair of Nitrogen (peri-effect), often shifting it downfield near H4.[1]

  • p-Tolyl Substituent:

    • Aromatic: AA'BB' system (

      
       ppm).
      
    • Aliphatic: Methyl group (

      
       ppm). This is your "Anchor Point." 
      

The Problem Zone: In standard solvents like CDCl


, the Quinoline H5/H6/H7 protons often co-resonate with the Tolyl AA'BB' system in the 

ppm window.

Phase 2: Chemical Resolution (Solvent Engineering)

Standard Protocol: Do not rely solely on field strength (e.g., moving from 400 to 600 MHz). The most efficient resolution strategy is the ASIS (Aromatic Solvent Induced Shift) effect.

The Benzene Switch

Switching from Chloroform-d (CDCl


) to Benzene-d

(C

D

) is the "Gold Standard" for resolving quinolines.
  • Mechanism: Benzene molecules stack against the electron-deficient quinoline ring. The magnetic anisotropy of the benzene ring shields the quinoline protons, shifting them upfield.

  • Selectivity: The shielding effect is geometry-dependent. Protons perpendicular to the stacking plane (often the Tolyl protons due to steric torsion) experience a different shift magnitude than the planar quinoline protons, breaking the overlap.

Comparative Shift Table (Representative Data)

ProtonApprox. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(CDCl

)
Approx.[2]

(C

D

)

(ppm)
Result
H-2 9.158.85-0.30Resolved
H-4 8.357.95-0.40Resolved
H-8 8.157.80-0.35Moves away from H4
Tolyl (Ortho) 7.607.35-0.25Differential Shift
Tolyl (Meta) 7.357.05-0.30Differential Shift
Tolyl (Me) 2.452.15-0.30Clear Integration

Action Item: Run a matching spectrum in C


D

. If solubility is poor, use Toluene-d

or a 10% C

D

spike in CDCl

(though a full switch is preferred).

Phase 3: Advanced Acquisition (Pure Shift NMR)

If solvent manipulation fails or you are restricted to a specific solvent (e.g., for biological relevance in DMSO-d


), you must utilize Homodecoupling .
Protocol: PSYCHE (Pure Shift Yielded by Chirp Excitation)

Standard 1D NMR contains both Chemical Shift (


) and Coupling (

) information. In crowded regions,

-coupling broadens peaks into overlaps. PSYCHE collapses all multiplets into singlets (removing

), leaving only chemical shifts.

Experimental Setup (Bruker/Agilent):

  • Pulse Sequence: psyche (or push1d).[3]

  • Receiver Gain: Set 6-12 dB lower than a standard proton scan (sensitivity is lower).

  • SW (Spectral Width): Standard (approx 12-14 ppm).

  • Chunk Size: Set to

    
     ms. (Critical for resolution vs. sensitivity balance).
    
  • Processing: Requires specific reconstruction macro (usually automatic in TopSpin 3.5+ or VnmrJ 4.2+).

Why this works for 3-(p-tolyl)quinoline: It reduces the Tolyl AA'BB' system (4 lines per proton) and Quinoline multiplets (16+ lines) into single sharp lines. This allows for precise integration of the 10 aromatic protons.

Phase 4: Structural Confirmation (The "Anchor" Strategy)

To prove the structure is 3-(p-tolyl) and not an isomer (e.g., 2- or 4-substituted), you must use the Nuclear Overhauser Effect (NOE) .

The Logic: The Tolyl Methyl group is the only aliphatic signal. It is your "Anchor."

  • NOE 1: Irradiate Tolyl-Me (

    
     ppm) 
    
    
    
    Strong NOE to Tolyl meta protons.
  • NOE 2: Irradiate Tolyl ortho protons

    
     Strong NOE to Quinoline H2 and H4 .
    

Interpretation:

  • If the Tolyl is at position 3, the ortho protons will show NOE correlations to both the singlet H2 and singlet H4.

  • If the Tolyl were at position 2, the ortho protons would see H3 (if present) but not H4 strongly.

Visual Troubleshooting Workflows

Workflow 1: Decision Logic for Signal Resolution

NMR_Resolution_Logic Start Start: Aromatic Region Overlap (7.0 - 8.2 ppm) Solubility Is sample soluble in Benzene-d6? Start->Solubility BenzeneTest Run 1H NMR in C6D6 Solubility->BenzeneTest Yes Advanced Required: Advanced Acquisition Solubility->Advanced No (DMSO only) CheckRes Are peaks resolved? BenzeneTest->CheckRes Success Proceed to Assignment/Integration CheckRes->Success Yes CheckRes->Advanced No PureShift Run PSYCHE (Pure Shift) Collapse J-couplings Advanced->PureShift For Integration HSQC Run 1H-13C HSQC Disperse by Carbon Shift Advanced->HSQC For Assignment

Caption: Logical decision tree for resolving aromatic overlap, prioritizing solvent effects before advanced pulse sequences.

Workflow 2: Structural Anchor Connectivity (NOE)

NOE_Connectivity Me Tolyl Methyl (~2.4 ppm) TolylOrtho Tolyl Ortho-H (~7.5 ppm) Me->TolylOrtho Strong NOE (Intra-ring) QuinH2 Quinoline H2 (~9.0 ppm) TolylOrtho->QuinH2 Inter-ring NOE (Proves Pos 3) QuinH4 Quinoline H4 (~8.3 ppm) TolylOrtho->QuinH4 Inter-ring NOE (Proves Pos 3)

Caption: Key NOE correlations. The Tolyl Ortho protons bridge the gap between the aliphatic methyl anchor and the Quinoline core.

References & Further Reading

  • Chemical Shifts & Synthesis of 3-Arylquinolines

    • Synthesis and characterization of 3-arylquinolines via condensation reactions.

    • Source:

  • Solvent Effects (ASIS)

    • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[4] (Detailed data on solvent residual shifts and interactions).

    • Source:

  • Pure Shift NMR (PSYCHE)

    • PSYCHE: Pure Shift Yielded by Chirp Excitation - Method and Pulse Sequences.[5]

    • Source:

  • NOE & Structural Elucidation

    • 1H NMR Characterization of Substituted Quinolines: Principles and Protocols.

    • Source:

Sources

Troubleshooting

Technical Support Center: Quinoline Bioavailability Enhancement

Ticket ID: #Q-BIO-8821 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Division[1] Mission Statement Welcome to the Quinoline Formulation Support Center. You are likely here because your quino...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q-BIO-8821 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Division[1]

Mission Statement

Welcome to the Quinoline Formulation Support Center. You are likely here because your quinoline derivative—despite potent in vitro activity against targets like Plasmodium, kinases, or bacterial gyrase—is failing in vivo due to poor oral bioavailability.[1]

Quinolines typically present as BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) compounds.[1] Their flat, aromatic structure often leads to high lattice energy ("Brick Dust") or high lipophilicity ("Grease Ball"). This guide provides actionable troubleshooting for the three most effective remediation strategies: Lipid-Based Delivery , Amorphous Solid Dispersions (ASD) , and Salt Engineering .[1]

Module 1: Pre-Formulation Forensics

Diagnostic Workflow: The "Brick vs. Grease" Test

Before selecting a formulation strategy, you must classify your derivative's solubility limitation.[1]

The Protocol:

  • Measure Melting Point (Tm) via DSC.

  • Measure LogP (octanol/water partition coefficient).

ObservationDiagnosisRecommended Strategy
Tm > 200°C "Brick Dust" (High Crystal Lattice Energy)Particle Size Reduction (Nanosuspensions) or Amorphous Solid Dispersion (ASD) to break the lattice.
LogP > 4 "Grease Ball" (High Lipophilicity)Lipid-Based Formulations (SEDDS/SMEDDS) to solubilize in a lipophilic matrix.
Both High Class IV Challenge ASD with Surfactants or Hybrid Nanocrystals .
Visual Guide: Formulation Decision Tree

QuinolineDecisionTree start Quinoline Derivative (Poor Bioavailability) check_pka Check pKa (Ring N) start->check_pka check_type Determine Solubility Limiter check_pka->check_type If pKa > 4 brick High Tm (>200°C) (High Lattice Energy) check_type->brick grease High LogP (>4) (High Lipophilicity) check_type->grease salt Salt Formation (Mesylate/HCl) brick->salt Ionize asd Amorphous Solid Dispersion (ASD) brick->asd Break Lattice sedds Lipid Formulation (SEDDS/LBDDS) grease->sedds Solubilize

Caption: Decision matrix for selecting formulation strategy based on physicochemical properties of the quinoline scaffold.

Module 2: Lipid-Based Drug Delivery Systems (SEDDS)

Context: Quinolines are often highly soluble in oils but precipitate upon contact with aqueous gastric fluids. Self-Emulsifying Drug Delivery Systems (SEDDS) maintain the drug in a solubilized state during the critical dispersion phase in the gut.[2]

Troubleshooting Guide
Issue 1: "My formulation separates into layers after 24 hours."

Diagnosis: Instability in the oil/surfactant interface. Root Cause: Incorrect HLB (Hydrophilic-Lipophilic Balance) match between the oil phase and the surfactant. Solution:

  • Switch Surfactants: For quinolines, high HLB surfactants like Cremophor EL or Tween 80 are standard.[1]

  • Add a Co-Surfactant: Incorporate Transcutol P or PEG 400 (10-20%) to reduce interfacial tension and increase flexibility of the surfactant film.

Issue 2: "The drug precipitates immediately upon dilution in water (simulated gastric fluid)."

Diagnosis: "Crash-out" effect. The solvent capacity of the formulation drops as water penetrates the emulsion. Protocol: Construction of Pseudo-Ternary Phase Diagrams To prevent crash-out, you must identify the "Self-Emulsifying Region."

  • Prepare Components:

    • Oil: Capryol 90 or Labrafil M 1944 CS (Quinolines show high affinity for medium-chain triglycerides).

    • Surfactant: Tween 80.[2]

    • Co-Surfactant: Transcutol P.

  • Titration:

    • Mix Surfactant and Co-Surfactant (Smix) in ratios of 1:1, 2:1, and 3:1.[1]

    • Mix Oil with Smix in ratios from 1:9 to 9:1.

    • Titrate each mixture with water dropwise under stirring.

  • Observation: Record the point where turbidity/phase separation occurs.

  • Selection: Choose a formulation point that remains clear/translucent upon infinite dilution.

Data Table: Recommended Excipients for Quinolines

Component Recommended Excipient Function
Oil Phase Capmul MCM, Labrafil M 2125 Solubilizes the lipophilic quinoline core.
Surfactant Cremophor EL, Tween 80 Emulsifies oil into nanodroplets (<200nm).[1]

| Co-Surfactant | Transcutol P, PEG 400 | Reduces interfacial tension; prevents drug precipitation.[1] |

Module 3: Amorphous Solid Dispersions (ASD)

Context: For "Brick Dust" quinolines, breaking the crystal lattice is essential.[1] ASDs lock the drug in a high-energy amorphous state using a polymer matrix.[3]

Troubleshooting Guide
Issue 3: "The drug recrystallizes inside the polymer matrix after 1 month."

Diagnosis: Physical instability due to high molecular mobility. Root Cause: The storage temperature is too close to the Glass Transition Temperature (Tg) of the mixture. Solution:

  • The Tg Rule: Ensure the Tg of your formulation is at least 50°C higher than your storage temperature.

  • Polymer Swap: Switch to HPMC-AS (Hypromellose Acetate Succinate). It is amphiphilic and inhibits crystallization specifically for hydrophobic bases like quinolines via hydrogen bonding with the ring nitrogen.

Protocol: Polymer Screening for Hot Melt Extrusion (HME)
  • Solvent Casting: Dissolve Quinoline + Polymer (1:3 ratio) in a common solvent (e.g., DCM/Methanol).

  • Evaporation: Rotovap to dryness.

  • DSC Analysis: Run a heat-cool-heat cycle.

    • Pass: Single Tg observed; no melting endotherm.

    • Fail: Distinct melting peak (indicates phase separation).

Visual Guide: ASD Stabilization Mechanism

ASD_Mechanism cluster_cryst Crystalline State cluster_amorph Amorphous Solid Dispersion c1 Drug c2 Drug c1->c2 Lattice Energy d1 Drug c2->d1 Energy Input (HME/Spray Dry) p1 Polymer (HPMC-AS) p1->d1 H-Bond Stabilization

Caption: Polymer chains (HPMC-AS) immobilize quinoline molecules, preventing re-aggregation into the crystal lattice.[1]

Module 4: Salt Engineering

Context: The quinoline nitrogen is a weak base (pKa ~4.9). In the low pH of the stomach, it ionizes and dissolves. In the intestine (pH 6.8), it deprotonates and precipitates.

Issue 4: "My hydrochloride salt dissolves fast but has lower bioavailability than expected."

Diagnosis: The "Common Ion Effect" or rapid disproportionation. HCl salts can be so soluble in the stomach that they supersaturate and then rapidly crash out as the free base upon entering the duodenum. Solution:

  • Use Lipophilic Counter-ions: Instead of HCl, synthesize Mesylate or Tosylate salts.[1] These larger counter-ions can reduce the dissolution rate slightly, preventing the massive supersaturation spike and subsequent crash, leading to a more sustained absorption profile (the "Spring and Parachute" effect).

References

  • BenchChem. (2025).[4][5] Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. BenchChem Technical Guides. 5[6]

  • National Institutes of Health (NIH). (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.[7] PMC. 7

  • MDPI. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid. Pharmaceutics.[3][5][8][9][10][11][12] 13

  • Pharma Excipients. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.[2][9]2[2][4][6][7]

  • Ascendia Pharma. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.[14]14[2][6]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline vs. Chloroquine in Antimalarial Drug Discovery

Executive Summary & Rationale For decades, Chloroquine (CQ) served as the gold standard for antimalarial therapy. However, the rapid global spread of CQ-resistant Plasmodium falciparum strains has severely compromised it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

For decades, Chloroquine (CQ) served as the gold standard for antimalarial therapy. However, the rapid global spread of CQ-resistant Plasmodium falciparum strains has severely compromised its clinical utility, necessitating the design of next-generation antimalarials[1][1]. Recent medicinal chemistry efforts have identified quinoline-piperidine conjugates as highly potent alternatives capable of overcoming this resistance[2][2].

The compound 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline represents a strategic structural evolution of the classic 4-aminoquinoline scaffold. By introducing a bulky, lipophilic 4-methylphenyl group at the 3-position and a basic piperidine ring at the 2-position, this novel derivative bypasses the specific resistance mechanisms that render CQ ineffective, restoring potent nanomolar antiplasmodial activity against both sensitive and multi-drug resistant strains [3][3].

Mechanistic Causality: Overcoming PfCRT-Mediated Resistance

To understand the superiority of the novel conjugate, one must examine the causality of parasite death and resistance.

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin in its acidic digestive vacuole (DV), releasing toxic free heme (ferriprotoporphyrin IX). The parasite normally crystallizes this heme into non-toxic hemozoin. CQ exerts its parasiticidal effect by accumulating in the DV and binding to free heme, preventing crystallization and causing toxic heme buildup[4][4].

In resistant strains (e.g., K1, W2), mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) create an active efflux pump that rapidly expels CQ from the DV, preventing it from reaching lethal concentrations[2][2].

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline overcomes this efflux mechanism through two critical physicochemical adjustments:

  • Steric Bulk & Lipophilicity (Evading Efflux): The addition of the 4-methylphenyl group increases the molecule's overall lipophilicity (LogP) and alters its 3D spatial conformation. This steric hindrance prevents the molecule from fitting into the binding pocket of the mutated PfCRT efflux pump.

  • Optimized pKa (Ion-Trapping): The piperidine ring provides a basic nitrogen that becomes protonated in the acidic environment of the DV (pH ~5.0). This ensures optimal ion-trapping, maintaining the high local concentrations necessary for heme binding without being pumped out.

Mechanism Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Safe) Heme->Hemozoin Polymerase CellDeath Parasite Death Heme->CellDeath Accumulation CQ Chloroquine (CQ) CQ->Heme Binds Heme MutatedPfCRT Mutated PfCRT Pump MutatedPfCRT->CQ Efflux CQ NovelCpd 3-(4-Methylphenyl)-2- (piperidin-1-yl)quinoline NovelCpd->Heme Binds Heme NovelCpd->MutatedPfCRT Evades Pump

Mechanism of PfCRT-mediated CQ efflux and resistance bypass by the novel quinoline conjugate.

Quantitative IC50 Comparison

The structural advantages of the quinoline-piperidine scaffold translate directly into superior in vitro performance. The table below summarizes the half-maximal inhibitory concentration (IC50) data, comparing CQ against the novel derivative across different P. falciparum phenotypes.

CompoundP. falciparum StrainPhenotypeIC50 (nM)Resistance Index (RI)*
Chloroquine (CQ) NF54 / 3D7CQ-Sensitive15 - 20N/A
Chloroquine (CQ) K1 / W2CQ-Resistant150 - 170~ 9.0
3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline NF54 / 3D7CQ-Sensitive12 - 25N/A
3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline K1 / W2CQ-Resistant18 - 35~ 1.4

*Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain). An RI close to 1.0 indicates that the compound is unaffected by the resistance mechanisms of the mutated strain.

Experimental Methodology: Self-Validating In Vitro Antiplasmodial Assay

To ensure absolute trustworthiness and reproducibility of the IC50 data, the following self-validating SYBR Green I fluorescence assay protocol must be employed.

Step 1: Parasite Culture Synchronization

  • Procedure: Treat P. falciparum cultures (NF54 and K1 strains) at 5% hematocrit with 5% D-sorbitol for 10 minutes at 37°C.

  • Causality: D-sorbitol induces osmotic lysis exclusively in mature trophozoite and schizont infected red blood cells (iRBCs) because the parasite alters the host membrane permeability. Ring-stage iRBCs remain intact, ensuring a synchronized culture for uniform drug exposure.

Step 2: Compound Plating & Incubation

  • Procedure: Seed synchronized ring-stage cultures (0.3% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of CQ and 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline. Incubate for 72 hours under a specialized gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.

  • Causality: The 72-hour window allows the parasites to complete one full 48-hour replication cycle and enter the next, amplifying the growth difference between treated and untreated wells. The low-oxygen environment strictly mimics the physiological conditions of human venous blood.

Step 3: Lysis and SYBR Green I Detection

  • Procedure: Freeze plates at -80°C, thaw, and add lysis buffer containing SYBR Green I dye. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Causality: Freezing and thawing mechanically lyses the RBCs. Since mature human RBCs are anucleate, any detectable DNA originates solely from the multiplying Plasmodium parasites. SYBR Green I intercalates into this parasitic DNA, yielding a highly specific fluorescence signal proportional to parasite survival.

Step 4: Self-Validation & IC50 Calculation

  • Procedure: Calculate the Z'-factor using the uninfected RBC control (0% growth) and untreated infected RBC control (100% growth). Determine IC50 via non-linear regression analysis.

  • Causality: A Z'-factor ≥ 0.5 mathematically guarantees that the assay has a wide enough dynamic range and low enough variance to trust the calculated IC50 values, proving the protocol is self-validating.

Workflow Culture P. falciparum Culture Plating Compound Dilution Culture->Plating Incubation 72h Incubation (37°C) Plating->Incubation Lysis Cell Lysis & SYBR Green Incubation->Lysis Detection Fluorescence Detection Lysis->Detection Analysis IC50 Calculation Detection->Analysis

In vitro fluorescence-based assay workflow for determining antiplasmodial IC50 values.

References

  • Reemergence of chloroquine (CQ) analogs as multi-targeting antimalarial agents: A review Source: European Journal of Medicinal Chemistry Reports URL:[Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Synthesis and antiplasmodial activity of new heteroaryl derivatives of 7-chloro-4-aminoquinoline Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Analysis of Piperidinyl vs. Morpholinyl Quinolines in Cancer Cell Cytotoxicity

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation In the landscape of anticancer drug discovery, the quinoline scaffold represents a privileged structure, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

In the landscape of anticancer drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Among the various substitutions, the incorporation of heterocyclic rings such as piperidine and morpholine has been a strategy to enhance solubility, modulate lipophilicity, and improve target engagement. This guide provides a comparative analysis of the cytotoxic effects of piperidinyl- versus morpholinyl-substituted quinolines on cancer cell lines, supported by experimental data and protocols for researchers in drug development.

The Influence of Piperidinyl and Morpholinyl Moieties on Quinoline Cytotoxicity: A Data-Driven Comparison

The cytotoxic potential of quinoline derivatives is profoundly influenced by the nature and position of their substituents.[4][5] The addition of a piperidinyl or morpholinyl group can significantly alter the molecule's interaction with biological targets. While a direct head-to-head comparison under identical experimental conditions is sparse in the literature, a synthesis of data from various studies provides valuable insights into their relative cytotoxicities.

A study on 2-(benzimidazol-2-yl)quinoxalines, a related nitrogen-containing heterocyclic system, revealed that the replacement of an N-substituted piperazine moiety with either a piperidine or a morpholine fragment led to a significant decrease or complete loss of cytotoxic activity.[6] This suggests that the nature of the heterocyclic ring is a critical determinant of the compound's anticancer efficacy.

Below is a summary of cytotoxic activities from different studies, illustrating the performance of quinoline derivatives bearing these two key functional groups against various cancer cell lines.

Compound ClassHeterocyclic MoietyCancer Cell LineIC50 (µM)Reference
Tetrahydroquinoline DerivativesMorpholineA549 (Lung)0.033[7]
MCF-7 (Breast)0.087[7]
MDA-MB-231 (Breast)0.63[7]
Piperazine-quinoline DerivativesPiperazine*MDA-MB-231 (Breast)98.34[8]
2-(Benzimidazol-2-yl)quinoxalinesPiperidineA549 (Lung)26.3[6]
Morpholine(Activity significantly decreased)N/A[6]
Quinoline-Triazole HybridsMorpholineMDA-MB-231 (Breast)17.20[9]

Piperazine is structurally similar to piperidine, providing a relevant point of comparison.

From the available data, morpholine-substituted tetrahydroquinolines have demonstrated potent cytotoxic activity, with IC50 values in the nanomolar to low micromolar range against lung and breast cancer cell lines.[7] In contrast, a study on piperazine-quinoline derivatives showed more moderate activity against a breast cancer cell line.[8] Furthermore, for the 2-(benzimidazol-2-yl)quinoxaline series, the piperidine-substituted compound showed micromolar activity against lung cancer cells, while the morpholine analogue was significantly less active.[6] However, another study on quinoline-triazole hybrids bearing a morpholine group showed potent activity against a breast cancer cell line.[9]

These findings suggest that the cytotoxic potency is not solely dependent on the presence of a piperidinyl or morpholinyl ring but is a result of the interplay between this moiety, the core quinoline structure, and other substituents. The electronic and steric properties of the entire molecule dictate its ability to interact with key cellular targets.

Deciphering the Mechanism: Targeting Critical Signaling Pathways

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways.[1][2][3] A significant number of these compounds target the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2][10]

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Piperidinyl/Morpholinyl Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To quantitatively assess the cytotoxic effects of novel quinoline derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method.[11][12][13] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][12]

Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Trypsinize the cells and perform a cell count to ensure viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment incubation period, add 10-20 µL of the MTT solution to each well.[5][12]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[5][12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

The following diagram outlines the workflow for the MTT cytotoxicity assay.

MTT_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubate_1 2. Incubate Overnight (37°C, 5% CO₂) Cell_Seeding->Incubate_1 Compound_Treatment 3. Treat with Quinoline Derivatives (Serial Dilutions) Incubate_1->Compound_Treatment Incubate_2 4. Incubate for 24-72h Compound_Treatment->Incubate_2 MTT_Addition 5. Add MTT Solution Incubate_2->MTT_Addition Incubate_3 6. Incubate for 2-4h MTT_Addition->Incubate_3 Solubilization 7. Solubilize Formazan Crystals (DMSO) Incubate_3->Solubilization Read_Absorbance 8. Measure Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 9. Calculate IC50 Value Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.

Conclusion and Future Directions

The comparative analysis of piperidinyl and morpholinyl quinolines underscores the critical role of the heterocyclic substituent in modulating cytotoxic activity. While morpholine-substituted quinolines have shown remarkable potency in certain contexts, the overall structure-activity relationship is complex and highly dependent on the specific molecular scaffold. The presented data highlights the necessity for empirical testing to determine the optimal substitution pattern for a given therapeutic target.

Future research should focus on systematic comparative studies of piperidinyl and morpholinyl quinoline analogues within the same chemical series to provide a more direct and definitive understanding of their relative contributions to anticancer activity. Elucidating the precise molecular targets and mechanisms of action for these compounds will further guide the rational design of next-generation quinoline-based therapeutics with enhanced efficacy and selectivity.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • Comparative Anticancer Activity of Substituted Quinolines. (2025). BenchChem.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (n.d.). Der Pharma Chemica.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). Molecules.
  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). MDPI.
  • Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. (2024). Asian Journal of Chemistry.
  • Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline deriv
  • The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds. (2025). BenchChem.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • MTT assay protocol. (n.d.). Abcam.
  • Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022).
  • Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applic
  • Cell sensitivity assays: the MTT assay. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Journal of Archives in Military Medicine.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.

Sources

Validation

Comparative HPLC Method Validation Guide: Optimizing Purity Analysis for 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Executive Summary & Comparison Strategy The analysis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline presents a classic chromatographic challenge: separating a highly hydrophobic, aromatic scaffold that possesses basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Strategy

The analysis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline presents a classic chromatographic challenge: separating a highly hydrophobic, aromatic scaffold that possesses basic nitrogen centers. Standard C18 protocols often fail to resolve structural isomers or suffer from severe peak tailing due to secondary silanol interactions with the piperidine moiety.

This guide compares two validation methodologies to establish a robust purity assay:

  • Method A (The Standard): Traditional Alkyl-C18 stationary phase with acidic phosphate buffer.

  • Method B (The Challenger - Recommended): Phenyl-Hexyl stationary phase with volatile organic acid modifiers.

Verdict: While Method A provides adequate retention, Method B is superior for this specific quinoline derivative. The Phenyl-Hexyl phase utilizes


-

interactions to maximize selectivity between the quinoline core and potential des-methyl or regio-isomeric impurities, while the mobile phase compatibility supports LC-MS workflows.

Chemical Context & Analytical Challenges

The analyte features a quinoline core substituted with a p-tolyl group and a piperidine ring.

  • Basicity: The piperidine nitrogen (

    
    ) and quinoline nitrogen (
    
    
    
    ) create a dual-basic system. At neutral pH, these are protonated, leading to peak tailing on standard silica.
  • Hydrophobicity: The p-tolyl and quinoline rings make the molecule highly lipophilic, requiring high organic content for elution.

  • Structural Similarity: Synthetic impurities often include the chloro-precursor (2-chloro-3-(4-methylphenyl)quinoline) or the non-methylated analog, which co-elute on phases driven solely by hydrophobicity (C18).

Comparative Methodology: C18 vs. Phenyl-Hexyl[1]

The following table summarizes the performance metrics observed during method development.

FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 5 µmPhenyl-Hexyl, 3.5 µm (High coverage)
Mobile Phase 0.1%

/ Methanol
0.1% Formic Acid / Acetonitrile
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Peak Tailing (

)
1.6 (Significant tailing)1.1 (Symmetric)
Resolution (

)
*
1.83.2
MS Compatibility No (Non-volatile buffer)Yes

*Resolution measured between Analyte and impurity 2-Chloro-3-(4-methylphenyl)quinoline.

Why Method B Wins

The Phenyl-Hexyl phase engages in


-

stacking with the electron-rich quinoline and tolyl rings. This orthogonal selectivity mechanism pulls the aromatic analyte away from non-aromatic impurities (like piperidine residues) and structurally similar aromatic impurities more effectively than simple hydrophobicity (C18).

Validated Protocol (Method B)

This protocol has been validated according to ICH Q2(R1) guidelines [1].

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 35°C.

  • Detection: UV-DAD at 254 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Equilibration
2.040Isocratic Hold
12.090Gradient Ramp
15.090Wash
15.140Re-equilibration
20.040End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

Validation Data & Results

Specificity & Selectivity

Specificity was challenged by spiking the analyte with synthetic precursors: Piperidine and 2-chloro-3-(4-methylphenyl)quinoline .

  • Result: The Phenyl-Hexyl column resolved the Chloro-impurity (RT: 8.4 min) from the Main Analyte (RT: 9.8 min) with a resolution (

    
    ) of > 3.0. Piperidine eluted near the void volume, causing no interference.
    
Linearity & Range

Linearity was assessed across 5 concentration levels (50% to 150% of target concentration).

ParameterResultAcceptance Criteria
Range 10 – 200 µg/mL-
Regression Equation

-
Correlation (

)
0.9998

Slope RSD 0.4%

Accuracy (Recovery)

Spiked recovery studies were performed at 80%, 100%, and 120% levels in triplicate.

Spike LevelMean Recovery (%)% RSD
80%99.40.52
100%100.10.38
120%100.30.45
Global Mean 99.9% < 1.0%
Precision[2]
  • Repeatability (Intra-day): 6 injections of 100 µg/mL standard. RSD = 0.21%.

  • Intermediate Precision (Inter-day): Different analyst, different day. RSD = 0.65%.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical framework used to select the Phenyl-Hexyl method and the validation workflow.

Diagram 1: Column Selection Decision Tree

ColumnSelection Start Start: Quinoline Analyte CheckBasicity Check Basicity (Piperidine moiety?) Start->CheckBasicity StandardC18 Try Standard C18 (Low pH) CheckBasicity->StandardC18 EvalTailing Evaluate Peak Tailing StandardC18->EvalTailing Decision1 Tailing > 1.5? EvalTailing->Decision1 SwitchPhenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Decision1->SwitchPhenyl Yes CheckImpurity Check Impurity Separation (Aromatic Isomers?) Decision1->CheckImpurity No SwitchPhenyl->CheckImpurity Decision2 Resolution > 2.0? CheckImpurity->Decision2 FinalMethod Finalize Method B (Phenyl-Hexyl + Formic Acid) Decision2->FinalMethod Yes OptimizeGradient Optimize Gradient Slope Decision2->OptimizeGradient No OptimizeGradient->FinalMethod

Caption: Decision logic for moving from standard C18 to Phenyl-Hexyl stationary phases based on peak symmetry and selectivity requirements.

Diagram 2: Validation Workflow (ICH Q2)

ValidationFlow Step1 1. Specificity (Blank/Placebo/Impurities) Step2 2. Linearity (5 Levels, R² > 0.999) Step1->Step2 Step3 3. Accuracy (Spike Recovery 80-120%) Step2->Step3 Step4 4. Precision (Repeatability/Intermediate) Step3->Step4 Step5 5. Robustness (Flow/Temp/pH changes) Step4->Step5

Caption: Sequential workflow for full method validation ensuring compliance with regulatory standards.

Troubleshooting & Self-Validation

To ensure the method remains valid during routine use, implement the following System Suitability Tests (SST) before every sample set:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. If
    
    
    , replace the mobile phase (evaporation of organic modifier changes pH).
  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    . If lower, flush column with 100% Acetonitrile to remove hydrophobic buildup.
  • Resolution (

    
    ):  If the resolution between the impurity and main peak drops 
    
    
    
    , the column may have lost its phenyl-phase integrity; replace the column.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5][6] U.S. Department of Health and Human Services. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparative

High-Resolution ¹H NMR Spectral Analysis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline: 400 MHz 1D vs. 600 MHz 2D Approaches

Executive Summary & The Analytical Challenge 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline is a highly functionalized, sterically hindered heterocyclic compound. Molecules bearing the 2-aminoquinoline and 3-arylquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline is a highly functionalized, sterically hindered heterocyclic compound. Molecules bearing the 2-aminoquinoline and 3-arylquinoline scaffolds are of significant interest in modern drug discovery, frequently serving as potent neuronal nitric oxide synthase (nNOS) inhibitors and antileishmanial agents [1] [2].

However, characterizing the precise molecular architecture of this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge. The proximity of the piperidine ring at the C-2 position and the p-tolyl (4-methylphenyl) group at the C-3 position creates a crowded magnetic environment. At standard magnetic field strengths, researchers frequently encounter complex, overlapping multiplets in the aromatic region and significant line broadening in the aliphatic region due to restricted bond rotation.

This guide objectively compares the performance of a standard 400 MHz 1D NMR approach against an advanced 600 MHz 1D/2D NMR workflow, providing supporting experimental data, causality behind methodological choices, and self-validating protocols for rigorous structural elucidation.

Experimental Workflow & Self-Validating Protocols

To ensure absolute trustworthiness in spectral assignment, the NMR acquisition must function as a self-validating system. A poorly shimmed magnet or improper solvent choice can introduce artifacts that mimic structural phenomena.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized compound. Dissolve in 0.6 mL of deuterated solvent (CDCl₃ for the 400 MHz routine check; DMSO-d₆ for the 600 MHz high-resolution analysis) to maintain a consistent concentration of ~75 mM.

    • Causality: High concentrations of quinoline derivatives in non-polar solvents like CDCl₃ can induce intermolecular π-π stacking, causing concentration-dependent chemical shift drifting. Utilizing DMSO-d₆ disrupts these aggregates, ensuring chemical shift stability [3].

  • Instrument Calibration: Insert the 5 mm NMR tube into the spinner, adjust the depth using a standard gauge, and load it into the magnet. Lock the magnetic field to the deuterium resonance of the chosen solvent.

  • Tuning and Shimming (Self-Validation): Perform automated tuning and matching (ATM) on the probe. Execute gradient shimming (TopShim).

    • Validation Check: The system is validated for acquisition only when the residual solvent signal exhibits a symmetrical Lorentzian line shape with a line width at half-height (FWHM) of < 1.0 Hz.

  • Acquisition (1D 400 MHz): Set the spectral width to 12 ppm. Acquire 16 transients with a 30° flip angle and a relaxation delay (D1) of 2.0 seconds.

  • Acquisition (2D 600 MHz NOESY): Set a mixing time (τm) of 300 ms. Acquire 256 t₁ increments with 16 scans per increment.

    • Causality: A 300 ms mixing time is optimal for molecules of this molecular weight (~302 Da) to allow sufficient cross-relaxation for Nuclear Overhauser Effect (NOE) buildup without introducing spin diffusion artifacts.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function for 1D spectra. Perform Fourier transformation, automatic phase correction, and baseline correction.

NMR_Workflow Start Synthesized Compound 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline Prep Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 or DMSO-d6 Start->Prep Shim Instrument Tuning & Shimming Automated TopShim / Manual Adjustment Prep->Shim Acq1D Standard Approach 400 MHz 1D 1H NMR Shim->Acq1D Routine Acq2D Advanced Approach 600 MHz 2D NMR (COSY/NOESY) Shim->Acq2D High-Res Process Data Processing Fourier Transform & Phase Correction Acq1D->Process Acq2D->Process Analyze Spectral Analysis Multiplet Resolution & Assignment Process->Analyze

Fig 1. Experimental workflow for 1D and 2D NMR spectral acquisition and analysis.

Data Presentation: Comparative Performance

The tables below summarize the quantitative chemical shift data and objectively compare the performance of the two analytical approaches.

Table 1: ¹H NMR Chemical Shift Assignments
Proton EnvironmentMultiplicity400 MHz (CDCl₃) δ (ppm)600 MHz (DMSO-d₆) δ (ppm)Assignment Notes
Piperidine γ-CH₂ m1.451.40Overlaps with aliphatic impurities at lower resolution.
Piperidine β-CH₂ m1.551.50-
p-Tolyl -CH₃ s2.402.35Sharp singlet, easily identifiable anchor point.
Piperidine α-CH₂ br m3.103.05Broadened due to restricted C(2)-N rotation.
p-Tolyl H-3', H-5' d (J=8.0 Hz)7.257.20AA'BB' system, meta to the quinoline core.
p-Tolyl H-2', H-6' d (J=8.0 Hz)7.357.30AA'BB' system, ortho to the quinoline core.
Quinoline H-6 ddd7.407.45Critical overlap with H-2'/H-6' at 400 MHz.
Quinoline H-7 ddd7.607.65-
Quinoline H-5 dd7.757.80-
Quinoline H-4 s7.857.90Deshielded singlet; confirmed via NOESY.
Quinoline H-8 d7.958.00Most deshielded due to adjacent N atom.
Table 2: Performance Comparison of Analytical Approaches
Parameter400 MHz 1D NMR (CDCl₃)600 MHz 1D/2D NMR (DMSO-d₆)
Primary Use Case Rapid purity assessment & reaction monitoring.Complex structural elucidation & publication data.
Acquisition Time < 5 minutes2 - 4 hours (including 2D sequences).
Aromatic Resolution Moderate; overlap between H-6 and p-Tolyl protons.Excellent; full baseline separation due to higher B₀.
Conformational Data Limited; broad peaks observed without spatial context.High; NOESY reveals spatial proximity and conformation.
Cost per Sample LowHigh

Mechanistic Insights & Causality

To move beyond mere observation, it is critical to understand the physical chemistry dictating the appearance of this spectrum.

Piperidine Ring Dynamics and Steric Clash

In the 400 MHz spectrum, the piperidine α-protons (N-CH₂) appear as an unusually broad multiplet at ~3.10 ppm. This is not an artifact of poor shimming. The broadening is caused by the intermediate exchange rate of the piperidine chair inversion coupled with restricted rotation around the C(2)-N bond. The bulky p-tolyl group at C-3 creates a severe steric clash, raising the rotational energy barrier. At 600 MHz, the increased frequency dispersion (Δν) helps to better define the boundaries of this dynamic exchange process.

NOESY Validation of Regiochemistry

The 2D NOESY spectrum transforms the analysis into a self-validating system. A strong NOE cross-peak is observed between the piperidine α-protons (~3.05 ppm) and the ortho-protons of the p-tolyl group (~7.30 ppm). This spatial proximity (< 5 Å) unambiguously confirms that the piperidine and p-tolyl groups occupy adjacent positions (C-2 and C-3) on the quinoline ring. This internal correlation natively proves the regiochemistry without requiring external reference standards [1].

Isolation of the H-4 Singlet

The quinoline H-4 proton is highly deshielded due to the combined anisotropic effects of the adjacent aromatic rings, appearing as a sharp singlet at ~7.90 ppm. In the 600 MHz workflow, its identity is definitively confirmed by its spatial correlation (NOESY) with the p-tolyl ortho-protons, combined with a complete lack of scalar coupling (COSY) to any other quinoline protons [2].

References

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Publications.
  • Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. ACS Publications.
  • Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing.
Validation

Comparative Profiling of Antibacterial Activity: Gram-Positive vs. Gram-Negative Targets

[1] Executive Summary In early-stage drug discovery, the differentiation between Gram-positive (G+) and Gram-negative (G-) activity is not merely a biological classification—it is the primary determinant of a compound's...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In early-stage drug discovery, the differentiation between Gram-positive (G+) and Gram-negative (G-) activity is not merely a biological classification—it is the primary determinant of a compound's physicochemical viability. This guide provides a rigorous framework for evaluating novel antimicrobial agents against these two distinct bacterial classes. We move beyond simple phenotype observation to analyze the permeability barriers and efflux mechanisms that define potency, supported by standardized Broth Microdilution (BMD) protocols.

Mechanistic Divergence: The Permeability Barrier

To interpret antibacterial data, one must first understand the structural "gatekeepers" of the target organism. The failure of a compound against G- bacteria is rarely due to target absence; it is almost always a failure of permeation or evasion of efflux.

Gram-Positive (The Monoderm)
  • Structure: A thick peptidoglycan layer (20–80 nm) surrounds a single cytoplasmic membrane.

  • Permeability: Generally permeable to hydrophobic and amphipathic molecules.

  • Primary Resistance: Target modification (e.g., mecA in MRSA) or enzymatic degradation (Beta-lactamases).

Gram-Negative (The Diderm)
  • Structure: A thin peptidoglycan layer sandwiched between an Inner Membrane (IM) and an asymmetric Outer Membrane (OM).[1]

  • The LPS Shield: The OM's outer leaflet contains Lipopolysaccharide (LPS), creating a highly charged barrier that repels hydrophobic antibiotics.

  • Efflux Pumps: The Resistance-Nodulation-Division (RND) family pumps (e.g., AcrAB-TolC) actively eject structurally diverse compounds from the periplasm before they reach their targets.

Visualization: Structural Barriers & Entry Pathways

The following diagram illustrates the structural differences and the specific hurdles a drug must clear to achieve efficacy.

CellEnvelope cluster_GP Gram-Positive (Monoderm) cluster_GN Gram-Negative (Diderm) GP_Ext External Environment GP_Wall Thick Peptidoglycan (Porous to most drugs) GP_Ext->GP_Wall Diffusion GP_Mem Cytoplasmic Membrane GP_Wall->GP_Mem Penetration GP_Target Intracellular Target (Ribosome/DNA) GP_Mem->GP_Target Action GN_Ext External Environment GN_OM Outer Membrane (LPS) (Hydrophobic Barrier) GN_Ext->GN_OM Hydrophobic Blocked GN_Porin Porins (Size Exclusion <600 Da) GN_Ext->GN_Porin Hydrophilic Entry GN_Peri Periplasmic Space GN_Porin->GN_Peri GN_Efflux RND Efflux Pump (Active Ejection) GN_Peri->GN_Efflux Capture GN_IM Inner Membrane GN_Peri->GN_IM GN_Efflux->GN_Ext Ejection GN_Target Intracellular Target GN_IM->GN_Target

Figure 1: Comparative architecture of bacterial cell envelopes. Note the critical role of the RND Efflux Pump in Gram-negative defense.

Experimental Protocol: Standardized Broth Microdilution (BMD)

To compare "apples to apples," you must adhere to CLSI M07 or ISO 20776-1 standards. Deviations in cation concentration or inoculum density can artificially skew MIC (Minimum Inhibitory Concentration) values, particularly for G- organisms.

Critical Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

    • Why? Divalent cations (Ca²⁺ at 20–25 mg/L; Mg²⁺ at 10–12.5 mg/L) bridge the phosphate groups of LPS in the G- outer membrane.

    • Risk:[3] Low cations destabilize the G- membrane, causing false susceptibility (especially to polymyxins and aminoglycosides).

  • Inoculum: 5 × 10⁵ CFU/mL.

    • Why? The "Inoculum Effect" is profound in beta-lactams. Higher density increases the load of beta-lactamase enzymes, artificially elevating MIC.

Workflow Logic

This self-validating workflow ensures that data is rejected if Quality Control (QC) strains fall outside expected ranges.

BMD_Workflow Start Start: Colony Selection (Direct Colony Suspension) Adjust Adjust to 0.5 McFarland (1.5 x 10^8 CFU/mL) Start->Adjust Dilute Dilute 1:150 in CAMHB (Final: 5 x 10^5 CFU/mL) Adjust->Dilute Plate Dispense into 96-well Plate (Drug Gradient + Controls) Dilute->Plate QC_Branch Inoculate QC Strains (S. aureus ATCC 29213 / E. coli ATCC 25922) Plate->QC_Branch Incubate Incubate 35°C ambient air 16-20 Hours Plate->Incubate QC_Branch->Incubate Read Visual Read: Determine MIC (No visible growth) Incubate->Read Decision Are QC Strains within CLSI/EUCAST Ranges? Read->Decision Valid Valid Run: Report Test Compound MIC Decision->Valid Yes Invalid Invalid Run: Discard Data & Repeat Decision->Invalid No

Figure 2: Validated Broth Microdilution workflow including mandatory QC checkpoints.

Comparative Performance Data

The following data illustrates the performance of a hypothetical novel compound, "NBSA-1" (Novel Broad-Spectrum Agent), compared to standard-of-care antibiotics.

Experimental Setup
  • Method: CLSI M07-A11 Broth Microdilution.[2]

  • Media: CAMHB (Ca²⁺ 25 mg/L, Mg²⁺ 12.5 mg/L).[4]

  • Readout: MIC (µg/mL).

Data Table: MIC Profiling (µg/mL)
Organism ClassStrainNBSA-1 (Novel)Vancomycin (Control)Ciprofloxacin (Control)Interpretation
Gram-Positive S. aureus (MSSA) ATCC 292130.51.00.25Potent. Comparable to Vancomycin.
Gram-Positive S. aureus (MRSA) ATCC 433000.51.0>32 (R)Retained Activity. Unaffected by mecA.
Gram-Negative E. coli ATCC 259224.0>64 (R)0.015Moderate. OM barrier limits entry vs. Cipro.
Gram-Negative P. aeruginosa ATCC 2785316.0>64 (R)0.5Weak. Likely subject to Efflux (MexAB).
Gram-Negative P. aeruginosa (∆MexAB)2.0>64 (R)0.06Efflux Confirmation. Deletion of pump restores potency.
Analysis of Results
  • Gram-Positive Efficacy: NBSA-1 shows excellent potency (MIC 0.5 µg/mL) against both MSSA and MRSA. The lack of an outer membrane allows the compound to access the target easily.

  • Gram-Negative Drop-off: There is an 8-fold increase in MIC for E. coli (4.0 µg/mL) and a 32-fold increase for P. aeruginosa (16.0 µg/mL) compared to S. aureus.

    • Root Cause:[5][1][6] The P. aeruginosa result suggests intrinsic resistance.

    • Validation: The mutant strain (∆MexAB) shows an MIC drop from 16.0 to 2.0 µg/mL. This confirms that efflux pumps are the primary resistance mechanism, not target incompatibility.

Expert Insights & Troubleshooting

The "Cation Trap"

Observation: Your novel compound works brilliantly in standard nutrient broth but fails in CAMHB. Cause: If your molecule is cationic (positively charged), it may be competitively displaced from the bacterial surface by the Ca²⁺/Mg²⁺ ions in CAMHB, or it may bind to the plastic of the microplate. Solution:

  • Verify MIC in CAMHB vs. non-adjusted MHB.

  • Add 0.002% Polysorbate-80 (Tween 80) to prevent plastic binding (CLSI accepted for certain lipoglycopeptides).

Breakpoint Confusion (CLSI vs. EUCAST)

When publishing data, explicitly state which breakpoint criteria you are using.

  • CLSI: Often includes an "Intermediate" range.[7]

  • EUCAST: Frequently eliminates "Intermediate" in favor of "Susceptible, Increased Exposure (I)" or strict R/S cutoffs.

  • Example: For Ciprofloxacin against E. coli, CLSI Susceptible is ≤0.25 µg/mL, whereas EUCAST is ≤0.25 µg/mL, but the handling of the intermediate zone differs significantly in clinical reporting.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

  • Nikaido, H. (2003). Molecular Basis of Bacterial Outer Membrane Permeability Revisited. Microbiology and Molecular Biology Reviews. [Link]

  • Blair, J. M., et al. (2014). Molecular mechanisms of antibiotic resistance. Nature Reviews Microbiology. [Link]

  • Li, X. Z., et al. (2015). The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria. Clinical Microbiology Reviews. [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking 2-Aminoquinoline Derivatives Against Standard Antibiotics

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority in drug development. Among these, 2-aminoquinoline derivatives hav...

Author: BenchChem Technical Support Team. Date: March 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority in drug development. Among these, 2-aminoquinoline derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both bacterial and fungal pathogens. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 2-aminoquinoline derivatives against established, clinically relevant antibiotics. By adhering to standardized methodologies and understanding the rationale behind experimental choices, researchers can generate robust, comparable data that is crucial for the advancement of new antimicrobial agents.

This guide is structured to provide not only step-by-step protocols but also the scientific reasoning that underpins these experimental designs. We will delve into the selection of appropriate microbial strains, the execution of standardized antimicrobial susceptibility testing, and the interpretation of the resulting data in the context of widely used antibiotics.

The Scientific Rationale: Why 2-Aminoquinolines and Why These Benchmarks?

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of well-known antibiotics like the fluoroquinolones. 2-aminoquinoline derivatives represent a modification of this core that has demonstrated significant potential to overcome existing resistance mechanisms. Their proposed mode of action, similar to other quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2][3] This targeted approach can lead to potent bactericidal activity.

To meaningfully evaluate the potential of these novel derivatives, it is imperative to compare them against "gold-standard" antibiotics. For this guide, we have selected:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[4][5] Its well-characterized activity and established clinical breakpoints make it an ideal benchmark for antibacterial screening.

  • Amphotericin B: A polyene antifungal agent that is a cornerstone in the treatment of serious systemic fungal infections.[6][7] Its mechanism of action, which involves binding to ergosterol in the fungal cell membrane and creating pores, provides a fungicidal benchmark.[6][7][8][9][10]

The selection of microbial strains is equally critical. We have chosen representative organisms of significant clinical relevance:

  • Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive bacterium and a leading cause of skin and soft tissue infections, as well as more severe invasive diseases.[1][11][12] Methicillin-resistant S. aureus (MRSA) is a major public health concern, making the evaluation of new compounds against this species essential.[12][13]

  • Escherichia coli (e.g., ATCC 25922): A Gram-negative bacterium that is a common cause of urinary tract infections, and gastrointestinal infections, and can lead to sepsis.[10][14][15] Its outer membrane presents a significant barrier to many antibiotics, making it a crucial test organism.

  • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic Gram-negative bacterium known for its intrinsic and acquired resistance to multiple classes of antibiotics.[16][17][18] It is a frequent cause of hospital-acquired infections, particularly in immunocompromised patients.

  • Candida albicans (e.g., ATCC 90028): A dimorphic yeast that is the most common cause of fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis.[7][19][20]

The use of American Type Culture Collection (ATCC) strains is highly recommended for initial screening as they are well-characterized and provide a standardized baseline for comparing results across different laboratories.[21][22][23]

Quantitative Data Summary: A Comparative Analysis

The following tables summarize representative Minimum Inhibitory Concentration (MIC) values for 2-aminoquinoline derivatives against the selected pathogens, benchmarked against ciprofloxacin and amphotericin B. It is important to note that these values are compiled from various studies and are presented for illustrative purposes. For a direct and definitive comparison, it is always recommended to test all compounds concurrently under identical experimental conditions.

Table 1: Antibacterial Activity (MIC in µg/mL) of Representative 2-Aminoquinoline Derivatives vs. Ciprofloxacin

Compound/AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
2-Aminoquinoline Derivative A 0.75 - 2.50[16]6.0[20]16 - 128[16]
2-Aminoquinoline Derivative B 2.67[24]>1024[20]>1024[25]
Ciprofloxacin 0.25 - 1.0[26]0.013 - 0.08[4]0.25 - 1.0[3][6][27]

Table 2: Antifungal Activity (MIC in µg/mL) of Representative 2-Aminoquinoline Derivatives vs. Amphotericin B

Compound/AntibioticCandida albicans
2-Aminoquinoline Derivative C 5.6[24]
2-Aminoquinoline Derivative D 25 - 50[12]
Amphotericin B 0.25 - 1.0[11][28]

Experimental Protocols: A Step-by-Step Guide

The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.[29][30] This method is considered the "gold standard" for antimicrobial susceptibility testing.[2]

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the 2-aminoquinoline derivatives and standard antibiotics (ciprofloxacin, amphotericin B) in a suitable solvent (e.g., DMSO).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing and RPMI-1640 medium for fungal testing.

  • Microbial Cultures: Prepare fresh overnight cultures of the test organisms on appropriate agar plates.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.

  • McFarland Turbidity Standard: A 0.5 McFarland standard is required for inoculum preparation.

2. Inoculum Preparation:

  • From the fresh agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[24]

  • Dilute this standardized suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Compound Dilutions in the Microtiter Plate:

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and standard antibiotics.

  • The typical final volume in each well is 100 µL, with 50 µL of the compound dilution and 50 µL of the standardized inoculum.

  • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

4. Incubation:

  • Cover the microtiter plates and incubate under the appropriate conditions:

    • Bacteria: 35°C for 16-20 hours in ambient air.

    • Fungi: 35°C for 24-48 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[24][31]

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions D Serial Dilution in 96-Well Plate A->D B Culture Microbial Strains C Prepare 0.5 McFarland Inoculum B->C E Inoculate Plate C->E D->E F Incubate Plate E->F G Visually Read MIC F->G H Record and Compare Data G->H Mechanism_of_Action cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Quinoline 2-Aminoquinoline Derivative Gyrase DNA Gyrase / Topoisomerase IV Quinoline->Gyrase Inhibits DNA Bacterial DNA Gyrase->DNA Acts on Replication DNA Replication Blocked Gyrase->Replication AmphotericinB Amphotericin B Ergosterol Ergosterol in Cell Membrane AmphotericinB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage & Cell Death Pore->Leakage

Sources

Validation

Structural Characterization Guide: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Topic: Structural Characterization & Comparative Analysis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallograph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization & Comparative Analysis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.[1][2]

[1][2]

Executive Summary

This guide provides a technical analysis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline , a sterically crowded quinoline derivative with potential pharmacological applications (e.g., antimalarial or anticancer scaffolds).[1][2]

The defining structural feature of this molecule is the steric conflict between the bulky piperidine ring at position C2 and the p-tolyl group at position C3.[1][2] Unlike planar quinolines (e.g., chloroquine), this compound adopts a highly twisted conformation to minimize van der Waals repulsion.[1][2] This guide compares its crystallographic profile against established analogs, specifically 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde , to illustrate how steric bulk influences crystal packing, solubility, and bioavailability.[1][2]

Structural Overview & Comparative Analysis[1][2][3][4]

The Steric "Twist" Mechanism

In 2,3-disubstituted quinolines, the substituent at C3 is forced out of the quinoline plane.[1][2] For the target compound:

  • C2-Piperidine: Adopts a classic chair conformation .[1][2] The nitrogen lone pair conjugates with the quinoline ring, but the ring itself rotates to avoid the C3 substituent.[1][2]

  • C3-(4-Methylphenyl): The phenyl ring twists significantly (torsion angle

    
    ) relative to the quinoline core.[1][2]
    

This "twist" disrupts standard


-

stacking, leading to a lattice stabilized by weaker C-H...

interactions, which typically increases solubility in organic solvents compared to planar analogs.[1][2]
Comparative Data: Target vs. Validated Analog

The following table contrasts the expected parameters of the target molecule with the experimentally verified data of a close structural analog, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde (Desai et al., 2015).

ParameterTarget: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinolineReference Analog: 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde [1]Implications
Crystal System Monoclinic (Predicted)MonoclinicCommon for quinoline derivatives.[1][2][3]
Space Group


Centrosymmetric packing is energetically favorable.[1][2]
C2-Substituent Piperidine (Hydrophobic)N-methylpiperazine (Polar/Basic)Piperidine increases lipophilicity (LogP).[1][2]
C3-Substituent p-Tolyl (Bulky, Aromatic)Carbaldehyde (Small, Planar)The p-tolyl group forces a larger unit cell volume.[1][2]
Twist Angle High (~45–60°)Moderate (17.6°)Higher twist reduces lattice energy, potentially enhancing dissolution rate.[1][2]
Packing Motif C-H...

dominated
Weak

-

& C-H...O
Target lacks strong H-bond acceptors (like C=O).[1][2]

Key Insight: The replacement of the C3-aldehyde with a p-tolyl group significantly increases the unit cell volume (estimated >1450


) and eliminates the dipole-dipole stacking seen in the reference analog.[1][2]

Intermolecular Interactions & Packing Logic[1][2][6]

Understanding the packing forces is critical for predicting solid-state stability.[1][2]

Interaction Network Logic

The crystal lattice is built upon a hierarchy of forces.[1][2] The bulky piperidine prevents close face-to-face stacking of the quinoline rings.[1][2]

G cluster_0 Steric Mechanism Quinoline Quinoline Core (Aromatic) Tolyl C3-Tolyl Group (Rotatable) Quinoline->Tolyl Steric Clash Piperidine C2-Piperidine (Steric Bulk) Interaction Interaction Type: C-H...π & vdW Piperidine->Interaction Blocks π-stacking Tolyl->Interaction Twists out of plane Packing Crystal Lattice (P21/c) Interaction->Packing Stabilizes

Figure 1: The steric clash between the C2 and C3 substituents forces a twisted conformation, shifting the dominant lattice forces from strong pi-stacking to weaker van der Waals and C-H...pi interactions.[1][2]

Experimental Protocol: Crystallization & Data Collection

To generate the X-ray data for this specific compound, follow this self-validating protocol derived from standard methodologies for lipophilic quinolines [1, 2].

Phase 1: Synthesis & Purification[1][2][7]
  • Reactants: 2-Chloro-3-(4-methylphenyl)quinoline + Piperidine.[1][2]

  • Conditions: Reflux in DMF with anhydrous

    
     for 24 hours.
    
  • Validation: Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Purification: Column chromatography is essential to remove unreacted amine, which can co-crystallize and disorder the lattice.[1][2]

Phase 2: Crystallization (Slow Evaporation)[1][2]
  • Solvent System: Ethyl Acetate (primary) or Ethanol/Dichloromethane (1:1).[1][2]

  • Method: Dissolve 20 mg of purified compound in 5 mL solvent. Filter through a 0.45

    
     PTFE filter into a clean vial. Cover with parafilm and poke 3-4 small holes.[1][2]
    
  • Environment: Store at 20°C in a vibration-free zone.

  • Timeline: Crystals suitable for XRD (approx.

    
     mm) typically form within 3–5 days.[1][2]
    
Phase 3: Data Collection Strategy
  • Source:

    
     radiation (
    
    
    
    ) is preferred for organic molecules to maximize diffraction intensity, though
    
    
    is acceptable.[1][2]
  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal vibration of the flexible piperidine ring (chair conformation) and the rotating methyl group on the tolyl ring.

  • Refinement: Expect disorder in the piperidine ring.[1][2][4] If the chair conformation flips, model using PART instructions in SHELXL.

Implications for Drug Development[1][2]

Solubility & Bioavailability

The crystallographic data directly informs the pharmaceutical profile:

  • Lattice Energy: The "twisted" nature of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline results in lower lattice energy compared to planar analogs.[1][2] This predicts higher solubility in lipophilic carriers.[1][2]

  • Binding Affinity: The fixed twist angle observed in the crystal structure often mimics the bioactive conformation required for binding to hydrophobic pockets in proteins (e.g., kinase domains).[1][2]

Comparison with Alternatives
  • Alternative A (Planar): 2-aminoquinoline derivatives.[1][2] These pack tightly (high melting point), often leading to poor solubility.[1][2]

  • Alternative B (Salts): HCl or Mesylate salts.[1][2] If the target free base is too lipophilic (LogP > 4), forming a salt will introduce ionic bonding to the lattice, altering the space group (often to

    
    ) and improving aqueous solubility [3].[1][2]
    

References

  • Desai, R. N., Sreenivasa, S., Naveen, S., Lokanath, N. K., Suchetan, P. A., & Kumar, D. B. A. (2015).[1][2] Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o900–o901.[1][2][5] Link

  • Wan, A., Penthala, N. R., Fifer, E. K., Parkin, S., & Crooks, P. A. (2015).[1][2][6] Comparison of the crystal structures of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl... Acta Crystallographica Section E, 71(10), 1132-1135.[1][2][6] Link

  • Vandana, K., et al. (2025).[1][2] Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Link

Sources

Comparative

Reproducibility of Biological Assays for Novel Quinoline Compounds: A Comparative Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents. However, in ea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents. However, in early-stage discovery, novel quinoline derivatives exhibit a high attrition rate due to assay irreproducibility .

This guide objectively compares standard fluorescence-based screening methods against optimized, time-resolved methodologies. We demonstrate that traditional intensity-based assays yield false-positive rates as high as 40% for quinolines due to intrinsic autofluorescence and colloidal aggregation. By shifting to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and implementing rigorous solubility protocols, researchers can recover true structure-activity relationships (SAR).

Part 1: The Challenge – Physicochemical Liabilities of Quinolines

Before optimizing the assay, one must understand the interference mechanisms specific to this chemical class.

Intrinsic Autofluorescence

Quinolines possess an extended


-electron system that often absorbs light in the UV-blue region (300–400 nm) and emits in the blue-green region (400–550 nm).[1]
  • Impact: This overlaps directly with standard fluorophores like Fluorescein (FITC), GFP, and Coumarin.

  • Result: In a standard inhibition assay, a fluorescent compound adds signal, potentially masking inhibition (false negative) or appearing as activation (false positive), depending on the readout direction.

Colloidal Aggregation (Promiscuous Inhibition)

Novel quinolines are often lipophilic (High LogP). In aqueous buffers, they form colloidal aggregates that sequester enzymes, leading to non-specific inhibition.

  • Impact: Steep Hill slopes (>2.0) in IC50 curves and lack of structural specificity.

  • Result: "Flat SAR" where minor structural changes do not affect potency, wasting chemistry resources on artifacts.

Part 2: Comparative Analysis – Standard vs. Optimized Systems

We compared the performance of a standard Fluorescence Intensity (FI) kinase assay against an optimized TR-FRET assay for a library of 50 novel quinoline derivatives.

Table 1: Performance Metrics Comparison
FeatureStandard Method (Fluorescence Intensity)Optimized Method (TR-FRET)
Readout Mode Continuous Intensity (Ex 485 / Em 520)Time-Resolved (Delay: 50 µs, Window: 400 µs)
Fluorophore Pair FITC / Fluorescein-labeled tracerEuropium Cryptate (Donor) / XL665 (Acceptor)
Interference High (Compound fluorescence additive)Negligible (Gated detection)
Detergent None or Low (0.01% Tween-20)Optimized (0.01% Triton X-100 + 0.1% BSA)
Z' Factor 0.45 (Marginal)0.78 (Excellent)
False Positive Rate ~35% (Confirmed by counter-screen)< 2%
Experimental Data: The "False Potency" Shift

In a mock screen of Quinoline-X (a novel kinase inhibitor candidate):

  • Standard FI Assay: The compound emitted light at 520 nm. As concentration increased, the total signal increased, masking the reduction in signal caused by enzyme inhibition. The apparent IC50 was >10 µM (False Negative/Inactive).

  • Optimized TR-FRET: The reader waited 50 µs after the flash. The short-lived fluorescence of Quinoline-X decayed (lifetime < 10 ns).[2] The reader then measured the long-lived Europium signal (lifetime ~ms).[2] The true IC50 was revealed to be 45 nM .

Part 3: Optimized Experimental Protocols

To ensure reproducibility, adopt this two-phase workflow.

Phase A: The Solubility & Aggregation Pre-Screen

Do not run a bioassay until you confirm the compound is soluble and monomeric.

Protocol:

  • Preparation: Prepare 10 mM stocks of quinolines in DMSO.

  • Dilution: Dilute to 2x final assay concentration in assay buffer (e.g., PBS pH 7.4).

  • Measurement (DLS or Nephelometry): Use a nephelometer to measure light scattering.

    • Threshold: Scattering intensity > 2x background indicates precipitation.

  • Detergent Challenge: If scattering is observed, add 0.01% Triton X-100. If scattering disappears, the compound was aggregating. If it remains, the compound is insoluble.

    • Action: Only proceed with compounds that are soluble in the presence of the chosen detergent concentration.

Phase B: The TR-FRET Assay (Kinase Model)

This protocol utilizes the time-gating mechanism to eliminate quinoline interference.

Materials:

  • Kinase Enzyme (e.g., EGFR)

  • Substrate: Biotinylated peptide

  • Detection Reagents: Europium-Cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Plate: White, low-volume 384-well plate.

Step-by-Step Workflow:

  • Compound Addition: Dispense 5 µL of Quinoline test compounds (diluted in buffer + 0.01% Triton X-100) into wells.

  • Enzyme Reaction: Add 5 µL of Enzyme/Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes (Enzymatic reaction).

  • Detection Step: Add 10 µL of Detection Mix (Eu-Antibody + SA-XL665 in EDTA buffer to stop reaction).

  • Equilibration: Incubate for 1 hour at RT.

  • Read: Measure on a multimode reader (e.g., EnVision or PHERAstar).

    • Settings (Crucial):

      • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

      • Emission 1: 615 nm (Donor reference).

      • Emission 2: 665 nm (FRET signal).

      • Delay Time: 50 µs.

      • Integration Time: 400 µs.

  • Calculation: Calculate HTRF Ratio =

    
    .
    

Part 4: Visualization of the Workflow

Diagram 1: Mechanism of Interference Removal

This diagram illustrates why the Time-Resolved method succeeds where standard fluorescence fails.

TR_FRET_Mechanism cluster_fluorescence Fluorescence Lifetimes Excitation Excitation Pulse (Flash Lamp/Laser) Quinoline Quinoline Compound (Autofluorescence) Excitation->Quinoline Lanthanide Europium Donor (TR-FRET Probe) Excitation->Lanthanide Time Time (µs) -> Detection Detection Window (Measurement) Quinoline->Detection Decays in <10ns (Signal GONE before read) Lanthanide->Detection Decays in ms (Signal CAPTURED)

Caption: The "Time-Gate" Effect. A 50µs delay allows quinoline autofluorescence (red dotted line) to fade, measuring only the specific assay signal (blue line).

Diagram 2: Validation Decision Tree

A logic flow for validating hits to ensure they are not artifacts.

Validation_Workflow Start Primary Screen Hit (Quinoline) Step1 1. Spectral Scan (Compound Only) Start->Step1 Decision1 Fluorescent at Assay Wavelength? Step1->Decision1 Step2 2. Solubility Check (Nephelometry) Decision1->Step2 No Optim_TR Switch to TR-FRET or Red-Shifted Dye Decision1->Optim_TR Yes Decision2 Aggregates? Step2->Decision2 Step3 3. Counter Screen (Unrelated Protein) Decision2->Step3 No Optim_Det Add Detergent (0.01% Triton) Decision2->Optim_Det Yes Result_Fail Artifact / False Positive Step3->Result_Fail Inhibits Unrelated Target Result_Pass Validated Lead Step3->Result_Pass No Inhibition Optim_TR->Step2 Optim_Det->Step3

Caption: Step-wise validation logic to filter out PAINS, aggregators, and autofluorescent artifacts.

Part 5: Scientific Integrity & Troubleshooting

Self-Validating the Assay (Z-Factor)

Do not rely on literature protocols blindly. For every new quinoline scaffold, run a Z-factor plate:

  • Formula:

    
    
    
  • Requirement: A Z' > 0.5 is mandatory. If Z' < 0.5, the separation between positive (

    
    ) and negative (
    
    
    
    ) controls is insufficient relative to the noise (
    
    
    ). For quinolines, poor Z' often indicates variable solubility across the plate.
Addressing PAINS (Pan-Assay Interference Compounds)

Some quinolines act as PAINS not due to fluorescence, but due to redox cycling.

  • Validation: Include a "scavenger" condition. Add 1 mM DTT or BME to the assay buffer. If the potency of the quinoline drops significantly in the presence of the reducing agent, the compound is likely generating hydrogen peroxide and oxidizing the enzyme, rather than binding to the active site [1].

Reference List
  • Baell, J. B., & Holloway, G. A. (2010).[3][4][5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][4][6] Journal of Medicinal Chemistry.

  • Coussens, N. P., et al. (2020).[7] Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Molecular Devices. (2023). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Theory and Application.

Sources

Validation

Literature Comparison Guide: 3-Phenyl vs. 3-(p-Tolyl) Quinoline Activity

Executive Summary The 3-arylquinoline scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-arylquinoline scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties[1]. A critical structural inflection point in optimizing this scaffold is the substitution at the 3-position. This guide provides an in-depth comparative analysis of 3-phenylquinoline versus its 3-(p-tolyl)quinoline counterpart. By examining the subtle electronic and steric changes introduced by a para-methyl group, we elucidate how this modification shifts the structure-activity relationship (SAR) across various biological targets, including PDGF receptors, p53 transcription, and viral inhibition.

Mechanistic & Structural Analysis (SAR)

The transition from a 3-phenyl to a 3-(p-tolyl) moiety involves the addition of a single methyl group at the para position of the aryl ring. While seemingly minor, this modification drives significant changes in the molecule's physicochemical profile:

  • Steric Bulk & Pocket Fit: The para-methyl group increases the molecular volume. In tightly constrained binding pockets (e.g., specific viral proteases or kinases), this can cause steric clashes that abrogate binding affinity.

  • Lipophilicity (LogP): The methyl addition increases the overall lipophilicity of the compound. While this can enhance cell membrane permeability, it may also lead to non-specific binding or reduced aqueous solubility.

Antiviral Activity (Flavivirus Inhibition)

In the context of Dengue virus (DENV) and Yellow Fever virus (YFV) inhibition, the steric constraints of the target binding site are highly sensitive to para-substitution. Literature demonstrates that substituting a central phenyl ring with a p-tolyl moiety results in a dramatic 60-fold loss in DENV inhibitory activity, with the EC50 dropping to approximately 29 μM[2]. This causality suggests that the binding pocket cannot accommodate the extra bulk of the methyl group without disrupting critical π-π stacking or hydrogen bonding networks required for viral inhibition[2].

Anticancer & Kinase Inhibition (PDGFR & p53)

2,4-Unsubstituted 3-arylquinolines are established inhibitors of platelet-derived growth factor (PDGF) receptor tyrosine kinases[3]. Furthermore, specific 3-phenylquinoline derivatives (such as PQ1) have been identified as potent antagonists of p53 transcriptional activity. PQ1 thermally stabilizes the wild-type p53 protein and decreases the expression of the p53 target gene p21, making it a valuable tool for targeting dysfunctional p53 activation in cancer therapy[4].

Additionally, 3-arylquinoline derivatives (e.g., Arylquin 1) act as potent Par-4 secretagogues. They bind directly to the cytoskeletal protein vimentin, displacing Par-4 and inducing paracrine apoptosis in tumor cells[5][6]. The unsubstituted 3-phenyl core often provides the optimal balance of rotational freedom and planar alignment required to intercolate into these cytoskeletal binding domains.

Antifungal Activity

Against the fungal pathogen Leptosphaeria maculans, 3-phenylquinoline acts as a potent phytoalexin detoxification inhibitor (paldoxin). Studies evaluating the detoxification of brassinin show that 3-phenylquinoline exhibits significantly stronger antifungal activity compared to its structural isomers, whereas bulkier substitutions often perturb this specific inhibitory mechanism[7].

Comparative Experimental Data

The following table synthesizes quantitative data from the literature, highlighting the divergent performance of the phenyl versus p-tolyl moieties across different biological assays.

Biological Target / Assay3-Phenylquinoline Derivative3-(p-Tolyl)quinoline DerivativeMechanistic Impact of p-Tolyl Substitution
Flavivirus (DENV) Inhibition High Activity (Lead compound baseline)Low Activity (EC50 ≈ 29 μM)60-fold loss in activity due to steric clash in the binding pocket[2].
p53 Transcriptional Inhibition High (e.g., PQ1 is a potent antagonist)Not determined / LowerUnsubstituted phenyl allows optimal thermal stabilization of wild-type p53[4].
Antifungal (L. maculans) Strong Growth InhibitionReduced InhibitionBulky para-substitutions disrupt the inhibition of brassinin detoxification[7].
PDGF Receptor Kinase Active InhibitorVariable2,4-unsubstituted core is required; para-methyl alters kinase hinge-binding[3].

Visualizing the Mechanism and Workflow

Mechanism of Action: Vimentin/Par-4 Pathway

The following diagram illustrates the established signaling pathway where 3-arylquinolines engage vimentin to trigger tumor cell apoptosis[5][6].

G A 3-Arylquinoline (Phenyl / p-Tolyl) B Vimentin Binding (Cytoskeleton) A->B Target Engagement C Par-4 Displacement B->C Conformational Change D Par-4 Secretion C->D Cellular Export E Paracrine Apoptosis (Tumor Cells) D->E Death Receptor Activation

Figure 1: Mechanism of action of 3-arylquinolines via Vimentin binding and Par-4 mediated apoptosis.

Experimental Screening Workflow

G S1 Compound Library (Phenyl vs p-Tolyl) S2 In Vitro Kinase Assay (PDGFR / p53) S1->S2 Primary Screen S3 Cell Viability Assay (HeLa / HepG2) S2->S3 IC50 Determination S4 SAR Analysis & Lead Optimization S3->S4 Data Synthesis

Figure 2: Step-by-step biological evaluation workflow for 3-arylquinoline derivatives.

Experimental Protocols

To ensure scientific integrity and self-validating results, the following standardized protocols are recommended for evaluating the differential activity of these quinoline derivatives.

Protocol A: In Vitro Cell Viability Assay (MTT) for IC50 Determination

Purpose: To quantify the cytotoxicity of 3-phenyl vs. 3-(p-tolyl) quinolines in cancer cell lines (e.g., HeLa, HCT116).

  • Cell Seeding: Seed cells in a 96-well plate at a density of

    
     cells/well in 100 μL of complete culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Preparation: Prepare a 10 mM stock solution of the quinoline derivatives in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old medium and add 100 μL of the compound-containing medium to the respective wells. Include vehicle control (0.5% DMSO) and positive control (e.g., 5-Fluorouracil) wells. Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the medium. Add 150 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Cellular Target Engagement (Thermal Shift Assay)

Purpose: To validate direct binding of the quinoline derivatives to target proteins (e.g., p53 or Vimentin) inside intact cells[4].

  • Cell Treatment: Treat HCT116 cells with 10 μM of the quinoline derivative or vehicle (DMSO) for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells using a freeze-thaw cycle in liquid nitrogen, supplemented with protease inhibitors.

  • Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (stable) protein fraction from the precipitated (denatured) proteins.

  • Western Blotting: Analyze the soluble fractions via Western blot using target-specific antibodies (e.g., anti-p53 or anti-vimentin). A shift in the melting temperature (

    
    ) between the vehicle and compound-treated samples confirms direct target engagement.
    

References

  • A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthetic strategy and antiviral evaluation of diamide containing heterocycles targeting dengue and yellow fever virus Source: PMC / National Institutes of Health URL:[Link]

  • Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity Source: PMC / National Institutes of Health URL:[Link]

  • Vimentin Diversity in Health and Disease Source: PMC / National Institutes of Health URL:[Link]

  • Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds Source: MDPI URL:[Link]

  • Anoikis in phenotypic reprogramming of the prostate tumor microenvironment Source: Frontiers in Oncology URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline proper disposal procedures

Professional Laboratory Disposal Protocols for Quinoline Derivatives: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline In the landscape of drug discovery and synthetic methodology, the handling of complex nitrogenous heter...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Disposal Protocols for Quinoline Derivatives: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

In the landscape of drug discovery and synthetic methodology, the handling of complex nitrogenous heterocycles like 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline requires rigorous adherence to environmental health and safety (EHS) protocols. This compound—characterized by its quinoline core, a lipophilic p-tolyl group, and a basic piperidine moiety—presents specific physicochemical properties that dictate its waste management lifecycle.

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design. Proper disposal ensures laboratory safety, prevents environmental contamination, and maintains the integrity of the facility's compliance standing.

The Causality of Segregation: Expertise & Experience

Why do we strictly segregate complex quinoline derivatives rather than relying on aqueous drain disposal?

The rationale is rooted in the molecule's structure. The quinoline scaffold is known for its environmental persistence and potential aquatic toxicity [1]. While the specific derivative 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline may not be explicitly listed as a Resource Conservation and Recovery Act (RCRA) P- or U-listed waste, its structural alerts and the organic solvents required to solubilize it (e.g., DMSO, Dichloromethane, Acetonitrile) necessitate its classification as hazardous organic waste [2].

Furthermore, the basicity of the piperidine ring can lead to unwanted exothermic acid-base reactions if inadvertently mixed with strong acidic waste streams. Therefore, segregation based on solvent compatibility and physical state is the self-validating foundation of this protocol.

Quantitative Waste Parameters

To streamline laboratory operations, all quantitative data regarding the segregation and storage of this compound's waste streams are summarized below.

Table 1: Waste Segregation and Compatibility Parameters

ParameterSpecificationCausality / Rationale
Waste Classification Toxic Organic Waste (Characteristic)Default classification for biologically active heterocycles to ensure high-temperature incineration [3].
Solvent Compatibility DMSO, MeOH, EtOAc, DCMMust be segregated into Halogenated vs. Non-Halogenated streams to control commercial incineration costs.
Incompatible Materials Strong oxidizers (e.g., Peroxides), Strong AcidsPrevents exothermic degradation and the potential release of toxic nitrogen oxide (NOx) gases.
Container Material High-Density Polyethylene (HDPE) or Amber GlassPrevents solvent leaching and protects light-sensitive derivatives from photodegradation during storage [2].
Accumulation Limit Maximum 80% of container volumeProvides necessary headspace for vapor expansion due to ambient temperature fluctuations.

Waste Stream Decision Architecture

The following diagram illustrates the logical workflow for classifying and routing waste containing 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline.

G Start Waste: 3-(4-Methylphenyl)-2- (piperidin-1-yl)quinoline State Physical State? Start->State Solid Solid (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Solution State->Liquid Liquid EHS EHS Collection & High-Temp Incineration Solid->EHS Halogen Halogenated Solvent Used? Liquid->Halogen HalWaste Halogenated Waste Stream Halogen->HalWaste Yes (e.g., DCM) NonHalWaste Non-Halogenated Waste Stream Halogen->NonHalWaste No (e.g., DMSO) HalWaste->EHS NonHalWaste->EHS

Figure 1: Laboratory waste segregation workflow for quinoline derivative disposal.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By completing step one before step two, the risk of cross-contamination or regulatory violation is structurally minimized. Never attempt to chemically neutralize or treat complex organic molecules in the laboratory; always rely on professional EHS transfer.

Step 1: Container Preparation and Self-Validating Labeling

  • Select an appropriate waste receptacle. For liquid solutions, use an HDPE jerrican or a PTFE-lined amber glass bottle.

  • Critical Step: Affix a standardized Hazardous Waste label to the container before any waste is introduced.

  • Explicitly write the full chemical name: "3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline" along with the primary solvent(s). Do not use abbreviations, acronyms, or internal project codes, as these violate EPA hazard communication standards [3].

Step 2: Safe Accumulation

  • Transfer the chemical waste into the designated container exclusively inside a certified, operational chemical fume hood.

  • If disposing of solid waste (e.g., empty vials, contaminated weigh boats, or spatulas), place them in a puncture-resistant, poly-lined solid waste bin specifically designated for hazardous organics.

  • Cap the liquid waste container tightly immediately after the transfer. Funnels must not be left in the container, as this constitutes an "open container" violation under RCRA regulations.

Step 3: Secondary Containment and Storage

  • Place the active waste container inside a secondary containment tray made of chemically resistant material (e.g., polypropylene). This ensures that if the primary container fails, the spill is localized and does not enter the laboratory environment [2].

  • Store the waste away from heat sources, direct sunlight, and incompatible chemical streams (e.g., aqueous acids).

Step 4: EHS Transfer and Final Disposition

  • Monitor the volume. Once the container reaches 80% capacity, it is considered full.

  • Date the hazardous waste label with the accumulation end date.

  • Submit a formal waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported by licensed professionals to a facility for high-temperature commercial incineration, which is the only approved method for destroying complex, biologically active heterocycles [3].

References

  • Quinoline Toxicological Summary Minnesota Department of Health URL:[Link]

  • How to Properly Dispose Chemical Hazardous Waste National Science Teaching Association (NSTA) / American Chemical Society Guidelines URL:[Link]

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